molecular formula C27H37ClN2O5 B194646 Ivabradine Hydrochloride CAS No. 148849-67-6

Ivabradine Hydrochloride

Cat. No.: B194646
CAS No.: 148849-67-6
M. Wt: 505.0 g/mol
InChI Key: HLUKNZUABFFNQS-ZMBIFBSDSA-N
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Description

Ivabradine hydrochloride is a hydrochloride obtained by combining ivabradine with one molar equivalent of hydrochloric acid. Used to treat patients with angina who have intolerance to beta blockers and/or heart failure. It has a role as a cardiotonic drug. It contains an ivabradine(1+).
This compound is the hydrochloride salt form of ivabradine, an orally bioavailable, hyperpolarization-activated, cyclic nucleotide-gated (HCN) channel blocker, with negative chronotropic activity. Upon administration, ivabradine selectively binds to the intracellular portion of the HCN channel pore and blocks HCN channels in the pacemaker cells within the sinoatrial (SA) node. This inhibits the If (funny) pacemaker ion current, prevents the inward flow and intracellular accumulation of positively charged ions, reduces pacemaker activity and slows diastolic depolarization. This decreases heart rate, reduces myocardial oxygen demand and allows more time for blood to flow to the myocardium without affecting cardiac contractility. HCN channels, mixed sodium (Na+) and potassium (K+) channels that carry the inward If current, play a key role in the regulation of pacemaker firing rate in the SA node. The If pacemaker current, the inward flow of positively charged Na+-K+ ions, initiates the spontaneous diastolic depolarization phase and modulating heart rate.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 3 approved indications.
See also: Ivabradine (has active moiety).

Properties

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUKNZUABFFNQS-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046913
Record name Ivabradine hydrochloride
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Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

148849-67-6
Record name Ivabradine hydrochloride
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Record name Ivabradine hydrochloride
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Record name Ivabradine hydrochloride
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Record name (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride hemihydrate
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Record name IVABRADINE HYDROCHLORIDE
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Foundational & Exploratory

Ivabradine's Precision Targeting of Cardiac Pacemaker Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine, a selective heart rate-lowering agent, exerts its therapeutic effect through precise molecular interactions within the sinoatrial (SA) node, the heart's natural pacemaker. This technical guide provides a comprehensive overview of the molecular targets of Ivabradine in cardiac pacemaker cells, with a focus on the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. We delve into the quantitative aspects of Ivabradine's binding and efficacy, detail the experimental protocols used to elucidate its mechanism of action, and present visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development seeking a deep understanding of Ivabradine's pharmacology.

Primary Molecular Target: The "Funny" Current (If) and HCN Channels

The principal molecular target of Ivabradine in cardiac pacemaker cells is the "funny" current (If), a mixed sodium-potassium inward current responsible for the spontaneous diastolic depolarization in the SA node.[1][2] This current is crucial for regulating the heart rate.[1][2] The channels that conduct the If current are Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][3]

Ivabradine selectively inhibits the If current in a dose-dependent manner.[2] By blocking this channel, Ivabradine reduces the slope of diastolic depolarization, which in turn slows the firing rate of the SA node and consequently reduces the heart rate.[1][4] A key advantage of Ivabradine is its high selectivity for the If current, with minimal effects on other cardiac ion channels at therapeutic concentrations.[5][6] This specificity of action means that Ivabradine lowers the heart rate without significantly affecting myocardial contractility, intracardiac conduction, or ventricular repolarization.[1][7]

HCN Channel Isoforms and Ivabradine Selectivity

Four isoforms of HCN channels have been identified (HCN1, HCN2, HCN3, and HCN4).[8] In the sinoatrial node, the HCN4 isoform is the most predominantly expressed.[8][9] While Ivabradine is a potent blocker of all four HCN isoforms, its clinical effects on heart rate are primarily attributed to its action on HCN4 channels in the SA node.[3][10] The lack of complete isoform selectivity is thought to be responsible for some of the side effects of Ivabradine, such as the visual disturbances known as phosphenes, which are attributed to the blockade of HCN1 channels in the retina.[3]

Quantitative Analysis of Ivabradine's Interaction with HCN Channels

The potency and selectivity of Ivabradine have been quantified through various experimental studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the efficacy of Ivabradine's block on HCN channels.

HCN Isoform IC50 (µM) Species Expression System Reference
hHCN42.0 - 2.1HumanHEK293 cells[11][12]
mHCN10.94MouseHEK293 cells[12]
WT hHCN42.1HumanHEK293 cells[11]
Y506A mutant hHCN457.7HumanHEK293 cells[11]
F509A mutant hHCN444.0HumanHEK293 cells[11]
I510A mutant hHCN447.7HumanHEK293 cells[11]
Y506A-I510A mutant hHCN42213.0HumanHEK293 cells[11]
Y506A-F509A mutant hHCN442.5HumanHEK293 cells[11]
Y506A-F509A-I510A mutant hHCN41215.0HumanHEK293 cells[11]

Molecular Binding Site and Mechanism of Action

Ivabradine binds to the pore of the HCN channel from the intracellular side.[4][5][13] The drug enters the channel when it is in the open state, a characteristic of an "open-channel blocker".[12][14] The binding of Ivabradine is also use-dependent, meaning its blocking effect is more pronounced at higher heart rates when the channels are opening and closing more frequently.[5][13]

Mutagenesis studies have identified specific amino acid residues within the inner vestibule of the HCN4 channel that are critical for Ivabradine binding.[9][15] These residues include Tyrosine 506 (Y506), Phenylalanine 509 (F509), and Isoleucine 510 (I510).[11][15] Mutations of these residues significantly reduce the blocking efficiency of Ivabradine, as evidenced by the increased IC50 values.[11] Recent structural studies have confirmed that Ivabradine binds inside the open pore of HCN4 channels.[16]

The mechanism of block involves Ivabradine physically obstructing the ion permeation pathway.[16] Molecular dynamics simulations suggest that Ivabradine blocks the permeating ion within the selectivity filter through electrostatic repulsion.[16]

Experimental Protocols

The investigation of Ivabradine's molecular targets relies heavily on electrophysiological techniques, particularly the patch-clamp method, in various preparations including isolated sinoatrial node cells and heterologous expression systems.

Patch-Clamp Electrophysiology on Isolated Sinoatrial Node Cells
  • Cell Isolation: Single pacemaker cells are enzymatically isolated from the sinoatrial node of rabbit hearts.[14]

  • Recording Configuration: The whole-cell patch-clamp configuration is used to record the If current.

  • Voltage-Clamp Protocol: To elicit and measure the If current, hyperpolarizing voltage steps are applied from a holding potential. A typical protocol involves stepping to various test potentials (e.g., from -35 mV to -125 mV) from a holding potential of -30 mV.

  • Drug Application: Ivabradine is applied to the cells via a perfusion system at known concentrations.

  • Data Analysis: The amplitude and kinetics of the If current are measured before and after drug application to determine the extent of block and its characteristics (e.g., use-dependence, voltage-dependence).

Studies in Heterologous Expression Systems (e.g., HEK293 cells)
  • Transfection: Human embryonic kidney (HEK293) cells are transfected with plasmids containing the cDNA for specific human HCN channel isoforms (e.g., hHCN4) and often a fluorescent marker for identification.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected cells.

  • Mutagenesis Studies: Site-directed mutagenesis is employed to alter specific amino acid residues in the HCN channel protein. The effect of these mutations on Ivabradine's blocking potency (IC50) is then assessed using the patch-clamp technique to identify key binding residues.[11][15]

  • Dose-Response Curves: To determine the IC50 value, dose-response curves are constructed by measuring the current inhibition at various concentrations of Ivabradine. The data is then fitted with the Hill equation.[11]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway affected by Ivabradine and the logical workflow of experiments designed to characterize its molecular target.

Ivabradine_Mechanism_of_Action SA_Node Sinoatrial (SA) Node Pacemaker_Cell Cardiac Pacemaker Cell SA_Node->Pacemaker_Cell Contains HCN4_Channel HCN4 Channel ('Funny' Channel) Pacemaker_Cell->HCN4_Channel Expresses If_Current If 'Funny' Current (Na+/K+ influx) HCN4_Channel->If_Current Conducts Diastolic_Depolarization Spontaneous Diastolic Depolarization If_Current->Diastolic_Depolarization Drives Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines Ivabradine Ivabradine Ivabradine->HCN4_Channel Blocks

Caption: Mechanism of Ivabradine's action on cardiac pacemaker cells.

Experimental_Workflow Hypothesis Hypothesis: Ivabradine targets HCN channels Cell_Prep Cell Preparation Hypothesis->Cell_Prep Isolation Isolation of Sinoatrial Node Cells Cell_Prep->Isolation Expression Heterologous Expression of HCN Isoforms (e.g., HEK293) Cell_Prep->Expression Patch_Clamp Patch-Clamp Electrophysiology Isolation->Patch_Clamp Expression->Patch_Clamp Mutagenesis Site-Directed Mutagenesis Expression->Mutagenesis Record_If Record If Current Patch_Clamp->Record_If Apply_Ivabradine Apply Ivabradine Record_If->Apply_Ivabradine Data_Analysis Data Analysis Apply_Ivabradine->Data_Analysis Quantify_Block Quantify Current Block (IC50, Use-Dependence) Data_Analysis->Quantify_Block Identify_Binding_Site Identify Binding Site Residues Data_Analysis->Identify_Binding_Site Conclusion Conclusion: Ivabradine is a selective HCN channel blocker Quantify_Block->Conclusion Mutagenesis->Patch_Clamp Test Mutants Identify_Binding_Site->Conclusion

Caption: Experimental workflow to characterize Ivabradine's molecular target.

Off-Target Effects

While Ivabradine is highly selective for HCN channels, at higher concentrations, it can exhibit some off-target effects. Studies have shown that at concentrations significantly above the therapeutic range, Ivabradine can have minor inhibitory effects on other cardiac ion channels, such as L-type calcium currents and potassium currents.[10] For instance, 10 µM Ivabradine has been shown to cause a slight decrease in L-type calcium current.[3] However, these effects are generally not considered clinically significant at standard therapeutic doses.

Conclusion

Ivabradine's therapeutic efficacy as a heart rate-lowering agent is rooted in its highly specific molecular interaction with HCN channels, particularly the HCN4 isoform, in cardiac pacemaker cells. Its mechanism as an open-channel, use-dependent blocker of the If current has been extensively characterized through detailed electrophysiological and molecular studies. The identification of its specific binding site within the channel pore provides a clear structural basis for its action and opens avenues for the design of even more selective and potent bradycardic agents. This in-depth understanding of Ivabradine's molecular targets is crucial for its appropriate clinical application and for guiding future drug discovery efforts in cardiovascular medicine.

References

Ivabradine Hydrochloride Binding Sites on the If Channel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding sites of ivabradine hydrochloride on the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, the molecular basis of the "funny" current (If). We will delve into the specific amino acid residues crucial for this interaction, the quantitative aspects of ivabradine's blocking action, and the detailed experimental methodologies used to elucidate these findings. This document is intended to be a core resource for researchers in pharmacology, cardiology, and neuroscience, as well as professionals involved in the development of novel HCN channel modulators.

The If Channel and Ivabradine's Mechanism of Action

The "funny" current (If) is a mixed sodium-potassium inward current that plays a pivotal role in the spontaneous diastolic depolarization of sinoatrial node cells, thus controlling the heart rate.[1] The molecular correlates of the If current are the HCN channels, with HCN4 being the predominant isoform in the sinoatrial node.[2][3][4]

Ivabradine is a selective inhibitor of the If current and is clinically used for the treatment of chronic stable angina and heart failure.[3][5] Its mechanism of action involves entering the HCN channel pore from the intracellular side when the channel is in the open state.[2][6] The binding of ivabradine within the pore physically obstructs the flow of ions, thereby reducing the rate of diastolic depolarization and consequently lowering the heart rate.[2] Recent structural and simulation studies have revealed that ivabradine blocks the permeating ion within the selectivity filter through electrostatic repulsion.[2][4]

The Ivabradine Binding Site: Key Amino Acid Residues

High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM), in conjunction with site-directed mutagenesis and electrophysiological recordings, have precisely mapped the ivabradine binding pocket within the inner vestibule of the HCN4 channel pore.[2][3][4][7]

The key residues that form direct and indirect contacts with ivabradine are located on the S6 transmembrane helix and the pore's selectivity filter.

Key Interacting Residues in HCN4:

  • Tyrosine (Y) at position 506 (human HCN4) or 507 (rabbit HCN4): This aromatic residue is a critical determinant for ivabradine binding, forming a hydrophobic interaction with the drug molecule.[2][3][4][7]

  • Isoleucine (I) at position 510 (human HCN4) or 511 (rabbit HCN4): This residue also contributes to the hydrophobic pocket that accommodates ivabradine.[2][3][4][7]

  • Phenylalanine (F) at position 509 (human HCN4) or 510 (rabbit HCN4): While not in direct contact with ivabradine, this residue indirectly influences the binding by affecting the positioning of the critical tyrosine residue.[2][3][4][7]

  • Cysteine (C) at position 479 (rabbit HCN4): Located in the selectivity filter, this residue, unique to HCN channels, has been shown to accelerate the kinetics of ivabradine block.[2][4]

The binding of ivabradine is state-dependent, showing a preference for the open state of HCN4 channels, which explains its use-dependent nature.[8][9] Conversely, for the HCN1 isoform, ivabradine acts as a closed-channel blocker.[8][9]

Quantitative Analysis of Ivabradine Block

The affinity of ivabradine for the HCN channel and the impact of specific mutations on this interaction have been quantified using electrophysiological methods to determine the half-maximal inhibitory concentration (IC50). The following tables summarize the key quantitative data from studies on wild-type and mutant hHCN4 channels.

Table 1: IC50 Values for Ivabradine Block of Wild-Type and Mutant hHCN4 Channels (Activation/Deactivation Protocol) [7][10]

ChannelIC50 (µM)Hill Coefficient (nH)
Wild-Type (WT)2.10.74
C478A3.10.84
A503V3.60.72
Y506A57.71.02
A507V3.70.75
M508A1.90.77
F509A44.00.73
I510A47.70.83
Y506A-I510A2213.00.7
Y506A-F509A42.50.8
Y506A-F509A-I510A1215.00.68

Table 2: IC50 Values for Ivabradine Block of Wild-Type and F509A hHCN4 Channels in the Open State [6][10]

ChannelIC50 (µM)Hill Coefficient (nH)
Wild-Type (WT)120.70.5
F509A91.30.5

Experimental Protocols

The identification and characterization of the ivabradine binding site on the If channel have been made possible through a combination of sophisticated experimental techniques.

Site-Directed Mutagenesis

This technique is used to substitute specific amino acids in the HCN channel protein to assess their importance in ivabradine binding.

Protocol Overview:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation. The melting temperature (Tm) of the primers should be ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuTurbo) and a plasmid containing the wild-type HCN channel cDNA as a template. The cycling conditions typically involve an initial denaturation step, followed by 18-20 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion: The PCR product is treated with the DpnI restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

  • Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

  • Selection and Sequencing: Colonies are selected, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation and the absence of any other unintended mutations.

Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function and pharmacology. It allows for the measurement of the ionic currents flowing through the HCN channels in response to controlled changes in membrane voltage.

Protocol for Assessing Ivabradine Block:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding the wild-type or mutant HCN channel of interest.

  • Whole-Cell Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit HCN channel currents. A typical protocol to study use-dependent block involves repetitive hyperpolarizing steps (e.g., to -140 mV) to open the channels, followed by depolarizing steps (e.g., to +5 mV) to close them.

  • Drug Application: A baseline recording of the HCN current is established. Then, a solution containing ivabradine at a specific concentration is perfused onto the cell. The current is continuously monitored until a steady-state block is achieved.

  • Data Analysis: The fractional block of the current is calculated at each ivabradine concentration. These data are then fitted with the Hill equation to determine the IC50 and the Hill coefficient.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in providing a high-resolution 3D structure of the HCN channel in complex with ivabradine.

Workflow for Cryo-EM Structure Determination:

  • Protein Expression and Purification: The HCN channel protein is expressed in a suitable system (e.g., mammalian or insect cells) and purified using affinity chromatography.

  • Sample Preparation: The purified HCN channel protein is mixed with ivabradine and reconstituted into a lipid environment, such as nanodiscs, to mimic the cell membrane.

  • Vitrification: A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a non-crystalline, glass-like state, preserving the native structure of the protein-ligand complex.

  • Data Acquisition: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images (micrographs) are collected, each containing numerous randomly oriented protein particles.

  • Image Processing: The individual particle images are computationally extracted from the micrographs, aligned, and classified to generate 2D class averages. These 2D averages are then used to reconstruct a 3D density map of the HCN channel-ivabradine complex.

  • Model Building and Refinement: An atomic model of the protein and the bound ligand is built into the 3D density map and refined to high resolution.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of ivabradine's interaction with the If channel.

cluster_channel HCN4 Channel Pore cluster_s6 S6 Helix cluster_sf Selectivity Filter pore Ion Conduction Pathway ivabradine Ivabradine ivabradine->pore Blocks Y506 Y506/Y507 Y506->ivabradine Hydrophobic Interaction I510 I510/I511 I510->ivabradine Hydrophobic Interaction F509 F509/F510 (Indirect) F509->Y506 Positions C479 C479 C479->ivabradine Accelerates Kinetics

Caption: Ivabradine binding site within the HCN4 channel pore.

start Start: Wild-Type HCN4 cDNA mutagenesis Site-Directed Mutagenesis (e.g., Y506A) start->mutagenesis transfection Transfection into HEK293 Cells mutagenesis->transfection patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp voltage_protocol Apply Voltage Protocol (Activate/Deactivate) patch_clamp->voltage_protocol drug_application Apply Ivabradine (Multiple Concentrations) voltage_protocol->drug_application data_analysis Data Analysis: Calculate Fractional Block drug_application->data_analysis ic50 Determine IC50 and nH data_analysis->ic50

Caption: Experimental workflow for identifying key binding residues.

cluster_membrane Sinoatrial Node Cell Membrane hyperpolarization Membrane Hyperpolarization hcn4_open HCN4 Channel (Open State) hyperpolarization->hcn4_open Activates if_current If Current (Na+/K+ Influx) hcn4_open->if_current Generates ddp Diastolic Depolarization if_current->ddp Initiates ap Action Potential Firing ddp->ap Triggers heart_rate Increased Heart Rate ap->heart_rate Determines ivabradine Ivabradine ivabradine->hcn4_open Blocks

Caption: Signaling pathway of the If current and its inhibition.

References

Ivabradine Hydrochloride for Inappropriate Sinus Tachycardia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inappropriate Sinus Tachycardia (IST) is a clinical syndrome characterized by a persistent and exaggerated increase in heart rate, not attributable to physiological demands. While the underlying pathophysiology is not fully elucidated, it is believed to involve intrinsic abnormalities of the sinoatrial (SA) node and/or autonomic dysregulation. Ivabradine hydrochloride, a selective inhibitor of the If "funny" current in the SA node, has emerged as a promising therapeutic agent for IST. This technical guide provides an in-depth overview of the research on ivabradine for IST, focusing on its mechanism of action, clinical efficacy, safety profile, and the experimental protocols used to evaluate its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this area.

Mechanism of Action of this compound

Ivabradine's therapeutic effect in IST stems from its specific inhibition of the If current in the SA node. The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key determinant of the diastolic depolarization slope of pacemaker cells, and thus, the heart rate.[1] By blocking this current, ivabradine reduces the pacemaker firing rate, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[1][2]

Signaling Pathway of Ivabradine's Action

Ivabradine_Mechanism cluster_SANode Sinoatrial (SA) Node Pacemaker Cell HCN_Channel HCN Channel (I Current) Diastolic_Depolarization Slow Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Na+ influx Threshold Threshold Potential Diastolic_Depolarization->Threshold Action_Potential Action Potential Firing Threshold->Action_Potential Heart_Rate Increased Heart Rate (IST) Action_Potential->Heart_Rate Reduced_HR Reduced Heart Rate Ivabradine Ivabradine Hydrochloride Ivabradine->HCN_Channel Inhibits cluster_SANode cluster_SANode

Caption: Mechanism of action of ivabradine on the SA node.

Clinical Efficacy of Ivabradine in IST

Numerous studies have demonstrated the efficacy of ivabradine in reducing heart rate and improving symptoms in patients with IST. The data from key prospective studies are summarized below.

Table 1: Summary of Quantitative Efficacy Data from Prospective Ivabradine Studies in IST
Study (Year)NStudy DesignTreatment DurationIvabradine DosageMean Heart Rate Reduction (bpm)Symptom Improvement
Cappato et al. (2012)[3][4]21Randomized, placebo-controlled, crossover6 weeks5 mg BID24h Holter: 11 bpm; Resting: 12 bpm; Standing: 16 bpm; Exercise: 18 bpm[3][4]>70% symptom elimination in 67% of patients[3][4]
Calo et al. (2015)[5]145 (pooled analysis)Systematic review of 9 prospective studiesVariedVariedConsistent decrease in maximum and/or mean resting heart rate reported across all studies.Complete or considerable amelioration of symptoms.[5]
Ptaszynski et al. (2019)[6]27Prospective, observational60 daysTitratedResting: ~18 bpm; 24h Holter: ~12 bpmSignificant reduction in EHRA symptom score.[6]
Zaleski et al. (2010)[7]4Prospective, observational3 months5-7.5 mg BIDResting: ~33 bpm; 24h Holter (mean): 23 bpmImprovement in quality of life and exercise tolerance.[7]

Experimental Protocols for Clinical Investigation

Standardized protocols are crucial for the rigorous evaluation of therapeutic interventions for IST. A generalized experimental workflow for a clinical trial of ivabradine in IST is outlined below.

Experimental Workflow for an Ivabradine IST Clinical Trial

IST_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - 24h Holter - Exercise Tolerance Test - Quality of Life Questionnaire Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 6-12 weeks) Ivabradine vs. Placebo/Active Comparator Randomization->Treatment FollowUp Follow-up Assessments (Repeat Baseline Measures) Treatment->FollowUp Crossover Washout & Crossover (for crossover design) FollowUp->Crossover Optional Analysis Data Analysis - Primary & Secondary Endpoints FollowUp->Analysis Crossover->Treatment

Caption: A generalized experimental workflow for an IST clinical trial.

Detailed Methodologies

3.1. Patient Selection

  • Inclusion Criteria:

    • Symptomatic patients with a diagnosis of IST, defined as a resting heart rate > 100 bpm and a mean 24-hour heart rate > 90 bpm.[8][9]

    • Absence of structural heart disease.[10]

    • Exclusion of secondary causes of sinus tachycardia (e.g., hyperthyroidism, anemia, pheochromocytoma).[9]

    • For some trials, refractoriness or intolerance to beta-blockers or calcium channel blockers.[8][11]

  • Exclusion Criteria:

    • Clinically significant structural heart disease.

    • Presence of other arrhythmias.

    • Use of medications known to affect heart rate that cannot be safely discontinued.

    • Severe hepatic or renal impairment.[2]

    • Hypotension (systolic blood pressure < 90 mmHg).[2]

    • Pregnancy or lactation.

3.2. Study Design

  • Randomized, double-blind, placebo-controlled crossover design: This design is robust for minimizing bias, with each patient serving as their own control. A washout period between treatment arms is essential.[3]

  • Parallel-group design: Can be used to compare ivabradine with an active comparator, such as a beta-blocker.[12]

3.3. Interventions

  • Ivabradine Dosing: Typically initiated at 5 mg twice daily, with titration up to 7.5 mg twice daily based on heart rate response and tolerability. A lower starting dose of 2.5 mg twice daily may be considered.[12][13]

  • Placebo: An identical-appearing tablet to maintain blinding.

3.4. Outcome Measures

  • Primary Endpoint:

    • Change in mean 24-hour heart rate from baseline as assessed by Holter monitoring.[14]

  • Secondary Endpoints:

    • Change in resting, standing, and peak exercise heart rate.[3]

    • Symptom improvement assessed by validated questionnaires (e.g., European Heart Rhythm Association (EHRA) score, visual analog scales).[6]

    • Improvement in exercise tolerance, measured by exercise duration or peak oxygen uptake (VO2) during a standardized exercise test (e.g., treadmill or bicycle ergometer).[7][15]

    • Change in quality of life, evaluated using instruments such as the SF-36 Health Survey.[16]

3.5. Safety and Tolerability Assessment

  • Monitoring for adverse events, with a particular focus on:

    • Bradycardia[2]

    • Phosphenes (visual disturbances)[13]

    • Atrial fibrillation[2]

  • Regular monitoring of vital signs and electrocardiograms.

Safety and Tolerability

Ivabradine is generally well-tolerated in patients with IST.[13] The most common adverse effects are dose-dependent and include:

Table 2: Common Adverse Events Associated with Ivabradine in IST
Adverse EventDescriptionReported Incidence (General Population)Management
Bradycardia A heart rate that is too slow, which can cause dizziness or fatigue.Symptomatic bradycardia reported in a small percentage of patients.[17]Dose reduction or discontinuation of the drug.[13]
Phosphenes Transient, luminous phenomena in the visual field.[13]Reported in a minority of patients, usually transient and mild to moderate in severity.Typically resolves with continued treatment or after discontinuation.
Atrial Fibrillation An irregular and often rapid heart rate.A potential risk, and patients should be monitored for its development.[2][17]Discontinuation of ivabradine if atrial fibrillation occurs.[2]
Headache and Dizziness Can occur, particularly at the beginning of treatment.Usually transient.

Future Directions

While current research strongly supports the use of ivabradine for IST, several areas warrant further investigation:

  • Long-term Efficacy and Safety: More extensive, long-term follow-up studies are needed to confirm the sustained benefits and safety of ivabradine in this patient population.[5]

  • Comparative Effectiveness: Head-to-head randomized controlled trials comparing ivabradine with beta-blockers are needed to establish its place in the therapeutic algorithm for IST.[12]

  • Predictors of Response: Identifying patient characteristics that predict a favorable response to ivabradine could help in personalizing treatment.[6]

  • Combination Therapy: Further investigation into the efficacy and safety of combining ivabradine with other agents, such as beta-blockers, for refractory cases.

Conclusion

This compound represents a significant advancement in the management of inappropriate sinus tachycardia. Its targeted mechanism of action on the If current in the sinoatrial node provides effective heart rate control with a favorable safety profile. The available clinical evidence, gathered through rigorous experimental protocols, demonstrates its ability to reduce heart rate and alleviate the debilitating symptoms associated with IST. As research in this field continues, ivabradine is poised to become a cornerstone of therapy for this challenging condition, offering a valuable treatment option for a patient population with previously limited choices. This technical guide provides a solid foundation for researchers and clinicians to understand and further investigate the role of ivabradine in IST.

References

Ivabradine's Cardioprotective Role in Myocardial Ischemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine, a selective inhibitor of the If current in the sinoatrial node, is a heart rate-lowering agent with demonstrated cardioprotective effects in the context of myocardial ischemia.[1] Its primary mechanism of action, the reduction of heart rate, decreases myocardial oxygen demand, a critical factor in ischemic conditions.[2] However, emerging evidence suggests that ivabradine's benefits extend beyond simple heart rate reduction, involving complex signaling pathways that promote cell survival, angiogenesis, and mitigate adverse cardiac remodeling.[1][2][3] This technical guide provides an in-depth overview of the experimental investigation of ivabradine in preclinical models of myocardial ischemia, focusing on detailed methodologies, quantitative outcomes, and the underlying molecular mechanisms.

Core Mechanisms of Action

Ivabradine's cardioprotective effects in myocardial ischemia are multifactorial. While heart rate reduction is a key contributor, studies have revealed pleiotropic effects that are, in part, independent of this action.[1] Two major signaling pathways have been identified as being significantly modulated by ivabradine in the ischemic myocardium: the PI3K/AKT/mTOR pathway, which is linked to autophagy and cell survival, and the Akt-eNOS pathway, which plays a crucial role in angiogenesis.[4][5]

PI3K/AKT/mTOR Signaling Pathway

In models of myocardial infarction, ivabradine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[5] This inhibition leads to the reinforcement of autophagy, a cellular process of self-digestion and recycling of damaged components, which is crucial for cardiomyocyte homeostasis and survival under ischemic stress.[5] By enhancing autophagy, ivabradine helps to clear dysfunctional mitochondria and aggregated proteins, thereby reducing apoptosis and inflammation.[5]

PI3K_AKT_mTOR_Pathway cluster_inhibition Inhibition Ivabradine Ivabradine PI3K PI3K Ivabradine->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy Cardioprotection Cardioprotection (Reduced Apoptosis, Reduced Inflammation) Autophagy->Cardioprotection

Ivabradine's modulation of the PI3K/AKT/mTOR pathway.
Akt-eNOS Signaling Pathway and Angiogenesis

Ivabradine has been demonstrated to promote angiogenesis in the ischemic myocardium by enhancing the Akt-eNOS signaling pathway.[4][6] Activation of Akt leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which in turn increases the production of nitric oxide (NO).[4] NO is a potent vasodilator and a key signaling molecule in angiogenesis, promoting the formation of new capillaries. This revascularization of the ischemic tissue is critical for restoring blood flow and oxygen supply, thereby reducing cardiac hypertrophy and improving cardiac function.[4][6]

Akt_eNOS_Pathway cluster_activation Activation Ivabradine Ivabradine Akt Akt Ivabradine->Akt eNOS eNOS Akt->eNOS  P NO Nitric Oxide (NO) eNOS->NO Angiogenesis Angiogenesis NO->Angiogenesis Cardioprotection Cardioprotection (Reduced Hypertrophy, Improved Function) Angiogenesis->Cardioprotection

Ivabradine's role in the Akt-eNOS signaling pathway.

Experimental Protocols

The following protocols are synthesized from multiple studies to provide a comprehensive guide for investigating ivabradine in rodent models of myocardial ischemia.

Myocardial Ischemia-Reperfusion Model in Rats

This protocol describes the induction of myocardial ischemia-reperfusion injury in rats via ligation of the left anterior descending (LAD) coronary artery.

Rat_MI_Workflow Start Anesthetize Rat (e.g., Zoletil + Xylazine) Intubate Endotracheal Intubation & Mechanical Ventilation Start->Intubate Thoracotomy Left Thoracotomy (4th intercostal space) Intubate->Thoracotomy ExposeHeart Expose Heart & Pericardium Thoracotomy->ExposeHeart LigateLAD Ligate LAD Artery (e.g., 6-0 silk suture) ExposeHeart->LigateLAD Ischemia Induce Ischemia (e.g., 30 minutes) LigateLAD->Ischemia Reperfusion Remove Ligature for Reperfusion Ischemia->Reperfusion CloseChest Close Chest Cavity Reperfusion->CloseChest PostOp Post-operative Care & Ivabradine Treatment CloseChest->PostOp Analysis Endpoint Analysis (Echocardiography, Histology, etc.) PostOp->Analysis

Workflow for rat myocardial ischemia-reperfusion model.

Materials:

  • Male Sprague-Dawley or Wistar rats (220-270 g)[7][8]

  • Anesthetics (e.g., Zoletil, xylazine, or sodium pentobarbital)[5][8]

  • Rodent ventilator

  • Surgical instruments for thoracotomy

  • 6-0 silk or polypropylene suture[8][9]

  • Ivabradine

  • Oral gavage needles

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and perform endotracheal intubation. Connect the animal to a rodent ventilator.

  • Surgical Preparation: Shave and disinfect the left thoracic area.

  • Thoracotomy: Make an incision in the fourth intercostal space to expose the heart.

  • LAD Ligation: Gently retract the left atrium to visualize the LAD artery. Pass a 6-0 suture under the LAD. Ligate the artery to induce ischemia. Successful ligation is confirmed by the paling of the anterior ventricular wall.

  • Ischemia and Reperfusion: Maintain the ligation for a predetermined period (e.g., 30 minutes) to induce ischemia. After the ischemic period, remove the ligature to allow for reperfusion.

  • Closure: Close the chest cavity in layers.

  • Post-operative Care and Treatment: Provide appropriate post-operative analgesia and monitoring. Administer ivabradine (e.g., 10 mg/kg/day, orally) or vehicle control for the specified duration of the study.[5][7]

Permanent Myocardial Infarction Model in Mice

This protocol details the creation of a permanent myocardial infarction model in mice through LAD ligation.

Materials:

  • Male C57BL/6J mice (8-12 weeks old)[4][10]

  • Anesthetics (e.g., isoflurane)[10]

  • Mouse ventilator

  • Surgical microscope

  • Microsurgical instruments

  • 8-0 polypropylene suture[9]

  • Ivabradine

Procedure:

  • Anesthesia and Intubation: Anesthetize the mouse with isoflurane and perform endotracheal intubation.[10]

  • Surgical Exposure: Place the mouse in a supine position and perform a left thoracotomy to expose the heart.[10]

  • LAD Ligation: Under a surgical microscope, identify the LAD artery and permanently ligate it with an 8-0 suture.[9]

  • Chest Closure: Close the chest and skin with sutures.[9]

  • Recovery and Treatment: Allow the mouse to recover on a heating pad. Administer ivabradine (e.g., 10 mg/kg/day in drinking water or by oral gavage) or vehicle control.[4][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of ivabradine in preclinical models of myocardial ischemia.

Table 1: Effects of Ivabradine on Cardiac Function and Remodeling in Rodent MI Models

ParameterSpeciesModelIvabradine DoseDurationControl GroupIvabradine GroupP-valueCitation
Heart Rate (bpm)RatIschemia-Reperfusion10 mg/kg/day28 days251.67 ± 25.19199.29 ± 31.33p=0.025[12]
LVEF (%)RatIschemia-Reperfusion10 mg/kg/day28 days36.02 ± 6.1645.72 ± 2.62p<0.001[12]
Infarct Size (%)RatIschemia-Reperfusion10 mg/kg/day28 days40.70 ± 8.9430.19 ± 5.89p<0.01[12]
Heart Rate (bpm)MouseMI10 mg/kg/day4 weeks~580~480p<0.001[4]
Fibrotic Area (%)MouseMI10 mg/kg/day4 weeks~25~15p<0.001[4]

Table 2: Effects of Ivabradine on Hemodynamic Parameters in a Porcine MI Model

ParameterIvabradine DoseControl GroupIvabradine GroupP-valueCitation
Heart Rate (bpm)0.3 mg/kg IV122.7 ± 17.388.4 ± 12.0p<0.01[13]
Stroke Volume (mL)0.3 mg/kg IV52.4 ± 11.568.8 ± 13.7p=0.01[13]
Cardiac Output (% change)0.3 mg/kg IV+15.0-5.2p=0.03[13]
LVEF (%)0.3 mg/kg IV~35~45p<0.05[14]

Conclusion

Ivabradine demonstrates significant cardioprotective effects in various preclinical models of myocardial ischemia. Its mechanisms of action are multifaceted, involving not only a reduction in heart rate but also the modulation of key signaling pathways that promote cardiomyocyte survival and angiogenesis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of ivabradine in the setting of ischemic heart disease. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying ivabradine's pleiotropic effects and to translate these preclinical findings into novel therapeutic strategies for patients with myocardial ischemia.

References

Ivabradine Hydrochloride's Effects on Ventricular Repolarization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted effects of ivabradine hydrochloride on ventricular repolarization. While primarily known for its heart rate-lowering properties through the inhibition of the If current in the sinoatrial node, ivabradine's interactions with other cardiac ion channels present a complex electrophysiological profile. This document synthesizes key findings from preclinical and clinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Mechanism of Action and Primary Electrophysiological Effects

Ivabradine's principal mechanism of action is the selective and specific inhibition of the "funny" current (If) in the sinoatrial (SA) node.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] This current, mediated by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the HCN4 isoform, is crucial for initiating the diastolic depolarization phase of the action potential in pacemaker cells.[2][4][6][9][21] By blocking these channels, ivabradine reduces the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate.[1][2][3][5]

Initially, ivabradine was considered to have no direct effects on ventricular repolarization, myocardial contractility, or intracardiac conduction.[1][2][5][7][12][17][22] However, emerging evidence indicates a more complex interaction with the ventricular myocardium.

Effects on Ventricular Ion Channels and Action Potential

Recent studies have revealed that ivabradine interacts with several key ion channels involved in ventricular repolarization, leading to varied effects on the cardiac action potential.

A significant finding is ivabradine's ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channels, which conduct the rapid delayed rectifier potassium current (IKr).[21][23][24][25][26][27] This current is critical for phase 3 repolarization of the ventricular action potential. The potency of ivabradine for hERG channels is comparable to its affinity for HCN4 channels.[21][24][25] This inhibitory action on IKr is a primary concern for potential proarrhythmic effects, as it can lead to prolongation of the action potential duration and the QT interval.[6][21][23]

Ivabradine has also been shown to inhibit voltage-gated sodium channels (Nav1.5), which are responsible for the rapid depolarization phase (phase 0) of the action potential.[27][28] Furthermore, it may affect the late sodium current (INa-L). Inhibition of these sodium currents could potentially shorten the action potential duration, which may counteract the prolonging effect of hERG channel blockade.

The net effect of ivabradine on ventricular APD is complex and appears to be dependent on the experimental model and conditions.

  • Studies using perfused guinea-pig hearts have demonstrated a prolongation of the monophasic action potential duration with ivabradine.[21]

  • In isolated ventricular tissue, ivabradine prolongs phase 3 of repolarization.[23]

  • In canine Purkinje fibers, ivabradine shortened the APD at 50% repolarization.[29] However, in canine ventricular muscle where repolarization reserve was reduced, it led to a moderate prolongation of repolarization.[29]

  • In human ventricular preparations, a significant prolongation of repolarization was observed only at higher concentrations of the drug.[29]

Quantitative Data on Ivabradine's Electrophysiological Effects

The following tables summarize the quantitative data from various studies on the effects of ivabradine on different cardiac ion channels and electrophysiological parameters.

Table 1: Inhibitory Effects of Ivabradine on Cardiac Ion Channels

Channel/CurrentSpecies/Cell LineIC50 (µM)Experimental ConditionsReference(s)
hERG (Kv11.1) / IKrhERG-expressing cells2.07 (hERG 1a), 3.31 (hERG 1a/1b)Patch clamp at 37°C[24]
hERG (Kv11.1) / IKrRabbit ventricular myocytes3.5Patch clamp[30]
Nav1.5tsA-201 cells30Patch clamp[28]

Table 2: Effects of Ivabradine on Action Potential Duration (APD) and QT Interval

ParameterSpecies/PreparationConcentrationEffectReference(s)
Monophasic APDPerfused guinea-pig hearts100-500 nMProlongation[21]
APD50Rabbit Purkinje fibers3 µM14-15% prolongation[25]
APD90Rabbit Purkinje fibers3 µM14-15% prolongation[25]
RepolarizationDog ventricular muscle (attenuated reserve)Not specifiedModerate lengthening[29]
RepolarizationHuman ventricular preparations10 µMSignificant prolongation[29]
QT IntervalHuman (intravenous)0.2 mg/kgProlonged (uncorrected)[21]
QTc IntervalHuman (intravenous)0.2 mg/kgNo significant change[21]
QT IntervalRabbit hearts (LQT2 model)5 µMNo significant change (sotalol pre-treated)[31]
QT IntervalRabbit hearts (LQT3 model)5 µM+26 ms increase (veratridine pre-treated)[31]
APDRabbit hearts (LQT3 model)5 µM+49 ms increase (veratridine pre-treated)[31]

Experimental Protocols

  • Objective: To determine the effect of ivabradine on specific cardiac ion currents (IKr, INa).

  • Cell Preparation: Human embryonic kidney (HEK293) cells or tsA-201 cells stably transfected to express the desired ion channel (e.g., hERG for IKr, Nav1.5 for INa). Cells are cultured under standard conditions.

  • Electrophysiological Recording: The whole-cell patch-clamp technique is employed. Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing appropriate ions (e.g., KCl, MgCl2, HEPES, EGTA, ATP). The external solution is a physiological saline solution (e.g., Tyrode's solution).

  • Voltage Protocols: Specific voltage-clamp protocols are applied to elicit the current of interest. For IKr, a typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a more negative potential to record the characteristic tail current.

  • Data Analysis: The peak current amplitude is measured before and after the application of various concentrations of ivabradine. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.

  • Objective: To assess the effect of ivabradine on the duration and morphology of the ventricular action potential in an intact heart model.

  • Heart Preparation: Hearts from small mammals (e.g., guinea pigs, rabbits) are excised and retrogradely perfused via the aorta on a Langendorff apparatus with a warmed, oxygenated physiological solution (e.g., Krebs-Henseleit solution).

  • MAP Recording: A MAP catheter is positioned on the epicardial surface of the left or right ventricle. The catheter records the local extracellular electrical activity, which closely resembles the time course of the intracellular action potential.

  • Experimental Protocol: After a stabilization period, baseline MAP recordings are obtained. Ivabradine is then infused into the perfusate at various concentrations. Recordings are taken at steady-state for each concentration.

  • Data Analysis: The MAP duration at 90% repolarization (MAPD90) is measured and compared between baseline and ivabradine-treated conditions.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways and the logical flow of ivabradine's effects on ventricular repolarization.

Ivabradine_Mechanism Ivabradine This compound SANode Sinoatrial Node Ivabradine->SANode Primary Target Ventricle Ventricular Myocardium Ivabradine->Ventricle Off-Target Effects HCN4 HCN4 Channels (If) Ivabradine->HCN4 Inhibits hERG hERG Channels (IKr) Ivabradine->hERG Inhibits Nav15 Nav1.5 Channels (INa) Ivabradine->Nav15 Inhibits SANode->HCN4 Ventricle->hERG Ventricle->Nav15 DiastolicDepol Slowing of Diastolic Depolarization HCN4->DiastolicDepol Drives APD_Prolong Action Potential Duration Prolongation hERG->APD_Prolong Contributes to Repolarization APD_Shorten Action Potential Duration Shortening (Potential) Nav15->APD_Shorten May Contribute to HeartRate Heart Rate Reduction DiastolicDepol->HeartRate Determines QT_Prolong QT Interval Prolongation (Potential Proarrhythmia) APD_Prolong->QT_Prolong Leads to

Caption: Ivabradine's primary and off-target effects on cardiac ion channels.

Experimental_Workflow start Hypothesis: Ivabradine affects ventricular repolarization in_vitro In Vitro Studies: Ion Channel Electrophysiology start->in_vitro ex_vivo Ex Vivo Studies: Isolated Heart Preparations start->ex_vivo in_vivo In Vivo Studies: Animal Models & Human ECG start->in_vivo patch_clamp Whole-Cell Patch Clamp (e.g., hERG-expressing cells) in_vitro->patch_clamp map Monophasic Action Potential (e.g., Langendorff Heart) ex_vivo->map ecg Electrocardiogram (ECG) Analysis in_vivo->ecg ic50 Determine IC50 for Channel Block patch_clamp->ic50 apd Measure Action Potential Duration (APD) map->apd qt Measure QT and QTc Intervals ecg->qt conclusion Conclusion: Characterize Proarrhythmic Risk and Therapeutic Potential ic50->conclusion apd->conclusion qt->conclusion

Caption: Workflow for assessing ivabradine's electrophysiological effects.

Proarrhythmic and Antiarrhythmic Considerations

The dual effects of ivabradine on different ion channels result in a complex risk-benefit profile concerning ventricular arrhythmias.

  • Proarrhythmic Potential: The inhibition of IKr by ivabradine is a well-established mechanism for drug-induced QT prolongation and Torsades de Pointes (TdP).[21] This risk is likely elevated in patients with congenital long QT syndrome, electrolyte imbalances (hypokalemia, hypomagnesemia), or when co-administered with other QT-prolonging medications.[21][31] Indeed, ivabradine is classified as a drug with a "conditional risk" of TdP.[21]

  • Antiarrhythmic Potential: In contrast, several studies suggest a potential antiarrhythmic effect of ivabradine. In patients with heart failure, where HCN channels can be expressed in the ventricles, ivabradine may suppress ventricular ectopy.[6][12][32][33] Clinical data has indicated that ivabradine use is associated with a reduction in ventricular arrhythmias and appropriate shocks from implantable cardioverter-defibrillators (ICDs) in this patient population.[8][32][33][34] Additionally, the heart rate reduction itself can be antiarrhythmic, especially in the context of myocardial ischemia.[6][35]

Conclusion and Future Directions

This compound's effects on ventricular repolarization are more intricate than initially understood. While its primary therapeutic benefit stems from selective If inhibition in the SA node, its "off-target" interactions with other cardiac ion channels, notably the hERG potassium channel and voltage-gated sodium channels, cannot be overlooked. The net effect on ventricular repolarization is a delicate balance between these opposing actions and is influenced by the underlying cardiac substrate and concomitant therapies.

For drug development professionals, these findings underscore the importance of comprehensive electrophysiological profiling of new bradycardic agents. Future research should focus on elucidating the precise molecular interactions of ivabradine with ventricular ion channels and further clarifying its clinical risk-benefit profile in different patient populations, particularly those with pre-existing repolarization abnormalities. A deeper understanding of these mechanisms will be crucial for optimizing the therapeutic use of ivabradine and for the development of future heart rate-lowering drugs with improved safety profiles.

References

The Anti-Inflammatory Properties of Ivabradine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine, a selective inhibitor of the If current in the sinoatrial node, is a well-established therapeutic agent for the management of chronic heart failure and stable angina.[1] Its primary mechanism of action involves heart rate reduction without impacting myocardial contractility or ventricular repolarization.[1] Beyond its hemodynamic effects, a growing body of evidence from in-vitro, in-vivo, and clinical studies reveals that ivabradine possesses significant anti-inflammatory properties. These pleiotropic effects may contribute to its clinical benefits in cardiovascular diseases, which are often characterized by a chronic inflammatory state.[2][3] This technical guide provides an in-depth exploration of the anti-inflammatory actions of ivabradine, detailing the experimental evidence, underlying molecular mechanisms, and relevant research methodologies.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of ivabradine have been quantified across various studies, demonstrating a consistent reduction in key inflammatory markers. The following tables summarize the key quantitative findings from clinical, in-vivo, and in-vitro studies.

Table 1: Clinical Studies on the Effect of Ivabradine on Inflammatory Markers
Inflammatory MarkerPatient PopulationIvabradine DosageDuration of TreatmentKey FindingsReference(s)
TNF-α 33 patients with Chronic Heart Failure (CHF)Guideline-directed6 monthsSignificant reduction from a mean baseline of 10.5 pg/mL to 4.6 pg/mL at 3 months and 5.6 pg/mL at 6 months.[4][4][5]
hs-CRP 33 patients with CHF (Ischemic Cardiomyopathy subgroup)Guideline-directed6 monthsSignificant reduction observed in the ICM subgroup.[5][5]
hs-CRP 45 patients with Non-ST-Segment Elevation Acute Coronary Syndromes (NSTE-ACS)Up to 7.5 mg twice daily30 daysA positive correlation was found between the reduction in heart rate and the reduction in hs-CRP (r = 0.445, p = 0.003). The ivabradine group showed a non-significant trend towards greater hs-CRP reduction compared to the control group (80% vs 61.3%, P = 0.057).[6][6]
IL-6 33 patients with CHF (Dilated Cardiomyopathy subgroup)Guideline-directed6 monthsSignificantly reduced in the DCM subgroup.[5][5]
Table 2: In-Vivo (Animal) Studies on the Effect of Ivabradine on Inflammatory Markers
Inflammatory MarkerAnimal ModelIvabradine DosageDuration of TreatmentKey FindingsReference(s)
MCP-1 mRNA Apolipoprotein E-deficient (ApoE-/-) mice10 mg/kg/day6 weeksMarked reduction in aortic mRNA expression to 26 ± 7% of control.[4]
VCAM-1 Hypercholesterolemic miceNot specifiedNot specifiedReduced expression on the inner surface of the aorta.[7][5][7]
TNF-α, IL-6, TGF-β mRNA Apolipoprotein E-knockout miceNot specifiedNot specifiedReduced aortic mRNA expression.[7][7]
Macrophage Content Atherosclerotic rabbits17 mg/kg/day14 weeksReduced by 44% (p<0.001) in atherosclerotic plaques.[8][8]
Table 3: In-Vitro Studies on the Effect of Ivabradine on Inflammatory Markers
Inflammatory MarkerCell LineIvabradine ConcentrationExperimental ConditionKey FindingsReference(s)
IL-6 and VCAM-1 mRNA Human Umbilical Vein Endothelial Cells (HUVECs)0.04µMLow Shear Stress (LSS) at 2 dyne/cm²Pre-treatment with ivabradine for 1 hour decreased LSS-induced IL-6 and VCAM-1 mRNA expression.[9][10][9][10]
eNOS mRNA Human Umbilical Vein Endothelial Cells (HUVECs)0.04µMLow Shear Stress (LSS) at 2 dyne/cm²Pre-treatment with ivabradine for 1 hour increased eNOS expression, counteracting the LSS-induced decrease.[9][9]

Experimental Protocols

This section details the methodologies employed in key studies that have investigated the anti-inflammatory properties of ivabradine.

In-Vitro Model: Low Shear Stress-Induced Endothelial Inflammation
  • Objective: To investigate the effect of ivabradine on endothelial inflammation and oxidative stress induced by low shear stress (LSS).

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured under standard conditions.

  • Experimental Groups:

    • Control group: No LSS exposure.

    • LSS group: HUVECs were subjected to LSS at 2 dyne/cm².

    • Ivabradine group: HUVECs were pre-treated with 0.04µM ivabradine for 1 hour before being subjected to LSS.

    • Inhibitor group: HUVECs were pre-treated with LY294002 (a PI3K inhibitor) at 10µM for 1 hour before ivabradine treatment and LSS exposure.

  • Assays:

    • Quantitative Real-Time PCR (qPCR): The mRNA expression levels of IL-6, VCAM-1, and eNOS were measured.[9]

    • Western Blot: Phosphorylation of proteins in the mTOR/eNOS signaling pathway (e.g., Akt-Ser473, eNOS-Thr495, raptor, p70S6K, S6RP, and rictor) was detected.[10][11]

    • Reactive Oxygen Species (ROS) Detection: Dihydroethidium (DHE) and DCF staining were used to detect ROS generation.[10]

    • Immunofluorescence: Expression of IL-6, VCAM-1, and phosphorylation of eNOS-Thr495 were visualized.[9][12]

In-Vivo Model: Atherosclerosis in ApoE-deficient Mice
  • Objective: To determine the effect of ivabradine on the development of atherosclerosis and associated inflammation.

  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis.[13][14]

  • Experimental Groups:

    • Control group: ApoE-/- mice fed a standard or high-fat diet.

    • Ivabradine group: ApoE-/- mice fed a standard or high-fat diet and treated with ivabradine (e.g., 10 mg/kg/day in drinking water).[4]

  • Treatment Duration: Varied from 2 to 19 weeks.[13][14]

  • Assays:

    • Histological Analysis: Aortic sections were stained to assess atherosclerotic plaque size and composition (e.g., macrophage content).

    • Immunohistochemistry and en face Staining: Expression of inflammatory markers such as VCAM-1 in the aortic endothelium.[15]

    • mRNA Expression Analysis: Aortic tissue was analyzed by qPCR to measure the expression of inflammatory cytokines (TNF-α, IL-6) and chemokines (MCP-1).[4][7]

    • Oxidative Stress Measurement: Aortic tissue was assessed for NADPH oxidase activity and superoxide production using techniques like dihydroethidium staining.[4]

Clinical Trial: Inflammation in Chronic Heart Failure
  • Objective: To investigate the effect of ivabradine on systemic inflammation in patients with chronic heart failure (CHF).

  • Study Population: 33 patients with CHF due to dilated, ischemic, and hypertensive cardiomyopathy.[5]

  • Intervention: Patients were treated with ivabradine according to the guidelines of the European Society of Cardiology.

  • Data Collection: Blood samples were collected at baseline, 3 months, and 6 months of ivabradine therapy.

  • Assays:

    • Flow Cytometry (FACS analysis): To quantify circulating dendritic cells.[5]

    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure serum levels of inflammatory mediators including TNF-α, IL-6, and hsCRP.[5]

Signaling Pathways and Mechanisms of Action

Ivabradine exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified to date include the regulation of the mTOR/eNOS pathway and the inhibition of the NF-κB signaling cascade.

mTOR/eNOS Signaling Pathway

In endothelial cells, low shear stress (LSS) promotes a pro-inflammatory and pro-oxidative state. Ivabradine has been shown to counteract these effects by modulating the mTOR (mammalian target of rapamycin) signaling pathway, which has a crucial role in regulating endothelial nitric oxide synthase (eNOS) activity.[9][11]

The proposed mechanism involves the differential regulation of the two mTOR complexes, mTORC1 and mTORC2. LSS activates mTORC1, which leads to the inhibitory phosphorylation of eNOS at threonine 495 (eNOS-Thr495), thereby uncoupling eNOS and increasing the production of reactive oxygen species (ROS) over nitric oxide (NO). Ivabradine appears to promote the activation of the mTORC2/Akt pathway, which in turn inhibits the mTORC1-mediated phosphorylation of eNOS at Thr495.[9][10][11] This action preserves eNOS coupling, leading to enhanced NO production and reduced oxidative stress and inflammation.

mTOR_eNOS_Pathway cluster_LSS Low Shear Stress (LSS) cluster_Ivabradine Ivabradine cluster_pathway Signaling Cascade cluster_outcomes Cellular Outcomes LSS LSS mTORC1 mTORC1 LSS->mTORC1 activates Ivabradine Ivabradine mTORC2 mTORC2 Ivabradine->mTORC2 activates eNOS_Thr495 eNOS-Thr495 (Inhibitory Phosphorylation) mTORC1->eNOS_Thr495 promotes Akt Akt mTORC2->Akt activates Akt->mTORC1 inhibits eNOS_coupled Coupled eNOS Akt->eNOS_coupled promotes Inflammation Inflammation (↑ IL-6, VCAM-1) eNOS_Thr495->Inflammation Oxidative_Stress Oxidative Stress (↑ ROS) eNOS_Thr495->Oxidative_Stress NO_Production ↑ NO Production eNOS_coupled->NO_Production

Ivabradine's modulation of the mTOR/eNOS pathway under low shear stress.
NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies in ApoE-/- mice have shown that ivabradine treatment leads to the downregulation of a majority of NF-κB-regulated pro-inflammatory and pro-apoptotic genes.[13][14] While the direct molecular target of ivabradine in the NF-κB pathway is yet to be fully elucidated, the evidence suggests that ivabradine can suppress the inflammatory response by interfering with this critical signaling cascade. This inhibition of NF-κB signaling likely contributes to the observed reduction in TNF-α, IL-6, and VCAM-1 expression.

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_ivabradine Ivabradine cluster_cascade Signaling Cascade cluster_nucleus Nuclear Events Stimuli e.g., TNF-α, LSS IKK IKK Complex Stimuli->IKK activates Ivabradine Ivabradine Ivabradine->IKK inhibits? NFkB_translocation NF-κB Translocation to Nucleus Ivabradine->NFkB_translocation inhibits? IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degrades, releasing NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_p65_p50->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression induces Experimental_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_clinical Clinical Studies invitro Cell Culture Models (e.g., HUVECs) mechanism Elucidation of Signaling Pathways (mTOR/eNOS, NF-κB) invitro->mechanism informs invivo Animal Models (e.g., ApoE-/- mice) mechanism->invivo guides validation Validation of Anti-inflammatory Effects (e.g., reduced plaque size) invivo->validation clinical Human Trials (e.g., CHF patients) validation->clinical provides rationale for relevance Assessment of Clinical Relevance (e.g., reduced biomarkers) clinical->relevance

References

An In-depth Technical Guide to Ivabradine Hydrochloride in Studies of Left Ventricular Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine hydrochloride is a selective inhibitor of the If ("funny") current in the sinoatrial node, resulting in a dose-dependent reduction in heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[1][2] This unique mechanism of action has made it a subject of extensive research in cardiovascular medicine, particularly for the management of left ventricular dysfunction in patients with heart failure. This technical guide provides a comprehensive overview of ivabradine's mechanism of action, a summary of key clinical trial data, detailed experimental protocols from pivotal studies, and visualizations of relevant pathways and workflows.

Mechanism of Action

Ivabradine's primary pharmacological effect is the selective and specific inhibition of the If current, which is crucial for the pacemaker activity of the sinoatrial node.[3] The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is responsible for the spontaneous diastolic depolarization phase of the cardiac action potential.[2][3] By binding to the intracellular side of the HCN channel, ivabradine reduces the slope of diastolic depolarization, leading to a prolonged duration of this phase and consequently, a reduction in heart rate.[2][3] This targeted action allows for heart rate reduction without the negative inotropic effects often associated with other rate-lowering agents like beta-blockers.[3]

Beyond its heart rate-lowering effect, preclinical and clinical studies suggest that ivabradine may have pleiotropic effects that contribute to its benefits in heart failure. These include improvements in cardiac remodeling, as evidenced by reductions in myocardial fibrosis, apoptosis, inflammation, and oxidative stress.[4][5]

Signaling Pathway and Mechanism of Action

Ivabradine_Mechanism_of_Action cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell cluster_Effects Physiological Effects If_Channel If Channel (HCN Channel) Diastolic_Depolarization Spontaneous Diastolic Depolarization If_Channel->Diastolic_Depolarization Initiates Action_Potential Action Potential Firing Rate Diastolic_Depolarization->Action_Potential Triggers Heart_Rate Heart Rate Action_Potential->Heart_Rate Determines Reduced_HR Reduced Heart Rate Ivabradine Ivabradine Hydrochloride Ivabradine->If_Channel Prolonged_Diastole Prolonged Diastole Reduced_HR->Prolonged_Diastole Reduced_Myocardial_O2_Demand Reduced Myocardial Oxygen Demand Reduced_HR->Reduced_Myocardial_O2_Demand Improved_Coronary_Perfusion Improved Coronary Perfusion Prolonged_Diastole->Improved_Coronary_Perfusion

Caption: Mechanism of action of this compound.

Key Clinical Trials in Left Ventricular Dysfunction

Two pivotal clinical trials have established the role of ivabradine in patients with left ventricular dysfunction: the SHIFT (Systolic Heart failure treatment with the If inhibitor ivabradine Trial) and the BEAUTIFUL (morBidity-mortality EvAlUaTion of the If inhibitor ivabradine in patients with coronary disease and left ventricULar dysfunction) trial.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative outcomes from the SHIFT and BEAUTIFUL trials.

Table 1: Effects of Ivabradine on Left Ventricular Remodeling (SHIFT Echocardiography Substudy) [1][6][7]

ParameterIvabradine Group (n=208)Placebo Group (n=203)Difference (95% CI)P-value
Change in LVESVI (mL/m²) -7.0 ± 16.3-0.9 ± 17.1-5.8 (-8.8 to -2.7)<0.001
Change in LVEDVI (mL/m²) -7.9 ± 18.9-1.8 ± 19.0-6.1 (-10.1 to -2.1)0.002
Change in LVEF (%) +2.4 ± 7.7-0.1 ± 8.0+2.5 (0.9 to 4.1)<0.001

LVESVI: Left Ventricular End-Systolic Volume Index; LVEDVI: Left Ventricular End-Diastolic Volume Index; LVEF: Left Ventricular Ejection Fraction. Data are presented as mean ± standard deviation.

Table 2: Clinical Outcomes in the SHIFT Trial [8][9][10]

EndpointIvabradine Group (n=3241)Placebo Group (n=3264)Hazard Ratio (95% CI)P-value
Primary Composite Endpoint (CV death or hospitalization for worsening HF) 24%29%0.82 (0.75-0.90)<0.0001
Hospitalization for Worsening Heart Failure 16%21%0.74 (0.66-0.83)<0.0001
Death from Heart Failure 3%5%0.74 (0.58-0.94)0.014
All-Cause Death 16%17%0.90 (0.80-1.02)0.092
Cardiovascular Death 14%15%0.91 (0.80-1.03)0.128

CV: Cardiovascular; HF: Heart Failure.

Table 3: Clinical Outcomes in the BEAUTIFUL Trial (Subgroup with Heart Rate ≥70 bpm) [4]

EndpointIvabradine GroupPlacebo GroupHazard Ratio (95% CI)P-value
Primary Composite Endpoint 17.2%18.5%0.91 (0.81-1.04)0.17
Hospitalization for Myocardial Infarction Not specifiedNot specified0.64 (0.49-0.84)0.001
Coronary Revascularization Not specifiedNot specified0.70 (0.52-0.93)0.016

Experimental Protocols

SHIFT Trial: Experimental Workflow

SHIFT_Trial_Workflow cluster_Screening Patient Screening and Enrollment cluster_Treatment Treatment and Follow-up cluster_Endpoints Endpoint Adjudication Screening Screening of Patients with Symptomatic HF and LVEF ≤35% Inclusion_Criteria Inclusion Criteria Met: - Sinus Rhythm - Heart Rate ≥70 bpm - Hospitalization for HF in prior 12 months - Stable on Guideline-Directed Medical Therapy Screening->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Not Met: - Recent MI - Pacing >40% of the time - Atrial Fibrillation - Symptomatic Hypotension Inclusion_Criteria->Exclusion_Criteria Randomization Randomization (1:1) Exclusion_Criteria->Randomization Ivabradine_Arm Ivabradine Arm (n=3268) Initial Dose: 5 mg BID Randomization->Ivabradine_Arm Ivabradine Placebo_Arm Placebo Arm (n=3290) Matching Placebo BID Randomization->Placebo_Arm Placebo Titration Dose Titration at 14 and 28 days (Target HR 50-60 bpm) - Increase to 7.5 mg BID if HR >60 bpm - Maintain 5 mg BID if HR 50-60 bpm - Decrease to 2.5 mg BID if HR <50 bpm Ivabradine_Arm->Titration Placebo_Arm->Titration Follow_up Follow-up Visits at 4-month intervals Median follow-up: 22.9 months Titration->Follow_up Primary_Endpoint Primary Endpoint: Composite of CV Death or Hospitalization for Worsening HF Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - All-cause mortality - CV mortality - Hospitalization for HF Follow_up->Secondary_Endpoints Echo_Substudy Echocardiography Substudy (n=411) - LVESVI, LVEDVI, LVEF at baseline and 8 months Follow_up->Echo_Substudy BEAUTIFUL_Trial_Workflow cluster_Screening_B Patient Screening and Enrollment cluster_Treatment_B Treatment and Follow-up cluster_Endpoints_B Endpoint Adjudication Screening_B Screening of Patients with Stable CAD and LVEF <40% Inclusion_Criteria_B Inclusion Criteria Met: - Sinus Rhythm - Heart Rate ≥60 bpm Screening_B->Inclusion_Criteria_B Exclusion_Criteria_B Exclusion Criteria Not Met: - Recent MI or revascularization - Implanted pacemaker/defibrillator - Severe valvular disease Inclusion_Criteria_B->Exclusion_Criteria_B Randomization_B Randomization (1:1) Exclusion_Criteria_B->Randomization_B Ivabradine_Arm_B Ivabradine Arm (n=5479) Initial Dose: 5 mg BID Randomization_B->Ivabradine_Arm_B Ivabradine Placebo_Arm_B Placebo Arm (n=5438) Matching Placebo BID Randomization_B->Placebo_Arm_B Placebo Titration_B Dose Titration at 2 weeks - Increase to 7.5 mg BID if HR ≥60 bpm Ivabradine_Arm_B->Titration_B Placebo_Arm_B->Titration_B Follow_up_B Follow-up Visits Median follow-up: 19 months Titration_B->Follow_up_B Primary_Endpoint_B Primary Endpoint: Composite of CV Death, Hospitalization for MI, or Hospitalization for new/worsening HF Follow_up_B->Primary_Endpoint_B Secondary_Endpoints_B Secondary Endpoints: - All-cause mortality - CV mortality - Coronary revascularization Follow_up_B->Secondary_Endpoints_B

References

Methodological & Application

Application Notes and Protocols for Ivabradine Hydrochloride in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ivabradine hydrochloride is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for the pacemaker activity in the sinoatrial node.[1][2] By specifically blocking the If "funny" current, ivabradine effectively reduces heart rate without significantly impacting myocardial contractility or blood pressure.[1][3] These characteristics make it a valuable tool for in vitro studies of cardiac electrophysiology, HCN channel function, and related signaling pathways. This document provides detailed protocols for the preparation and application of this compound solutions for in vitro experiments.

Physicochemical Properties and Solubility

This compound is a crystalline solid that is highly soluble in various solvents commonly used in laboratory settings.[4][5] Its solubility profile allows for flexibility in preparing stock solutions for a wide range of in vitro applications.

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water50.51100
DMSO100198.0
Ethanol100198.0
PBS (pH 7.2)10~19.8
Data sourced from multiple suppliers and publications.[5][6] The molecular weight of this compound is 505.05 g/mol .[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of high-concentration stock solutions of this compound that can be stored and diluted for various in vitro assays.

Materials:

  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Determine the required stock concentration. A common stock concentration is 10 mM to 100 mM in DMSO or water.

  • Calculate the mass of this compound needed. Using the molecular weight of 505.05 g/mol , the following formula can be used: Mass (mg) = Desired Concentration (mM) x Volume (mL) x 0.50505

  • Weigh the this compound powder accurately using a calibrated analytical balance in a sterile environment.

  • Dissolve the powder. Add the appropriate volume of solvent (DMSO or water) to the weighed powder.

  • Ensure complete dissolution. Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution in aqueous solutions.

  • Sterilization (for aqueous stocks). If preparing an aqueous stock solution for cell culture, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container. This step is not necessary for DMSO stocks if sterile techniques are used throughout.

  • Aliquoting and Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[5] Aqueous solutions are not recommended for storage for more than one day.[5]

Table 2: Example Volumes for a 10 mM Stock Solution

Desired VolumeMass of Ivabradine HClVolume of Solvent
1 mL5.05 mg1 mL
5 mL25.25 mg5 mL
10 mL50.51 mg10 mL

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application In Vitro Application weigh Weigh Ivabradine HCl Powder dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute Stock in Cell Culture Medium thaw->dilute mix Mix Gently by Pipetting dilute->mix treat Treat Cells with Working Solution mix->treat incubate Incubate for Desired Time treat->incubate assay Perform In Vitro Assay incubate->assay

Protocol 2: In Vitro Electrophysiology Assay using Patch-Clamp

This protocol provides a general methodology for assessing the effect of this compound on HCN channel currents in a heterologous expression system (e.g., HEK293 cells) or primary cardiomyocytes using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing HCN channels (e.g., HEK293 transfected with HCN4, or primary sinoatrial node cells)

  • External and internal patch-clamp solutions

  • This compound working solutions (prepared by diluting the stock solution in the external solution to final desired concentrations)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Glass micropipettes

Procedure:

  • Cell Preparation. Plate the cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Preparation of Working Solutions. Prepare a series of this compound working solutions by diluting the stock solution in the external recording solution. Typical concentrations for in vitro electrophysiology range from 0.1 µM to 100 µM.[7]

  • Establish a Whole-Cell Recording. Form a gigaseal between the patch pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

  • Record Baseline Currents. Record the baseline HCN channel currents (If) by applying appropriate voltage-clamp protocols. A typical protocol to elicit If involves hyperpolarizing voltage steps from a holding potential of around -40 mV.[8]

  • Apply this compound. Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Record Post-Treatment Currents. After a sufficient incubation period (e.g., 3-7 minutes) to allow for drug equilibration, record the If currents again using the same voltage-clamp protocol.

  • Data Analysis. Measure the amplitude of the If current before and after drug application. Calculate the percentage of current inhibition for each concentration.

  • Dose-Response Curve. Repeat the experiment with different concentrations of this compound to construct a dose-response curve and determine the IC50 value. The reported IC50 for ivabradine on HCN channels is typically in the range of 0.5 - 4.5 µM.[4][5]

Table 3: Representative In Vitro this compound Concentrations and Effects

Cell TypeAssayConcentration(s)Observed Effect
Primary human atrial cardiomyocytesPatch-clamp1 µMSignificant reduction in pacemaker current (If) density
HEK293 cells expressing HCN1, HCN2, HCN4Patch-clampIC50 ~4.28-4.52 µMBlockade of the mixed sodium/potassium inward funny current (If)[5]
tsA-201 cells expressing human Nav1.5Patch-clamp30 µM~50% reduction in sodium currents[9]
Isolated rat heartsLangendorff perfusion1 µMReduced sinus heart rate by ~18%[10][11]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of the HCN channels in the sinoatrial node.[1][12] These channels are responsible for the "funny" current (If) that initiates diastolic depolarization, thereby controlling the heart rate.[12] By binding to the intracellular side of the open HCN channel, ivabradine blocks the influx of ions, which slows the rate of diastolic depolarization and subsequently reduces the heart rate.[1][8]

G cluster_membrane Cell Membrane HCN HCN Channel If_current If Current (Na+/K+ influx) HCN->If_current Ivabradine Ivabradine HCl Ivabradine->HCN blocks Depolarization Slows Diastolic Depolarization If_current->Depolarization drives HeartRate Reduces Heart Rate Depolarization->HeartRate Hyperpolarization Hyperpolarization Hyperpolarization->HCN activates cAMP cAMP cAMP->HCN modulates

References

Application Notes and Protocols for Ivabradine in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine is a heart rate-lowering agent that selectively and specifically inhibits the "funny" current (If), which is prominent in the sinoatrial node, the natural pacemaker of the heart.[1] This current, mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, plays a crucial role in the diastolic depolarization phase of the cardiac action potential, thereby controlling the heart rate.[2] Unlike other heart rate-lowering drugs such as beta-blockers and calcium channel blockers, Ivabradine's mechanism of action is highly specific to the If current, with no significant effects on other cardiac ionic currents, myocardial contractility, or blood pressure.[3][4] This specificity makes Ivabradine a valuable tool in both clinical cardiology and basic research for studying pacemaker activity and HCN channel function.

These application notes provide a comprehensive overview and detailed protocols for utilizing Ivabradine in patch clamp electrophysiology experiments to study its effects on HCN channels.

Mechanism of Action

Ivabradine exerts its inhibitory effect on HCN channels in a use-dependent and voltage-dependent manner. It acts as an open-channel blocker, meaning it preferentially binds to the channel when it is in the open state.[2][5] The binding site for Ivabradine is located within the intracellular pore of the HCN channel.[6] Consequently, the degree of block is influenced by the frequency of channel opening and the membrane potential.[5]

Signaling Pathway of Ivabradine's Action on Cardiac Pacemaker Cells

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ivabradine_ext Ivabradine Ivabradine_int Ivabradine Ivabradine_ext->Ivabradine_int Membrane Permeation HCN_Channel HCN Channel (Open State) If_current Funny Current (If) (Na+/K+ influx) HCN_Channel->If_current Inhibits Ivabradine_int->HCN_Channel Binds to open channel pore Diastolic_Depolarization Slowing of Diastolic Depolarization Slope If_current->Diastolic_Depolarization Leads to Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate Results in

Caption: Signaling pathway of Ivabradine's inhibitory action.

Quantitative Data: Ivabradine Block of HCN and Other Ion Channels

The following tables summarize the quantitative data on Ivabradine's inhibitory effects on various ion channels, as determined by patch clamp electrophysiology.

Table 1: Ivabradine IC50 Values for HCN Channel Isoforms

Channel IsoformSpeciesExpression SystemIC50 (µM)Reference
hHCN4HumanHEK293 cells2.0[7]
mHCN1MouseHEK293 cells0.94[7]
Native IhNot SpecifiedSmall sensory neurons~1.4[2]

Table 2: Voltage-Dependence of Ivabradine Block on If in Rabbit SANC

Membrane Potential (mV)If Amplitude (pA/pF)% Reduction by 3 µM IvabradineReference
-12018 ± 3Not specified at this voltage[8]
-92 ± 4Not specified60 ± 8[8]
~-60-2.9 ± 0.441 ± 6[8]

Table 3: Ivabradine IC50 Values for Voltage-Gated Sodium Channels (VGSCs)

Channel IsoformSpeciesExpression SystemIC50 (µM)Reference
hNav1.5HumantsA-201 cells30[9][10]
rNav1.2RatStably expressed cell line296 ± 11[9][10]
rNav1.4RatStably expressed cell line257 ± 15[9][10]
rNav1.5RatStably expressed cell line137 ± 8[9][10]

Experimental Protocols

Preparation of Ivabradine Solutions

a. Stock Solution:

  • Dissolve Ivabradine (e.g., from Sigma Aldrich, SML0281) in high-quality dimethyl sulfoxide (DMSO) or Milli-Q water to create a stock concentration of 10-100 mM.[3][4]

  • Aliquot the stock solution into smaller volumes and store at -20°C to prevent repeated freeze-thaw cycles.

b. Working Solutions:

  • On the day of the experiment, thaw a stock solution aliquot and dilute it to the final desired concentrations using the appropriate extracellular (bath) solution.

  • It is crucial to ensure thorough mixing of the final solution.

Whole-Cell Patch Clamp Recording of If/Ih

a. Cell Preparation:

  • Experiments can be performed on isolated primary cells (e.g., sinoatrial node cells) or heterologous expression systems (e.g., HEK293 or tsA-201 cells) transfected with the HCN channel isoform of interest.

b. Recording Solutions:

Table 4: Example Solutions for Recording HCN Currents

Solution ComponentIntracellular (Pipette) Solution (mM)Extracellular (Bath) Solution (mM)Reference
NaCl10140[11]
K-Aspartate130-[11]
KCl-5.4[11]
CaCl2-1.8[11]
MgCl20.51[11]
EGTA-KOH1-[11]
HEPES1 (as HEPES-KOH)5 (as HEPES-NaOH)[11]
ATP (Na-salt)2-[11]
GTP (Na-salt)0.1-[11]
Phosphocreatine5-[11]
D-glucose-5.5[11]
BaCl2-1[11]
MnCl2-2[11]
pH7.27.4[11]

Note: BaCl2 and MnCl2 are often included in the extracellular solution to block other currents (e.g., potassium and calcium channels) and improve the isolation of the HCN current.

Voltage Clamp Protocols

a. Protocol to Elicit If/Ih:

  • A typical voltage protocol to activate HCN channels involves hyperpolarizing voltage steps from a holding potential where the channels are mostly closed.

  • Example: From a holding potential of -35 mV, apply hyperpolarizing test pulses ranging from -40 mV to -145 mV in 15 mV increments. The duration of these pulses should be sufficient to reach steady-state activation. Following the test pulse, a step to a more hyperpolarized potential (e.g., -130 or -145 mV) can be used to measure tail currents, followed by a depolarizing pulse (e.g., to +5 or +10 mV) to deactivate the channels.[11]

b. Protocol to Study Use-Dependence of Ivabradine Block:

  • To assess the use-dependent nature of the block, apply repetitive activating/deactivating voltage steps.

  • Example: From a holding potential of -35 mV, repetitively apply a hyperpolarizing step to -100 mV (1.8 s duration) followed by a depolarizing step to +5 mV (0.45 s duration) at a frequency of approximately 0.17 Hz (every 6 seconds).[1]

  • Apply Ivabradine during this repetitive stimulation and monitor the progressive decrease in current amplitude until a steady-state block is achieved.

c. Protocol to Study Voltage-Dependence of Ivabradine Block:

  • To investigate the voltage-dependence of the block, compare the extent of inhibition at different membrane potentials.

  • This can be achieved by measuring the steady-state block at various hyperpolarizing potentials or by analyzing the effect of Ivabradine on the voltage-activation relationship of the channel.

Experimental Workflow for Assessing Ivabradine's Effect

Start Start Cell_Prep Prepare Cells (e.g., HEK293 expressing HCN4) Start->Cell_Prep Patch Establish Whole-Cell Patch Clamp Configuration Cell_Prep->Patch Control_Record Record Control If Current (Apply Voltage Protocol) Patch->Control_Record Apply_Iva Perfuse Extracellular Solution with Ivabradine Control_Record->Apply_Iva Drug_Record Record If Current in Presence of Ivabradine (Apply Same Voltage Protocol) Apply_Iva->Drug_Record Washout Perfuse with Control Extracellular Solution (Washout) Drug_Record->Washout Washout_Record Record If Current after Washout Washout->Washout_Record Analysis Data Analysis (Measure current amplitude, kinetics, calculate % block, IC50) Washout_Record->Analysis End End Analysis->End

Caption: Experimental workflow for patch clamp analysis.

Data Analysis and Interpretation

  • Measurement of Current Amplitude: Measure the peak current amplitude during the hyperpolarizing step or the tail current amplitude upon repolarization.

  • Calculation of Percentage Block: The percentage of current inhibition by Ivabradine can be calculated as: (1 - (I_ivabradine / I_control)) * 100, where I_ivabradine is the current in the presence of Ivabradine and I_control is the current in its absence.

  • Dose-Response Analysis: To determine the IC50, plot the percentage of block against the logarithm of the Ivabradine concentration and fit the data with a Hill equation.

  • Analysis of Kinetics: The time course of current activation and deactivation can be fitted with exponential functions to determine the time constants. Compare these kinetics before and after Ivabradine application.

  • Activation Curves: Plot the normalized tail current amplitudes as a function of the preceding test potential to generate an activation curve. Fit this curve with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor.

Conclusion

Ivabradine is a powerful pharmacological tool for the study of HCN channels and cardiac pacemaking. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute patch clamp electrophysiology experiments to investigate the effects of Ivabradine. Careful attention to solution composition, voltage protocols, and data analysis will yield high-quality, reproducible results, contributing to a deeper understanding of HCN channel pharmacology and physiology.

References

Application Notes and Protocols for Ivabradine Hydrochloride in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ivabradine hydrochloride in preclinical animal models of heart failure. The information compiled herein, including dosages, experimental protocols, and mechanisms of action, is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of ivabradine.

Mechanism of Action

This compound is a selective and specific inhibitor of the "funny" current (If), which is crucial for regulating the pacemaker activity in the sinoatrial (SA) node of the heart.[1][2] The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is responsible for the spontaneous diastolic depolarization that sets the rhythm of the heartbeat.[1][3] By binding to the intracellular side of the HCN channel, ivabradine reduces the slope of this depolarization phase.[1][2] This action leads to a dose-dependent reduction in heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure, making it a targeted heart rate-lowering agent.[2][3]

In the context of heart failure, reducing the heart rate decreases myocardial oxygen demand and improves cardiac efficiency by allowing more time for the heart to fill with blood during diastole.[1] Beyond its primary heart rate-lowering effect, studies suggest ivabradine may also have other cardioprotective properties, including promoting angiogenesis, reducing cardiac hypertrophy, and modulating intracellular calcium handling.[4][5]

cluster_0 Sinoatrial (SA) Node Cell If_channel If 'Funny' Channel (HCN Channel) Depolarization Spontaneous Diastolic Depolarization If_channel->Depolarization Controls Slope HR Heart Rate Depolarization->HR Determines Ivabradine Ivabradine HCl Ivabradine->If_channel Selectively Inhibits

Caption: Mechanism of action of Ivabradine on the SA node.

Quantitative Data Summary: Ivabradine Dosage in Animal Models

The following tables summarize the dosages of this compound used in various animal models of heart failure.

Table 1: Rodent Models (Rat & Mouse)

Animal ModelHeart Failure Induction MethodIvabradine DosageAdministration RouteTreatment DurationKey Findings & Reference
Rat (Wistar)Myocardial Infarction (MI) via LAD ligation10 mg/kg/dayDrinking Water3 monthsImproved LV function, reduced fibrosis, and blunted RAAS activation.[6][7]
Rat Myocardial Infarction (MI)10 mg/kg/dayIntragastric Gavage7 daysEnhanced autophagy and inhibited the PI3K/AKT/mTOR pathway.[8]
Rat (DMDmdx)Duchenne Muscular Dystrophy (Genetic Model)Not Specified (Chronic Admin)Not Specified4 monthsImproved Ca2+ handling and enhanced cardiac systolic function.[5]
Mouse Reperfused Myocardial Infarction (MI)10 mg/kg/dayDrinking Water28 daysPreserved remote-zone contractile function and reduced adverse LV remodeling.[9]
Mouse Myocardial Infarction (MI) via LAD ligation10 mg/kg/dayIntragastric Gavage4 weeksPromoted angiogenesis and reduced cardiac hypertrophy via Akt-eNOS signaling.[4][10]
Mouse (db/db)Diabetic Cardiomyopathy (Genetic Model)20 mg/kg/dayDrinking Water4 weeksAmeliorated cardiac diastolic dysfunction.[11]

Table 2: Large Animal Models (Swine & Canine)

Animal ModelHeart Failure Induction MethodIvabradine DosageAdministration RouteTreatment DurationKey Findings & Reference
Swine (Large White)Acute MI (LAD balloon occlusion)0.3 mg/kgIntravenous (slow bolus)Acute (single dose)Reduced heart rate and increased stroke volume in an acute HF setting.[12][13]
Dog (Client-owned)Congestive Heart Failure (various etiologies)0.5 mg/kg BID for 7 days, then 0.3 mg/kg BIDOral30 daysDecreased heart rate and improved quality of life scores.[14][15][16]

Experimental Protocols

Protocol 1: Post-Myocardial Infarction Model in Rodents

This protocol describes a common method for inducing heart failure in rats or mice via myocardial infarction (MI) and subsequent treatment with ivabradine.

1. Induction of Myocardial Infarction:

  • Anesthetize the animal (e.g., ketamine/xylazine cocktail or isoflurane).

  • Intubate and ventilate the animal.

  • Perform a left thoracotomy to expose the heart.

  • Permanently ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

  • Close the chest, evacuate air from the thoracic cavity, and allow the animal to recover with appropriate post-operative care and analgesia.

2. Heart Failure Development and Treatment:

  • Allow a period for heart failure to develop and stabilize. In rat models of severe chronic heart failure, this can be up to 2 months post-MI.[6] For other studies, treatment may begin sooner.[8]

  • Confirm the development of heart failure using echocardiography (e.g., ejection fraction < 30-40%).[6][9]

  • Randomize animals into a control group (vehicle) and a treatment group.

  • Ivabradine Administration:

    • Oral Gavage: Dissolve this compound in a suitable vehicle like phosphate-buffered saline (PBS). Administer a daily dose of 10 mg/kg via oral gavage.[4][8]
    • Drinking Water: Dissolve ivabradine in the drinking water to achieve a target dose of 10 mg/kg/day, based on average daily water consumption.[6][7][9]

3. Endpoint Analysis:

  • Cardiac Function: Perform serial echocardiography at baseline and throughout the treatment period to assess parameters like Left Ventricular Ejection Fraction (LVEF), end-systolic volume (ESV), and end-diastolic volume (EDV).[9]

  • Histology: At the end of the study, euthanize the animals and harvest the hearts. Use stains like Masson's trichrome to quantify the fibrotic area.[4]

  • Molecular Analysis: Use techniques like Western blot or qPCR to analyze protein expression and gene transcription of relevant signaling pathways (e.g., Akt, eNOS, p38 MAPK, RAAS components).[4][6]

cluster_0 cluster_1 A 1. Animal Acclimatization B 2. Heart Failure Induction (e.g., LAD Ligation) A->B C 3. Post-MI Recovery (Model Development) B->C D 4. Baseline Assessment (Echocardiography) C->D E 5. Randomization D->E F_Control Control Group (Vehicle) E->F_Control F_Iva Ivabradine Group (e.g., 10 mg/kg/day) E->F_Iva G 6. Treatment Period (e.g., 4-12 weeks) F_Control->G F_Iva->G H 7. Final Functional Assessment G->H I 8. Terminal Procedures (Tissue Harvest) H->I J 9. Data Analysis (Histology, Molecular Biology) I->J

Caption: Typical experimental workflow for a rodent MI model.

Protocol 2: Acute Heart Failure Model in Swine

This protocol is for studying the immediate hemodynamic effects of ivabradine in a large animal model of acute heart failure.

1. Animal Preparation and Instrumentation:

  • Anesthetize the pig and maintain anesthesia with a continuous infusion (e.g., propofol, fentanyl).[13]

  • Intubate and mechanically ventilate the animal.

  • Surgically place catheters to monitor hemodynamic parameters, including systemic and pulmonary arterial pressure, central venous pressure, and pulmonary capillary wedge pressure (PCWP).[12]

2. Induction of Acute Heart Failure:

  • Perform a thoracotomy or use a percutaneous approach to access the LAD coronary artery.

  • Induce myocardial ischemia by occluding the LAD for a set period (e.g., 45 minutes) using a balloon catheter.[12][13]

  • Administer fluids and vasoactive drugs (e.g., dobutamine, noradrenaline) as needed to maintain hemodynamic support and achieve a PCWP ≥ 18 mmHg, simulating cardiogenic shock.[12]

  • Reperfuse the artery by deflating the balloon.

3. Ivabradine Administration and Monitoring:

  • Allow the animal to stabilize post-reperfusion.

  • Randomize animals to receive a single slow intravenous bolus of ivabradine (0.3 mg/kg) or placebo (saline).[12][13]

  • Continuously record hemodynamic parameters for a defined observation period (e.g., 60 minutes) post-infusion.[12]

Signaling Pathways Modulated by Ivabradine

In addition to its primary effect on the If current, research in animal models suggests ivabradine modulates other intracellular signaling pathways that contribute to its cardioprotective effects in heart failure.

  • Akt-eNOS Pathway: Ivabradine has been shown to enhance the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS). This activation promotes angiogenesis (the formation of new capillaries), which can improve blood supply to the myocardium.[4][10]

  • p38 MAPK Pathway: The drug can inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK). Inhibition of this pathway is associated with a reduction in cardiac hypertrophy and fibrosis.[4][10]

  • PI3K/AKT/mTOR Pathway: In a rat model of MI, ivabradine was found to inhibit the PI3K/AKT/mTOR signaling pathway.[8] This inhibition leads to the reinforcement of autophagy, a cellular process that removes damaged components and is considered cardioprotective in the context of MI.[8]

  • Renin-Angiotensin-Aldosterone System (RAAS): In chronic heart failure models, long-term ivabradine treatment can blunt the upregulation of cardiac angiotensin-converting enzyme (ACE) and angiotensin II type 1 (AT1) receptors, suggesting it can downregulate the maladaptive activation of the local RAAS.[6]

cluster_0 Cardioprotective Pathways Iva Ivabradine Akt Akt Iva->Akt Activates p38 p38 MAPK Iva->p38 Inhibits mTOR PI3K/AKT/mTOR Iva->mTOR Inhibits eNOS eNOS Akt->eNOS Activates Angio Angiogenesis eNOS->Angio Hyper Cardiac Hypertrophy & Fibrosis p38->Hyper Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Key signaling pathways modulated by Ivabradine.

References

Application of Ivabradine in Isolated Langendorff Heart Perfusion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" current (Iƒ).[1][2] This current plays a crucial role in regulating the heart rate by controlling the spontaneous diastolic depolarization in the sinoatrial node.[3][4] By specifically targeting the Iƒ current, Ivabradine effectively reduces the heart rate without significantly impacting myocardial contractility, ventricular repolarization, or blood pressure.[2][4] The isolated Langendorff-perfused heart model is an invaluable ex vivo tool for investigating the direct cardiac effects of pharmacological agents like Ivabradine, independent of systemic neuro-hormonal influences. This document provides detailed application notes and protocols for the use of Ivabradine in Langendorff heart perfusion studies.

Mechanism of Action

Ivabradine's primary mechanism of action is the selective and specific inhibition of the Iƒ current in the sinoatrial node.[3] It enters the HCN channel pore from the intracellular side when the channel is in its open state.[5] This binding reduces the slope of diastolic depolarization, leading to a dose-dependent decrease in the firing rate of the sinoatrial node and consequently, a reduction in heart rate.[1][5]

Ivabradine_Mechanism cluster_SANode Sinoatrial Node Pacemaker Cell cluster_effect Effect of Ivabradine HCN_Channel HCN Channel (Funny Current - Iƒ) Spontaneous_Depolarization Spontaneous Diastolic Depolarization HCN_Channel->Spontaneous_Depolarization Initiates Reduced_Depolarization Reduced Slope of Diastolic Depolarization Action_Potential Action Potential Threshold Spontaneous_Depolarization->Action_Potential Reaches Heart_Rate Heart Rate Action_Potential->Heart_Rate Determines Ivabradine Ivabradine Ivabradine->HCN_Channel Selectively Inhibits Reduced_HR Decreased Heart Rate Reduced_Depolarization->Reduced_HR Langendorff_Workflow cluster_preparation Preparation cluster_perfusion Perfusion Protocol cluster_analysis Data Analysis Animal_Prep Anesthetize and Heparinize Animal Heart_Isolation Isolate Heart Animal_Prep->Heart_Isolation Cannulation Cannulate Aorta on Langendorff Apparatus Heart_Isolation->Cannulation Stabilization Stabilization Period (Krebs-Henseleit Buffer) Cannulation->Stabilization Baseline Baseline Data Recording (HR, LVDP, dP/dt, CF) Stabilization->Baseline Ivabradine_Admin Administer Ivabradine (in Perfusion Buffer) Baseline->Ivabradine_Admin Ischemia Global Ischemia (Stop Perfusion) Ivabradine_Admin->Ischemia Reperfusion Reperfusion (with or without Ivabradine) Ischemia->Reperfusion Functional_Analysis Analyze Hemodynamic Data Reperfusion->Functional_Analysis Biochemical_Analysis Biochemical Assays (e.g., CK, LDH in effluent) Reperfusion->Biochemical_Analysis Histology Histological Staining (e.g., TTC for infarct size) Reperfusion->Histology

References

Application Notes and Protocols for Ivabradine Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Ivabradine Hydrochloride in various cell culture assays. Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, is primarily known for its role in regulating cardiac pacemaker activity.[1][2][3] However, recent studies have unveiled its potential in other areas, notably in cancer research, by modulating DNA damage repair pathways.[4][5][6]

Mechanism of Action

Ivabradine's primary mechanism of action is the selective inhibition of the If "funny" current in the sinoatrial node of the heart.[1][7][8] This current, carried predominantly by HCN4 channels, is crucial for the spontaneous diastolic depolarization of pacemaker cells, thus regulating heart rate.[1][9] Ivabradine binds to the intracellular side of the HCN channel pore, stabilizing the channel in a closed state and thereby reducing the pacemaker firing rate.[10][11]

In the context of cancer biology, particularly in triple-negative breast cancer (TNBC), ivabradine has been shown to induce endoplasmic reticulum (ER) stress.[4][5][6] This leads to the activation of the transcription factor ATF6, which in turn upregulates the expression of FBXO24.[4][5][6] FBXO24 then mediates the ubiquitination and subsequent degradation of the RAD51 protein, a key component of the homologous recombination DNA repair pathway.[4][5][6] This reduction in RAD51 sensitizes cancer cells to PARP inhibitors, creating a synthetic lethal effect.[4][5][6]

Applications in Cell Culture

This compound can be utilized in a variety of in vitro assays to study its effects on different cell types.

  • Cardiomyocyte Assays: To investigate its effects on cardiac electrophysiology, particularly the If current, using techniques like patch-clamp.

  • Cancer Cell Line Assays: To explore its potential as an anti-cancer agent, often in combination with other drugs like PARP inhibitors. Key assays include cell viability, apoptosis, and DNA damage assays.

  • Signaling Pathway Analysis: To dissect the molecular mechanisms underlying its effects in both cardiac and cancer cells using techniques like Western blotting.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of ivabradine in cell culture.

Table 1: Effect of Ivabradine on HCN Channel Current

Cell TypeIvabradine ConcentrationAssay TypeObserved EffectReference
Primary human atrial myocytes1 µMPatch-clampSignificant reduction in pacemaker current density[12]
iPSC-derived cardiomyocytes10 µMPatch-clampComplete elimination of automaticity[13]
HEK293 cells expressing hHCN4IC₅₀ ~2.0 µMPatch-clampDose-dependent block of HCN4 channels[14]
HEK293 cells expressing mHCN1IC₅₀ ~0.94 µMPatch-clampDose-dependent block of HCN1 channels[14]

Table 2: Synergistic Effect of Ivabradine and Olaparib on Triple-Negative Breast Cancer (TNBC) Cell Viability

Cell LineIvabradine (µM)Olaparib (µM)% Inhibition of Cell ViabilityReference
MDA-MB-2310.1545.36%[4]
MDA-MB-4530.1535.65%[4]

Table 3: Effect of Ivabradine on Apoptosis-Related Protein Expression in a Murine Model of Chronic Viral Myocarditis

ProteinTreatment GroupRelative Expression Level (Compared to Untreated)Reference
BaxIvabradineSignificantly reduced[2][7]
Bcl-2IvabradineHigher[2][7]
Caspase-3IvabradineApparently reduced[2][7]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in water and DMSO.[15]

  • Reagents and Materials:

    • This compound powder (≥98% purity)

    • Sterile Dimethyl Sulfoxide (DMSO) or sterile water

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution in DMSO, dissolve 5.05 mg of this compound (MW: 505.05 g/mol ) in 1 mL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C. For aqueous solutions, it is recommended to prepare them fresh and not store for more than one day.[16]

Cell Viability Assay (MTT/MTS Assay)

This protocol is adapted from standard MTT/MTS assay procedures and can be used to assess the cytotoxic or anti-proliferative effects of ivabradine.[17][18][19]

  • Reagents and Materials:

    • Target cell line (e.g., TNBC cell lines like MDA-MB-231)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

    • Solubilization solution (for MTT assay, e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, treat the cells with a serial dilution of this compound. Include untreated control wells and, if applicable, wells with a combination of ivabradine and another drug (e.g., olaparib).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

    • For MTT assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • For MTS assay:

      • Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording the If current in cardiomyocytes. Specific parameters may need to be optimized for the cell type and recording setup.[3][16]

  • Reagents and Materials:

    • Isolated primary cardiomyocytes or iPSC-derived cardiomyocytes

    • Extracellular (bath) solution (e.g., Tyrode's solution)

    • Intracellular (pipette) solution

    • Patch-clamp rig with amplifier, digitizer, and data acquisition software

    • Glass micropipettes

  • Example Solution Compositions:

    • Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES (pH adjusted to 7.2 with KOH).[16]

  • Procedure:

    • Plate the cells on glass coverslips suitable for microscopy.

    • Mount the coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Approach a single, healthy-looking cell with the micropipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit the If current. A typical protocol involves hyperpolarizing voltage steps from a holding potential of -40 mV to various test potentials (e.g., -50 to -120 mV).

    • Record baseline If currents.

    • Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

    • Record the If currents in the presence of ivabradine to determine the extent of inhibition.

Western Blotting for RAD51 Expression

This protocol is designed to assess the effect of ivabradine on the expression levels of RAD51 protein in cancer cell lines.[4][20]

  • Reagents and Materials:

    • Treated and untreated cell lysates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against RAD51

    • Primary antibody against a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against RAD51 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathways and Workflows

Ivabradine_Cardiac_Signaling Ivabradine Ivabradine Hydrochloride HCN4 HCN4 Channel (Sinoatrial Node) Ivabradine->HCN4 Inhibits If_Current Funny Current (If) (Na+/K+ influx) HCN4->If_Current Mediates Diastolic_Depolarization Slows Diastolic Depolarization If_Current->Diastolic_Depolarization Causes Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate Leads to

Caption: Ivabradine's mechanism of action in cardiac pacemaker cells.

Ivabradine_Cancer_Signaling Ivabradine Ivabradine ER_Stress Endoplasmic Reticulum (ER) Stress Ivabradine->ER_Stress Induces ATF6 ATF6 Activation ER_Stress->ATF6 Leads to FBXO24 FBXO24 Upregulation ATF6->FBXO24 Promotes RAD51 RAD51 Protein FBXO24->RAD51 Targets Ub_Proteasome Ubiquitination & Proteasomal Degradation RAD51->Ub_Proteasome Undergoes HR_Repair Homologous Recombination (HR) DNA Repair Ub_Proteasome->HR_Repair Impairs PARPi_Sensitivity Increased Sensitivity to PARP Inhibitors HR_Repair->PARPi_Sensitivity Results in Experimental_Workflow Start Start: Cell Seeding Treatment Treatment with Ivabradine HCl Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Perform Assay Incubation->Assay Viability Cell Viability (MTT/MTS) Assay->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Assay->Apoptosis Western Western Blot (e.g., RAD51) Assay->Western PatchClamp Patch-Clamp (If Current) Assay->PatchClamp Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis PatchClamp->Data_Analysis

References

Application Notes and Protocols: Differentiating HCN1 and HCN4 Channel Blockade with Ivabradine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ivabradine hydrochloride as a pharmacological tool to distinguish between HCN1 and HCN4 channel isoforms. The distinct mechanisms by which ivabradine interacts with these two channels, coupled with detailed electrophysiological protocols, offer a robust framework for investigating their physiological and pathophysiological roles.

Introduction to Ivabradine and HCN Channels

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are critical determinants of rhythmic activity in both the heart and the central nervous system.[1] The four known isoforms (HCN1-4) exhibit distinct expression patterns and biophysical properties.[1] HCN4 is the predominant isoform in the sinoatrial node, the heart's natural pacemaker, while HCN1 and HCN2 are more prevalent in the nervous system.[2][3]

Ivabradine is a heart rate-lowering agent that selectively blocks the "funny" current (If) in the sinoatrial node, which is primarily mediated by HCN4 channels.[4][5] Its clinical efficacy stems from this specific channel blockade.[4] Notably, research has revealed that ivabradine exhibits different blocking mechanisms for HCN1 and HCN4 channels, a property that can be exploited experimentally to differentiate their respective contributions to cellular and tissue function.[2][6]

Differentiated Blockade Mechanism: HCN1 vs. HCN4

The key to using ivabradine to distinguish between HCN1 and HCN4 lies in its state-dependent blockade. Ivabradine acts as an open-channel blocker of hHCN4 and a closed-channel blocker of mHCN1 .[2][6][7]

  • HCN4 (Open-Channel Block): Blockade of HCN4 channels by ivabradine requires the channel to be in the open state.[2][6] This results in a "use-dependent" or "frequency-dependent" block, where repeated channel opening and closing enhances the blocking effect.[6][8][9] Hyperpolarization, which opens HCN channels, can relieve the block of HCN4.[2][6]

  • HCN1 (Closed-Channel Block): In contrast, the blockade of HCN1 channels occurs when the channel is in the closed or a transitional state.[2][6] The block is not relieved by hyperpolarization when the channels are in the open state.[2][6]

This differential mechanism provides a clear experimental strategy: voltage protocols that favor the open state will enhance HCN4 block, while protocols that maintain the channel in a closed state will favor HCN1 block.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ivabradine's interaction with HCN1 and HCN4 channels.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of Ivabradine

Channel IsoformSpeciesExpression SystemIC50 (µM)Reference(s)
HCN1Mouse (m)HEK 293 cells0.94[2][6]
HCN4Human (h)HEK 293 cells2.0[2][6]
HCN4Human (h)CHO cells0.5[8][9]

Table 2: Kinetics of Ivabradine Blockade (at 3 µM)

Channel IsoformSpeciesTime Constant of Block Development (τon) (s)Steady-State Current Block (%)Reference(s)
HCN1Mouse (m)61.2 ± 2.283.9 ± 2.0[6]
HCN4Human (h)48.1 ± 6.358.2 ± 2.0[6]

Experimental Protocols

The following protocols are designed for whole-cell patch-clamp electrophysiology to investigate the effects of ivabradine on heterologously expressed HCN1 and HCN4 channels.

Protocol 1: Characterizing Use-Dependent Block of HCN4

This protocol is designed to maximize the open-state of HCN4 channels, thereby demonstrating the use-dependent nature of ivabradine blockade.

Cell Preparation:

  • Culture HEK 293 or CHO cells stably or transiently expressing the desired human or mouse HCN4 channel isoform.

  • Plate cells on glass coverslips 24-48 hours before the experiment.

Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES-NaOH (pH 7.4). To better isolate HCN currents, 1 mM BaCl2 and 2 mM MnCl2 can be added.[10]

  • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 0.5 MgCl2, 1 EGTA-KOH, 10 HEPES-KOH, 2 ATP (Na-salt), 0.1 GTP (Na-salt), 5 phosphocreatine (pH 7.2).[10]

  • This compound Stock Solution: Prepare a 10-50 mM stock solution in distilled water or an appropriate solvent and dilute to the final desired concentration in the external solution on the day of the experiment.[10]

Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a depolarized potential where HCN channels are closed (e.g., -35 mV).[6]

  • Apply a repetitive voltage-clamp protocol consisting of a hyperpolarizing step to activate the channels (e.g., -100 mV to -140 mV for 1.8-4 seconds) followed by a depolarizing step (e.g., +5 mV to +20 mV for 0.45-0.8 seconds).[6][8] This cycle should be repeated every 6 seconds.

  • Record baseline HCN4 currents until a stable amplitude is achieved.

  • Perfuse the cell with the external solution containing the desired concentration of ivabradine (e.g., 0.3 - 3 µM).

  • Continue the repetitive voltage-clamp protocol and record the gradual, use-dependent reduction in current amplitude until a new steady-state block is reached.

Data Analysis:

  • Measure the peak inward current at the beginning of the hyperpolarizing step.

  • Plot the current amplitude against time to visualize the onset of the block.

  • Calculate the percentage of block by comparing the steady-state current in the presence of ivabradine to the baseline current.

  • Fit the onset of the block with a single exponential function to determine the time constant (τon).

Protocol 2: Differentiating HCN1 (Closed-State) from HCN4 (Open-State) Block

This protocol utilizes different voltage paradigms to highlight the distinct blocking mechanisms.

Cell Preparation and Solutions:

  • As described in Protocol 1, but with cells expressing either HCN1 or HCN4.

Electrophysiological Recording:

  • Use-Dependent Protocol (as in Protocol 1):

    • For both HCN1 and HCN4 expressing cells, first apply the repetitive activating/deactivating voltage protocol described in Protocol 1 in the presence of ivabradine. This will induce a significant block in both channel types, although the kinetics may differ as noted in Table 2.

  • Long Hyperpolarizing Step Protocol (Open-State Favored):

    • Hold the cell at a depolarized potential (e.g., -35 mV).

    • Apply a single, long hyperpolarizing step to a potential that fully activates the channels (e.g., -100 mV) for an extended duration (e.g., >25 seconds).[6]

    • After a stable baseline current is established during the long step, perfuse with ivabradine.

    • Expected Outcome for HCN4: A much smaller and slower block will be observed compared to the use-dependent protocol.[6]

    • Expected Outcome for HCN1: Little to no block will be observed during the sustained hyperpolarization, as the channels are predominantly in the open state.[2][6]

  • Resting (Closed-State) Application Protocol:

    • Hold the cell at a depolarized resting potential (e.g., -35 mV) where the channels are closed.

    • Perfuse with ivabradine for a period (e.g., 90 seconds) without applying any voltage steps.[6]

    • After the perfusion period, resume the repetitive use-dependent protocol (without drug washout) to measure the current.

    • Expected Outcome for HCN4: No significant current reduction will be observed during the resting period.[6] The block will only develop once the channels are repeatedly opened.

    • Expected Outcome for HCN1: A significant reduction in current will be observed immediately upon resuming the voltage protocol, indicating that the block developed while the channels were in the closed state.[6]

Visualizations

Signaling Pathway and Logic Diagrams

Ivabradine_Block_Mechanism cluster_HCN4 HCN4 Blockade cluster_HCN1 HCN1 Blockade HCN4_Closed HCN4 (Closed) HCN4_Open HCN4 (Open) HCN4_Closed->HCN4_Open Hyperpolarization HCN4_Open->HCN4_Closed Depolarization Blocked_HCN4 Blocked HCN4 HCN4_Open->Blocked_HCN4 Binds to Open Channel Ivabradine_HCN4 Ivabradine Ivabradine_HCN4->HCN4_Open HCN1_Closed HCN1 (Closed) HCN1_Open HCN1 (Open) HCN1_Closed->HCN1_Open Hyperpolarization Blocked_HCN1 Blocked HCN1 HCN1_Closed->Blocked_HCN1 Binds to Closed Channel HCN1_Open->HCN1_Closed Depolarization Ivabradine_HCN1 Ivabradine Ivabradine_HCN1->HCN1_Closed

Caption: State-dependent blockade of HCN4 and HCN1 by ivabradine.

Experimental Workflow Diagram

Patch_Clamp_Workflow start Start cell_prep Prepare HCN-expressing cells start->cell_prep patch Establish whole-cell patch-clamp cell_prep->patch baseline Record baseline current with voltage protocol patch->baseline ivabradine_app Apply this compound baseline->ivabradine_app record_block Record current during drug application ivabradine_app->record_block washout Washout (optional) record_block->washout analysis Data Analysis (IC50, τon, % block) record_block->analysis washout->analysis end End analysis->end

Caption: General workflow for patch-clamp analysis of ivabradine effects.

Logical Relationship for Differentiating HCN1 and HCN4

Differentiating_HCN_Block protocol Select Voltage Protocol use_dependent Repetitive Activation/ Deactivation protocol->use_dependent long_hyper Sustained Hyperpolarization (Open State) protocol->long_hyper resting_depol Sustained Depolarization (Closed State) protocol->resting_depol hcn4_block HCN4 Block: Strong, Use-Dependent use_dependent->hcn4_block hcn1_block HCN1 Block: Strong use_dependent->hcn1_block hcn4_no_block HCN4 Block: Weak/Absent long_hyper->hcn4_no_block hcn1_no_block HCN1 Block: Weak/Absent long_hyper->hcn1_no_block hcn1_closed_block HCN1 Block: Develops during rest resting_depol->hcn1_closed_block hcn4_no_closed_block HCN4 Block: Does not develop during rest resting_depol->hcn4_no_closed_block

References

Application Notes and Protocols for In Vivo Administration of Ivabradine in Rat Cardiovascular Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Ivabradine in rat models for cardiovascular research. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on preclinical studies.

Introduction

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the cardiac pacemaker "funny" current (If).[1][2][3][4] This current plays a crucial role in regulating the heart rate by controlling the spontaneous diastolic depolarization in the sinoatrial node.[3] By selectively blocking the If current, Ivabradine reduces the heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[2][4] These characteristics make it a valuable tool for studying the effects of heart rate reduction in various cardiovascular disease models.

Mechanism of Action

Ivabradine's primary mechanism is the selective and specific inhibition of the If current in the sinoatrial node.[1][2][3] This leads to a prolongation of diastolic depolarization, a decrease in the firing rate of the sinoatrial node, and consequently, a reduction in heart rate.[1][3] Beyond its heart rate-lowering effect, studies in rat models of myocardial infarction (MI) suggest that Ivabradine may also exert cardioprotective effects through the modulation of signaling pathways such as the PI3K/AKT/mTOR pathway, leading to the reinforcement of autophagy.[5][6][7]

Signaling Pathway of Ivabradine in Cardioprotection

cluster_0 Sinoatrial Node Pacemaker Cell cluster_1 Cardiomyocyte (Ischemic Condition) Iva Ivabradine If Funny Current (If) in HCN Channels Iva->If Inhibits PI3K PI3K Iva->PI3K Inhibits HR Heart Rate Reduction If->HR Modulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Cardioprotection Cardioprotection (Reduced Infarct Size, Apoptosis) Autophagy->Cardioprotection cluster_0 Pre-Treatment Phase cluster_1 Induction and Treatment Phase cluster_2 Post-Treatment Assessment Phase Acclimatization Animal Acclimatization (1 week) Baseline Baseline Cardiovascular Assessment (Echocardiography, ECG) Acclimatization->Baseline MI Myocardial Infarction Induction (LAD Ligation) Baseline->MI Randomization Randomization into Groups (Sham, MI, MI + Ivabradine) MI->Randomization Treatment Ivabradine Administration (e.g., 10 mg/kg/day, oral gavage) for a specified duration Randomization->Treatment Hemodynamic Hemodynamic Measurements (LVSP, LVEDP, ±dp/dtmax) Treatment->Hemodynamic Echo Follow-up Echocardiography (LVEF, FS) Treatment->Echo Histology Histopathological Analysis (Infarct Size, Fibrosis) Hemodynamic->Histology Echo->Histology Biochemical Biochemical Assays (Inflammatory Cytokines, Protein Expression) Histology->Biochemical

References

Application Notes and Protocols: Formulation of Ivabradine Hydrochloride Microspheres for Controlled Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the formulation and evaluation of ivabradine hydrochloride-loaded microspheres for controlled drug delivery. The aim is to offer a practical guide for developing a sustained-release dosage form of this antianginal agent, potentially improving its bioavailability and patient compliance.

Introduction

This compound is a pure heart rate-lowering agent used in the management of stable angina pectoris. Its relatively short biological half-life of approximately 2 hours necessitates frequent administration to maintain therapeutic plasma concentrations. The development of controlled-release microsphere formulations offers a promising approach to prolong the drug's release, thereby reducing dosing frequency and improving therapeutic outcomes. This is achieved by encapsulating the drug within a polymeric matrix, which controls its release over an extended period.

Various biodegradable and non-biodegradable polymers have been successfully employed to formulate this compound microspheres, utilizing techniques such as solvent evaporation, multiple emulsion, and heat denaturation. These formulations are characterized by their particle size, drug entrapment efficiency, and in vitro release profiles, which are critical determinants of their in vivo performance.

Formulation Strategies and Data

The choice of polymer and preparation method significantly influences the physicochemical properties and drug release characteristics of this compound microspheres. Several studies have explored different approaches, and the key findings are summarized below.

Common Formulation Techniques
  • Solvent Evaporation: This is a widely used method where the drug and polymer are dissolved in a volatile organic solvent. This solution is then emulsified in a non-solvent phase, and the organic solvent is removed by evaporation, leading to the formation of solid microspheres.[1][2][3] Variations include oil-in-oil and non-aqueous solvent evaporation methods.[3]

  • Multiple Emulsion (W/O/W) Technique: This method is particularly suitable for encapsulating water-soluble drugs like this compound. A primary water-in-oil (W/O) emulsion containing the drug in the inner aqueous phase is prepared and then re-emulsified in an outer aqueous phase containing an emulsifier to form a water-in-oil-in-water (W/O/W) double emulsion. The solvent is then evaporated to solidify the microspheres.[4]

  • Heat Denaturation: This technique is often used with natural polymers like egg albumin. The drug is dispersed in a solution of the polymer, which is then heated to induce denaturation and coagulation, thereby entrapping the drug within the solidified protein matrix.[5][6]

Polymers for Controlled Release

A variety of polymers have been investigated for the formulation of this compound microspheres:

  • Ethyl Cellulose: A non-biodegradable, pH-insensitive polymer that provides sustained drug release.[3][7][4]

  • Eudragit Polymers: A family of acrylic polymers with different pH-dependent solubility profiles, allowing for targeted drug release. Eudragit S100 and L100-55 are enteric polymers, dissolving at higher pH values, while Eudragit RS100 provides pH-independent sustained release.[1][2][3]

  • Egg Albumin: A natural, biodegradable, and biocompatible protein that can be used to prepare microspheres by heat denaturation.[5][6]

  • Cellulose Acetate: A semi-synthetic polymer used for controlled-release formulations.[2]

Summary of Formulation Parameters and Outcomes

The following tables summarize the quantitative data from various studies on the formulation of this compound microspheres, providing a comparative overview of the impact of different polymers and formulation techniques.

Table 1: Formulation Parameters and Characterization of this compound Microspheres

Formulation CodePolymer(s)Preparation MethodAverage Particle Size (µm)Drug Entrapment Efficiency (%)Buoyancy (%)Reference
F9Eudragit S100Nonaqueous Solvent Evaporation794 ± 1.4388.56 ± 1.1291.42 ± 1.09[1][8]
EC5Ethyl CelluloseMultiple Emulsion (W/O/W)162.5591.5 ± 0.1092.10 ± 0.26[4]
Optimized BatchEthyl CelluloseMultiple Emulsion (W/O/W)165.591.2 ± 0.81-[4]
AF2Egg AlbuminHeat Denaturation-86.12-[5][6]
-Cellulose AcetateSolvent Evaporation---[2]
-Eudragit L100-55 & Ethyl CelluloseOil-in-Oil Solvent Evaporation-81 ± 2.15-[3]
CF1Ethyl CelluloseSolvent Evaporation-86.20-[7]
----51.2-[9]
-Eudragit FS30D & Ethyl CelluloseOil-in-Oil Solvent Evaporation288-39445.1-[10]

Table 2: In Vitro Drug Release Characteristics

Formulation Code/PolymerDissolution Medium/pHRelease Profile HighlightsReference
F9 (Eudragit S100)Acidic medium (pH 1.2) followed by phosphate buffer (pH 7.4)Lag phase for 5 hours in acidic medium, followed by burst release in phosphate buffer.[1]
EC5 (Ethyl Cellulose)Phosphate buffer (pH 1.2)78.20 ± 0.27% drug release in 8 hours.[4]
AF2 (Egg Albumin)-Maximum cumulative drug release of 73.26%.[5][6]
Cellulose AcetatepH 1.2, 5.5, and 7.4Greater release at pH 7.4; over 90% release in 12 hours.[2]
Eudragit L100-55 & Ethyl CellulosepH 7.4Maximum in vitro drug release of 94.5%.[3]
CF1 (Ethyl Cellulose)-Maximum cumulative drug release of 90.40%.[7]
-Phosphate buffer (pH 7.4)Release extended up to 10 hours.[9]
Eudragit FS30D & Ethyl CellulosepH 7.5Maximum in vitro drug release of 95.9%.[10]

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of this compound microspheres.

Preparation of Microspheres by Multiple Emulsion (W/O/W) Solvent Evaporation Technique

This method is suitable for encapsulating water-soluble drugs like this compound using polymers like ethyl cellulose.[4]

Materials:

  • This compound

  • Ethyl Cellulose

  • Dichloromethane (DCM)

  • Tween 80

  • Purified Water

Protocol:

  • Preparation of the Organic Phase: Dissolve a specific amount of ethyl cellulose and this compound in dichloromethane.

  • Formation of the Primary Emulsion (W/O): To the organic phase, add a predefined volume of purified water as the internal aqueous phase. Emulsify this mixture to form a primary water-in-oil emulsion.

  • Formation of the Double Emulsion (W/O/W): The primary emulsion is then added to a larger volume of an external aqueous phase containing an emulsifying agent (e.g., Tween 80). This mixture is then homogenized to form a stable water-in-oil-in-water double emulsion.

  • Solvent Evaporation: The double emulsion is stirred continuously to allow the dichloromethane to evaporate. This leads to the precipitation and hardening of the polymeric microspheres.

  • Collection and Drying: The formed microspheres are collected by filtration, washed with purified water to remove any un-entrapped drug and emulsifier, and then dried.

Characterization of Microspheres

Protocol:

  • Accurately weigh a specific amount of the prepared microspheres.

  • Crush the microspheres and dissolve them in a suitable solvent in which both the drug and polymer are soluble.

  • Filter the solution to remove any insoluble polymeric debris.

  • Analyze the filtrate for the concentration of this compound using a suitable analytical method, such as UV-Visible spectrophotometry at its λmax (approximately 286 nm).

  • The entrapment efficiency is calculated using the following formula:

    • Entrapment Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100

Protocol:

  • Particle Size Analysis: The mean particle size and size distribution of the microspheres can be determined by optical microscopy or laser diffraction techniques.

  • Surface Morphology: The shape and surface characteristics of the microspheres are examined using Scanning Electron Microscopy (SEM).[1][7][5] Samples are mounted on a stub, sputter-coated with gold in a vacuum, and then observed under the microscope.

Protocol:

  • The dissolution study is performed using a USP Type I (basket) or Type II (paddle) dissolution apparatus.[4]

  • An accurately weighed amount of microspheres is placed in the dissolution vessel containing 900 mL of a specified dissolution medium (e.g., pH 1.2 buffer for 2 hours, followed by pH 7.4 phosphate buffer to simulate gastrointestinal conditions).[1][2][4]

  • The temperature of the medium is maintained at 37 ± 0.5°C, and the apparatus is rotated at a specified speed (e.g., 50 rpm).[4]

  • At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with an equal volume of fresh medium to maintain a constant volume.

  • The withdrawn samples are filtered and analyzed for this compound content using a UV-Visible spectrophotometer at the drug's λmax.

  • The cumulative percentage of drug release is calculated and plotted against time.

Protocol:

  • FTIR spectroscopy is used to assess the compatibility between the drug and the polymer.[1][3][7][5]

  • Spectra of the pure drug, the pure polymer, and the drug-loaded microspheres are recorded.

  • The absence of any new peaks or significant shifts in the characteristic peaks of the drug in the microsphere formulation indicates the absence of chemical interaction.

Protocol:

  • DSC is performed to evaluate the physical state of the drug within the microspheres (crystalline or amorphous).[3][7][4][5]

  • Thermograms of the pure drug, the pure polymer, and the drug-loaded microspheres are obtained.

  • The disappearance or a shift in the melting endotherm of the drug in the microsphere formulation suggests that the drug is molecularly dispersed or in an amorphous state within the polymer matrix.

Visualizations

Experimental Workflow and Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in the formulation and evaluation of this compound microspheres.

Experimental_Workflow cluster_formulation Microsphere Formulation cluster_characterization Microsphere Characterization Materials Drug & Polymer Dissolution Dissolution in Organic Solvent Materials->Dissolution Emulsification Emulsification in Non-Solvent Dissolution->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Collection Collection & Drying Evaporation->Collection Microspheres Formulated Microspheres Collection->Microspheres ParticleSize Particle Size & Morphology (SEM) Microspheres->ParticleSize Entrapment Entrapment Efficiency Microspheres->Entrapment FTIR FTIR Analysis Microspheres->FTIR DSC DSC Analysis Microspheres->DSC InVitroRelease In Vitro Release Studies Microspheres->InVitroRelease

Caption: General workflow for microsphere formulation and characterization.

In_Vitro_Release_Pathway start Start Dissolution Test dissolution Microspheres in Dissolution Medium (37°C, 50 rpm) start->dissolution sampling Withdraw Aliquot at Predetermined Time dissolution->sampling t = t1, t2, ... tn replacement Replace with Fresh Medium sampling->replacement analysis Analyze Drug Content (UV-Vis Spectrophotometry) sampling->analysis replacement->dissolution data Calculate Cumulative % Drug Release analysis->data end End of Test data->end Plot Release Profile

Caption: Logical pathway for in vitro drug release studies.

References

Application Note: Quantitative Determination of Ivabradine HCl by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative determination of Ivabradine Hydrochloride (HCl) in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC).

Introduction

Ivabradine HCl is a heart rate-lowering agent used in the treatment of stable angina pectoris and chronic heart failure. Accurate and precise quantification of Ivabradine HCl in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. This application note describes a robust and validated Reversed-Phase HPLC (RP-HPLC) method for this purpose.

Chromatographic Conditions and Validation Parameters

A summary of various reported HPLC methods and their validation parameters for the quantitative determination of Ivabradine HCl is presented in the table below for easy comparison.

ParameterMethod 1Method 2Method 3Method 4
Column SS Wakosil C18AR (250x4.6 mm, 5 µm)[1]C18 (250 x 4.6 mm, 5 µm)[2]C18 (150 x 4.6 mm, 5 µm)[3]HemochromIntsil C18 (250 x 4.6 mm, 5µm)
Mobile Phase Methanol: Phosphate buffer (pH 6.5) (60:40 v/v)[1]Ammonium acetate buffer (pH 6.2): Methanol (40:60 v/v)[2]Acetonitrile: 10 mM Ammonium acetate buffer (pH 7.2) (60:40 v/v)[3]25mM Potassium phosphate buffer (pH 3.0) with 0.2% TEA: Acetonitrile (30:70 v/v)
Flow Rate 0.8 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]0.6 mL/min
Detection Wavelength 285 nm[1]281 nm[2]285 nm[3]287 nm
Retention Time 6.55 ± 0.05 min[1]6.9 min[2]2.244 min[3]5.2 min
Linearity Range 30-210 µg/mL[1]40-80 µg/mL[2]10-50 µg/mL[3]5-30 µg/mL
Correlation Coefficient (r²) 0.9998[1]0.9974[2]> 0.999[3]0.99995
LOD -1.3 µg/mL[2]--
LOQ -3.95 µg/mL[2]--
Accuracy (% Recovery) 98.55 - 99.00%[1]-98 - 102%[3]-
Precision (%RSD) < 2%[1][4]< 2%[2]< 2.0%[3]Within limit

Experimental Protocol

This protocol is based on a commonly cited and validated method for the determination of Ivabradine HCl.

Materials and Reagents
  • Ivabradine HCl reference standard

  • Ivabradine HCl tablets

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • HPLC grade water

  • 0.45 µm membrane filter

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV/Vis or PDA detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • pH meter

Preparation of Solutions

Mobile Phase (Methanol: Phosphate buffer (pH 6.5) (60:40 v/v))

  • Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 25 mM.

  • Adjust the pH of the buffer to 6.5 with orthophosphoric acid.[4]

  • Mix 600 mL of HPLC grade methanol with 400 mL of the prepared phosphate buffer.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.

Standard Stock Solution (1 mg/mL)

  • Accurately weigh 25 mg of Ivabradine HCl reference standard and transfer it to a 25 mL volumetric flask.[1]

  • Add approximately 15 mL of HPLC grade water and sonicate to dissolve.[1]

  • Make up the volume to 25 mL with HPLC grade water.[1]

Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the standard stock solution with HPLC grade water to achieve concentrations within the linear range (e.g., 30-210 µg/mL).[1]

Sample Preparation (from Tablets)
  • Weigh and finely powder 20 Ivabradine HCl tablets.[1]

  • Accurately weigh a portion of the powder equivalent to 25 mg of Ivabradine HCl and transfer it to a 25 mL volumetric flask.[1]

  • Add about 15 mL of HPLC grade water and sonicate for 15-20 minutes to ensure complete dissolution of the drug.[1]

  • Make up the volume to 25 mL with HPLC grade water.[1]

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with HPLC grade water to obtain a final concentration within the calibration range.

HPLC Analysis
  • Set up the HPLC system with the specified chromatographic conditions (refer to Method 1 in the table).

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and measure the peak area for Ivabradine HCl.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of Ivabradine HCl in the sample solutions from the calibration curve using linear regression analysis.

  • Calculate the amount of Ivabradine HCl in the tablet formulation.

Method Validation Workflow

The following diagram illustrates the key stages involved in validating the HPLC method for the quantitative determination of Ivabradine HCl.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Optimization Optimization of Chromatographic Conditions Specificity Specificity / Selectivity Optimization->Specificity Establishes Baseline Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantification (LOQ) LOD->LOQ Routine_Analysis Routine Quality Control Analysis Robustness->Routine_Analysis Method is Fit for Purpose

Caption: Workflow for HPLC Method Validation.

Experimental Workflow Diagram

The diagram below outlines the sequential steps of the experimental protocol for the quantitative analysis of Ivabradine HCl.

G start Start prep_mobile_phase Prepare Mobile Phase (Methanol:Phosphate Buffer) start->prep_mobile_phase prep_std_stock Prepare Standard Stock Solution (1 mg/mL) start->prep_std_stock prep_sample Prepare Sample Solution from Tablets start->prep_sample hplc_setup Set Up HPLC System (Column, Flow Rate, Wavelength) prep_mobile_phase->hplc_setup prep_working_std Prepare Working Standard Solutions (30-210 µg/mL) prep_std_stock->prep_working_std injection Inject Blank, Standards, and Samples prep_working_std->injection prep_sample->injection hplc_setup->injection data_acquisition Acquire Chromatographic Data injection->data_acquisition analysis Analyze Data (Calibration Curve, Quantification) data_acquisition->analysis end End analysis->end

Caption: Experimental Workflow for Ivabradine HCl Analysis.

References

Application Notes and Protocols for the Synthesis and Purification of Ivabradine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification processes for ivabradine hydrochloride, a key pharmaceutical ingredient for the management of stable angina pectoris. The following sections detail the synthetic pathways, purification protocols, and analytical methods, supported by quantitative data and process visualizations.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common and effective method involves the condensation of a key benzazepinone intermediate with a chiral amine, followed by a reduction step and final salt formation.

Synthetic Scheme

A widely employed synthetic route is the condensation of 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one with (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-methylamine, followed by catalytic hydrogenation to yield ivabradine free base. The final step involves the reaction with hydrochloric acid to form the hydrochloride salt.[1][2]

Experimental Protocol: Synthesis of Ivabradine Free Base

Materials:

  • 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

  • (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-methylamine

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI)

  • Acetone

  • Palladium on carbon (Pd/C, 10%)

  • Glacial acetic acid

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

Procedure:

  • Condensation: In a reaction vessel, charge acetone, 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, potassium carbonate, (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-methylamine, and sodium iodide at room temperature.[2]

  • Heat the reaction mixture and stir at 50-65°C until the reaction is complete, as monitored by a suitable analytical technique like HPLC.[2]

  • After completion, cool the reaction mass and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate product.

  • Reduction: Dissolve the crude intermediate in glacial acetic acid.[3] Add 10% palladium on carbon catalyst.

  • Pressurize the reaction vessel with hydrogen gas and stir the mixture at 15-25°C for approximately 23 hours.[3]

  • Upon reaction completion, filter the mixture through celite to remove the catalyst, and wash the filter cake with glacial acetic acid.[3]

  • Work-up and Isolation: To the filtrate, add purified water and ethyl acetate. Adjust the pH to 9-10 with a sodium hydroxide solution.[3]

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.[3]

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield ivabradine free base as a residue.[3]

Data Presentation: Synthesis Yield and Purity
StepProductYield (%)Purity (HPLC, %)Reference
Reduction & Work-upIvabradine Free Base70.996.3[3]
Salt FormationThis compound93.599.8[3]

Purification of this compound

Purification of this compound is crucial to remove process-related impurities and to obtain the desired polymorphic form with high purity. Crystallization is the most common method for purification.

Experimental Protocol: Crystallization

Materials:

  • Crude this compound

  • Acetonitrile

  • Methanol

  • Acetone

  • n-Heptane

Procedure for Crystallization from Acetonitrile and Methanol:

  • Dissolve the crude this compound in a mixture of acetonitrile and methanol.

  • Heat the solution to achieve complete dissolution.

  • Allow the solution to cool gradually to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the crystal yield.

  • Collect the crystals by filtration and wash with cold acetonitrile.

  • Dry the purified this compound under vacuum. A purity of 99.9% can be achieved with this method.[2]

Procedure for Preparation of Amorphous Form:

  • Dissolve this compound in a mixture of acetone and methanol at ambient temperature.

  • Heat the solution to 50°C and then distill off the solvent under reduced pressure to obtain an amorphous product.

  • Stir the amorphous solid with n-heptane, filter, and dry under vacuum.

Impurity Profile

Understanding the impurity profile is critical for drug development and regulatory compliance. Common impurities in this compound synthesis can arise from starting materials, intermediates, or degradation products.

Impurity NameStructure/SynonymCAS Number
Ivabradine Impurity AN-demethyl this compound1246638-08-3[4]
2-Oxo-ivabradine Hydrochloride-1616710-50-9[5]
(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane HydrochlorideStarting material related866783-13-3[5]
Dehydro IvabradineIvabradine IVA-3 Impurity1086026-31-4[6]
Ivabradine R-Isomer HClEnantiomeric impurity148849-68-7[]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for assessing the purity of this compound and quantifying impurities.

RP-HPLC Method for Purity Determination

A typical Reverse-Phase HPLC method for the analysis of this compound is as follows:

ParameterConditionReference
Column SS Wakosil C18AR, 250×4.6 mm, 5 μm[8]
Mobile Phase Methanol:25 mM phosphate buffer (60:40 v/v), pH 6.5[8]
Flow Rate 1.0 mL/min[9]
Detection UV at 282 nm[9]
Injection Volume 10 µL[10]
Run Time 15 min[11]

Visualizations

Synthesis Workflow

G Figure 1: Synthesis Workflow for this compound A Condensation (Intermediates + Base in Acetone) B Reaction at 50-65°C A->B C Filtration & Concentration B->C D Reduction (Pd/C, H₂, Acetic Acid) C->D E Work-up (Extraction & Washing) D->E F Isolation of Ivabradine Base E->F G Salt Formation (HCl in Ethyl Acetate) F->G H Crude Ivabradine HCl G->H

Caption: Figure 1: Synthesis Workflow for this compound.

Purification Workflow

G Figure 2: Purification Workflow for this compound A Crude Ivabradine HCl B Dissolution (e.g., Acetonitrile/Methanol) A->B C Heating for Complete Dissolution B->C D Gradual Cooling & Crystallization C->D E Filtration & Washing D->E F Drying under Vacuum E->F G Pure Ivabradine HCl F->G

Caption: Figure 2: Purification Workflow for this compound.

Signaling Pathway of Ivabradine

G Figure 3: Mechanism of Action of Ivabradine SA_Node Sinoatrial (SA) Node If_Channel HCN Channel (If 'Funny' Current) SA_Node->If_Channel contains Diastolic_Depolarization Slow Diastolic Depolarization If_Channel->Diastolic_Depolarization mediates Ivabradine Ivabradine Ivabradine->If_Channel selectively inhibits Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate determines

Caption: Figure 3: Mechanism of Action of Ivabradine.

References

Troubleshooting & Optimization

Ivabradine Hydrochloride Stability and Storage: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ivabradine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For routine laboratory use, solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Specific recommendations for long-term storage often include refrigeration at 2-8°C with a desiccant. For drug substance batches, storage at 25°C/60% RH or below 30°C has been deemed acceptable for extended periods (e.g., 12-36 months), though increases in impurities may be observed under accelerated conditions (40°C/75% RH).[3][4]

Q2: How stable is this compound in solution?

This compound's stability in solution is highly dependent on the solvent, pH, and storage conditions. It is generally more soluble in acidic buffers compared to alkaline ones.[5] Stock solutions in DMSO can be stored for up to one year at -80°C or for one month at -20°C.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6][7] Exposure to light, especially UV radiation, can cause significant degradation in solution.[8]

Q3: What are the primary degradation pathways for this compound?

This compound is susceptible to degradation under several conditions:

  • Acid and Base Hydrolysis: The drug degrades in both acidic and basic conditions.[9] Interestingly, the degradation profile can differ depending on the acid used (e.g., HCl vs. H₂SO₄).[9][10]

  • Oxidation: Ivabradine is sensitive to oxidative stress, with significant degradation observed in the presence of hydrogen peroxide.[8]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of multiple degradation products.[8][11] However, the solid form is reportedly more durable to light exposure than solutions.[8]

  • Thermal Degradation: Elevated temperatures can induce degradation.[8]

Q4: Are there any known polymorphic forms of this compound that I should be aware of?

Yes, this compound can exist in different polymorphic forms, and transformations between these forms can occur during storage, potentially affecting its physicochemical properties and bioavailability.[12] Some studies have noted that changes in polymorphism can be a stability concern, particularly for the active substance.[13] It has been observed that while the delta dehydrated polymorph is often used, it can convert to a non-stoichiometrically hydrated delta form.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected peaks in HPLC chromatogram Degradation of the sample due to improper storage or handling.Prepare fresh solutions daily. Store stock solutions at recommended temperatures (-20°C or -80°C) and protect from light.[6] Ensure the mobile phase and diluents are compatible and freshly prepared.
Contamination of glassware, solvents, or the HPLC system.Thoroughly clean all glassware. Use high-purity solvents and filter them before use. Purge the HPLC system adequately between runs.
Poor peak shape or resolution Inappropriate mobile phase pH or composition.Optimize the mobile phase. For ivabradine, a slightly acidic mobile phase (e.g., pH 3.0-6.2) with an organic modifier like acetonitrile or methanol often provides good results.[14]
Column degradation or contamination.Use a guard column to protect the analytical column. If performance degrades, wash the column with a strong solvent or replace it.
Inconsistent results between experiments Variability in sample preparation.Standardize the sample preparation procedure, including weighing, dissolution, and dilution steps. Use calibrated equipment.
Fluctuation in experimental conditions (temperature, light).Control the laboratory environment. Protect light-sensitive samples by using amber vials or covering them with aluminum foil.[8]
Complete or rapid degradation of the compound Use of a highly stressful degradation condition (e.g., high concentration of oxidizing agent or strong acid/base).For forced degradation studies, start with milder conditions and gradually increase the stress level to achieve partial degradation (typically 5-20%).[8]
Incompatibility with excipients (if working with formulations).Conduct compatibility studies with individual excipients. FTIR spectroscopy can be a useful tool for this purpose.[5][15]

Stability Data Summary

The following tables summarize the conditions under which this compound has been shown to be stable or undergo degradation.

Table 1: Recommended Storage Conditions for this compound

Form Condition Duration Notes
Solid (Bulk) 2-8°CLong-termRecommended for optimal stability, store with a desiccant.
≤ 25°C36 monthsFor ivabradine oxalate, a related salt.[16]
25°C / 60% RH12-24 monthsGenerally stable, but monitoring for impurities is advised.[3][13]
40°C / 75% RH6 monthsAccelerated condition, an increase in impurities may be observed.[3][17]
Solution (DMSO) -20°C1 monthAliquot to avoid freeze-thaw cycles.[6][7]
-80°C1 yearPreferred for long-term storage of stock solutions.[6][7]

Table 2: Summary of Forced Degradation Studies

Stress Condition Reagent/Parameter Duration Observation
Acid Hydrolysis 2 M HCl24 hours at 80°CSignificant degradation with the formation of multiple products.[8]
Base Hydrolysis 1 M NaOH24 hours at 80°CDegradation observed.[8]
Oxidation 3-15% H₂O₂24 hours at 80°CComplete degradation observed, especially at higher H₂O₂ concentrations.[8]
Thermal Degradation 70-80°C3-24 hoursDegradation occurs, more pronounced in solution than in solid form.[8][14]
Photodegradation (Solution) UV light (500 W/m²)24-48 hoursSignificant degradation with multiple products formed. Complete degradation after 48 hours.[8]
Photodegradation (Solid) UV light (500 W/m²)120 hoursSolid powder form proved to be durable with no degradation products detected.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 2 M HCl. Incubate the mixture at 80°C for 24 hours.[8] After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 2 M NaOH. Dilute to a final concentration suitable for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate the mixture at 80°C for 24 hours.[8] After incubation, cool the solution and neutralize it with 1 M HCl. Dilute to the final concentration.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at 80°C for 24 hours.[8] Dilute to the final concentration.

  • Thermal Degradation: Dissolve this compound in deionized water and heat the solution at 80°C for 24 hours.[8] For solid-state thermal stress, place the powder in an oven at 70°C for 3 hours.[14] After heating, dissolve the solid in the solvent and dilute to the final concentration.

  • Photolytic Degradation: Expose a solution of this compound in deionized water to UV light (e.g., 500 W/m²) for 24-48 hours.[8] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][18]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Examples include:

    • 20 mM ammonium acetate and acetonitrile (65:35, v/v).[8]

    • 25mM potassium phosphate buffer (pH 3.0) and acetonitrile (30:70, v/v).[19]

    • Ammonium acetate buffer (pH 6.2) and methanol (40:60, v/v).[14]

  • Flow Rate: Typically 0.6-1.0 mL/min.[8][19]

  • Detection Wavelength: 286 nm or 287 nm are commonly used as they correspond to the UV absorbance maximum of ivabradine.[9][19]

  • Column Temperature: Ambient or controlled at 25-30°C.[8][19]

  • Injection Volume: 20 µL.[8]

  • Procedure:

    • Prepare the mobile phase, filter, and degas it.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of this compound and the samples from the forced degradation study at appropriate concentrations.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention times, peak areas, and resolution between ivabradine and any degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak and from each other.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Ivabradine HCl Stock Solution acid Acid Hydrolysis (e.g., 2M HCl, 80°C) start->acid base Base Hydrolysis (e.g., 1M NaOH, 80°C) start->base oxidation Oxidation (e.g., 3% H2O2, 80°C) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (e.g., UV Light) start->photo neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation studies of Ivabradine HCl.

HPLC_Method_Workflow cluster_setup System Setup cluster_run Analytical Run cluster_output Data Output mobile_phase Mobile Phase Prep Buffer + Organic Solvent Filter & Degas hplc_system HPLC System Pump, Injector, Column Oven, Detector mobile_phase->hplc_system column Column C18 Reversed-Phase hplc_system->column equilibration System Equilibration column->equilibration injection Sample Injection (20 µL) equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (286 nm) separation->detection chromatogram Chromatogram detection->chromatogram analysis Peak Analysis Retention Time Peak Area Resolution chromatogram->analysis

Caption: General workflow for a stability-indicating HPLC method.

References

Avoiding off-target effects of Ivabradine in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Ivabradine in experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you anticipate and mitigate potential off-target effects, ensuring the specificity and validity of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Ivabradine?

A1: Ivabradine's primary mechanism of action is the selective and specific inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][2][3] These channels are responsible for the cardiac pacemaker "funny" current (If), which is crucial for regulating heart rate.[3][4] By blocking these channels, Ivabradine slows the diastolic depolarization phase in the sinoatrial node, leading to a dose-dependent reduction in heart rate.[1][3][4]

Q2: What are the most commonly reported off-target effects of Ivabradine in experimental settings?

A2: The most significant off-target effects of Ivabradine observed in experimental models include:

  • hERG Potassium Channel Blockade: Ivabradine can block the human Ether-à-go-go-Related Gene (hERG) potassium channels, which can prolong the QT interval and carries a potential risk of arrhythmias.[5][6][7][8]

  • Cytochrome P450 (CYP) 3A4 Interactions: Ivabradine is primarily metabolized by the CYP3A4 enzyme.[1][4][9] Co-administration with potent inhibitors or inducers of CYP3A4 can significantly alter Ivabradine's plasma concentrations, leading to either exaggerated effects or reduced efficacy.[1][4][9]

  • Other Ion Channel Interactions: At concentrations higher than those required for HCN channel blockade, Ivabradine has been shown to interact with other ion channels, including voltage-gated sodium channels (Nav1.5) and potassium channels (Kv1.5).[10][11][12][13]

  • Visual Disturbances (Phosphenes): This clinical side effect is attributed to the inhibition of Ih current in the retina, which is similar to the cardiac If current.[4][14][15]

Q3: How can I minimize the risk of hERG channel blockade in my experiments?

A3: To minimize hERG-related off-target effects, it is crucial to use the lowest effective concentration of Ivabradine that achieves the desired level of HCN channel inhibition. The IC50 for hERG blockade is in a similar range to that for HCN4 inhibition, so careful dose-response studies are essential.[7][8] In in vitro studies, consider using cell lines with low or no hERG expression if the experimental question allows. For in vivo studies, monitor electrocardiograms (ECGs) for QT prolongation.

Q4: What precautions should I take regarding CYP3A4 interactions in animal models?

A4: When using animal models, be aware of any co-administered substances that are known CYP3A4 inhibitors (e.g., certain antifungals, antibiotics) or inducers (e.g., St. John's wort, some anticonvulsants).[1][16] Such interactions can lead to unpredictable plasma concentrations of Ivabradine. If possible, avoid co-administration of strong CYP3A4 modulators. If unavoidable, plasma levels of Ivabradine should be monitored.

Q5: Does Ivabradine cross the blood-brain barrier?

A5: Ivabradine is reported to not cross the blood-brain barrier to a significant extent.[10][15] This suggests that its effects are primarily peripheral. However, some studies have reported antiseizure activity in animal models of epilepsy, indicating that some central nervous system effects may occur under certain conditions.[10]

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpected cardiac arrhythmias or QT prolongation in ECG recordings. Blockade of hERG potassium channels.[5][6][7][8]1. Reduce the concentration of Ivabradine to the lowest effective dose. 2. Perform a dose-response curve to identify a therapeutic window with minimal QT effect. 3. If possible, use a more selective HCN channel blocker if available for your model.
Inconsistent or exaggerated bradycardic effect at a given dose. Interaction with CYP3A4 inhibitors co-administered in the experimental model (e.g., in the vehicle or diet).[1][4]1. Review all components of the experimental protocol for potential CYP3A4 inhibitors. 2. If an inhibitor is present, consider an alternative vehicle or diet. 3. Measure plasma concentrations of Ivabradine to confirm exposure levels.
Reduced efficacy of Ivabradine over time. Induction of CYP3A4 metabolism by co-administered substances.[1][16]1. Review all components of the experimental protocol for potential CYP3A4 inducers. 2. If an inducer is present and cannot be removed, you may need to adjust the Ivabradine dose, guided by plasma concentration measurements.
Changes in action potential duration or shape unrelated to heart rate slowing. Inhibition of other cardiac ion channels such as Nav1.5 or Kv1.5.[10][11][12][13]1. Use patch-clamp electrophysiology to characterize the specific ion channel effects at the concentrations used in your experiments. 2. Compare your findings with the known IC50 values for these channels to assess the likelihood of off-target engagement.

Quantitative Data Summary

Table 1: Ivabradine IC50 Values for On-Target and Off-Target Ion Channels

Channel Species/System IC50 (µM) Reference
hHCN4 Recombinant systems~2.0 - 2.1[7]
hHCN1 Recombinant systems-[17]
hERG (KCNH2) hERG expressing cells2.07 (hERG 1a)[8]
hERG (KCNH2) hERG expressing cells3.31 (coexpressed hERG 1a/1b)[8]
IKr Rabbit ventricular myocytes~3.5[10]
hKv1.5 -29.0 ± 1.9[10]
Nav1.5 Human (heterologously expressed)~30[11]

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording of Ion Channel Blockade

This protocol describes a general method for assessing the effect of Ivabradine on a specific ion channel (e.g., hERG) using the whole-cell patch-clamp technique.

  • Cell Culture: Culture a stable cell line expressing the human ion channel of interest (e.g., HEK293 cells stably transfected with KCNH2 for hERG).

  • Cell Preparation: On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.

  • Electrophysiology Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with an appropriate extracellular solution.

  • Patch-Clamp Recording:

    • Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Establish a giga-ohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol specific for the ion channel of interest to elicit ionic currents. For hERG, a typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

  • Ivabradine Application:

    • Prepare stock solutions of Ivabradine in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular solution immediately before use.

    • After obtaining a stable baseline recording, perfuse the cell with the Ivabradine-containing solution.

    • Record the currents at steady-state block for each concentration.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of Ivabradine.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: Ex Vivo Langendorff-Perfused Heart Model

This protocol outlines a method to study the effects of Ivabradine on cardiac electrophysiology in an isolated mammalian heart.

  • Animal Preparation: Anesthetize a suitable animal model (e.g., guinea pig, rabbit) and perform a thoracotomy.

  • Heart Isolation: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion:

    • Cannulate the aorta and mount the heart on a Langendorff apparatus.

    • Retrogradely perfuse the heart with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.

  • Electrophysiological Recordings:

    • Place recording electrodes on the epicardial surface of the ventricle to record a pseudo-electrocardiogram (ECG).

    • Alternatively, use monophasic action potential (MAP) electrodes to record action potentials from the ventricular surface.

  • Ivabradine Administration:

    • After a stabilization period with baseline recordings, switch the perfusion to a Krebs-Henseleit buffer containing the desired concentration of Ivabradine.

    • Record the ECG and/or MAPs continuously.

  • Data Analysis:

    • Measure heart rate, QT interval (and correct for heart rate, e.g., using Bazett's formula), and action potential duration at 90% repolarization (APD90).

    • Compare the parameters before and after Ivabradine administration.

Visualizations

Ivabradine_On_Target_Pathway Ivabradine Ivabradine HCN_Channel HCN Channel (Sinoatrial Node) Ivabradine->HCN_Channel Binds to and blocks If_Current Funny Current (If) Inhibition Ivabradine->If_Current Inhibits Diastolic_Depolarization Slowing of Diastolic Depolarization If_Current->Diastolic_Depolarization Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate

Caption: On-target signaling pathway of Ivabradine.

Ivabradine_Off_Target_Effects Ivabradine Ivabradine hERG hERG K+ Channel Ivabradine->hERG Blocks CYP3A4 CYP3A4 Enzyme Ivabradine->CYP3A4 Metabolized by Other_Channels Other Ion Channels (e.g., Nav1.5, Kv1.5) Ivabradine->Other_Channels Blocks at higher concentrations Retinal_Ih Retinal Ih Current Ivabradine->Retinal_Ih Inhibits QT_Prolongation QT Prolongation & Arrhythmia Risk hERG->QT_Prolongation Drug_Interactions Altered Plasma Concentrations CYP3A4->Drug_Interactions AP_Changes Action Potential Alterations Other_Channels->AP_Changes Phosphenes Visual Disturbances (Phosphenes) Retinal_Ih->Phosphenes

Caption: Overview of Ivabradine's primary off-target effects.

Experimental_Workflow_Troubleshooting Start Experiment Start: Administer Ivabradine Observe Observe Unexpected Effect Start->Observe Identify Identify Potential Off-Target Effect Observe->Identify Yes Continue Continue Experiment Observe->Continue No Consult_Table1 Consult Data Tables (e.g., IC50 values) Identify->Consult_Table1 Modify_Protocol Modify Protocol: - Adjust Dose - Remove Interacting Agents Consult_Table1->Modify_Protocol Validate Validate with Specific Assays (e.g., Patch Clamp) Modify_Protocol->Validate Validate->Continue

Caption: A logical workflow for troubleshooting off-target effects.

References

Technical Support Center: Forced Degradation Studies of Ivabradine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Ivabradine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound sample shows minimal degradation under acidic conditions. What could be the issue?

A1: Several factors could contribute to minimal degradation. Consider the following:

  • Acid Concentration and Type: Ensure you are using an appropriate acid and concentration. For instance, studies have shown degradation using 2 M HCl.[1] It has also been noted that Ivabradine exhibits different degradation behavior in HCl versus H2SO4, with some degradation products only forming in the presence of HCl.[2][3] If you are using a weaker acid or a lower concentration, the degradation may be slow.

  • Temperature and Duration: The reaction kinetics are temperature-dependent. For significant degradation to occur, heating is often necessary. A common condition is heating at 80°C for 24 hours.[1] If you are conducting the experiment at room temperature, try increasing the temperature.

  • Analytical Method Sensitivity: Your analytical method, typically HPLC, might not be sensitive enough to detect low levels of degradation products. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your method.

Q2: I am observing multiple unexpected peaks in my chromatogram after oxidative degradation. How can I identify them?

A2: The formation of multiple degradation products under oxidative stress is common for Ivabradine. Here's a systematic approach to identification:

  • Use of Mass Spectrometry (MS): A powerful technique for identifying unknown peaks is to use a mass spectrometer coupled with your HPLC (LC-MS). High-resolution mass spectrometry (HRMS), such as Q-TOF-MS, can provide accurate mass measurements of the degradation products, which helps in determining their elemental composition.[1][3]

  • MS/MS Fragmentation: To further elucidate the structure, perform MS/MS on the degradation product peaks. By comparing the fragmentation patterns of the degradation products with that of the parent Ivabradine molecule, you can propose probable structures.[2]

  • Diastereomeric Impurities: Be aware that oxidative conditions can lead to the formation of diastereomeric N-oxide impurities, which may appear as closely eluting peaks.[4] Specialized chromatographic methods may be required for their separation.

Q3: Why is there a difference in the degradation profile of Ivabradine in HCl versus H2SO4?

A3: The difference in degradation profiles is a known phenomenon for Ivabradine.[2][3] This is likely due to the different nucleophilic potential of the chloride and sulfate ions. The chloride ion from HCl can participate in specific chemical reactions with the Ivabradine molecule or its intermediates, leading to the formation of unique degradation products that are not observed when using a non-nucleophilic acid like H2SO4.

Q4: My photostability study is not showing any degradation. What conditions should I be using?

A4: While Ivabradine is relatively stable, degradation can be induced under appropriate photolytic conditions. Consider these points:

  • Light Source and Intensity: Ensure your light source provides the required spectral distribution and intensity as specified in ICH guideline Q1B. A combination of UV and visible light is typically used.

  • Exposure Duration: Photodegradation can be slower than other stress conditions. Studies have shown degradation of Ivabradine in solution after 24 and 48 hours of exposure.[1]

  • Physical State: Test the drug substance in both the solid state and in solution, as the degradation pathway can differ.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ParameterDurationTemperature% Residual DrugReference
Acidic0.2 M HCl3 hoursNot Specified85.05%[5]
Alkaline0.2 M NaOH3 hoursNot Specified94.71%[5]
Oxidative1% H₂O₂Not SpecifiedNot SpecifiedNot Specified[5]
Acidic (Heat)5 N HClNot SpecifiedHeat88.0%[6]
Alkaline (Heat)5 N NaOHNot SpecifiedHeat99.7%[6]
Oxidative (Heat)3% H₂O₂Not SpecifiedHeat90.0%[6]
ThermalWater24 hours105°C100.0%[6]
UV LightNot Applicable48 hoursNot SpecifiedNot Specified[6]

Experimental Protocols

General Forced Degradation Procedure

A general protocol for initiating forced degradation studies on this compound involves dissolving a known concentration of the drug substance in a suitable solvent and then applying the stress condition.[1]

  • Sample Preparation: Weigh 1 mg of this compound and dissolve it in 2 ml of the appropriate solvent for each stress condition.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Add 2 M HCl and incubate at 80°C for 24 hours.[1]

    • Alkaline Hydrolysis: Add 1 M NaOH and incubate at 80°C for 24 hours.[1]

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at 80°C for 24 hours.[1]

    • Thermal Degradation: Dissolve in deionized water and keep at 80°C for 24 hours.[1]

    • Photolytic Degradation: Expose the sample in solution to a suitable light source for a defined period (e.g., 24-48 hours).[1]

  • Sample Analysis: After the specified duration, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial to separate the parent drug from its degradation products.

  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm)[2]

  • Mobile Phase: A gradient elution using 10 mM ammonium formate (pH 3.0) and acetonitrile.[2]

  • Flow Rate: 0.7 ml/min[2]

  • Detection Wavelength: 286 nm[2]

  • Column Temperature: 30°C[2]

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Ivabradine HCl API Acid Acid Hydrolysis (e.g., 2M HCl, 80°C) API->Acid Base Alkaline Hydrolysis (e.g., 1M NaOH, 80°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, 80°C) API->Oxidation Thermal Thermal (e.g., 80°C in water) API->Thermal Photo Photolytic (UV/Vis light) API->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Characterization Characterization of Degradation Products LCMS->Characterization

Caption: Workflow for forced degradation studies of Ivabradine HCl.

Degradation_Pathways cluster_products Degradation Products Ivabradine Ivabradine Acid_DPs Acidic Degradation Products (e.g., I-1 to I-5 in HCl) Ivabradine->Acid_DPs Acid Hydrolysis Alkaline_DPs Alkaline Degradation Products Ivabradine->Alkaline_DPs Alkaline Hydrolysis Oxidative_DPs Oxidative Degradation Products (e.g., N-oxides) Ivabradine->Oxidative_DPs Oxidation Photo_DPs Photolytic Degradation Products (e.g., N-desmethyl Ivabradine) Ivabradine->Photo_DPs Photolysis

Caption: Major degradation pathways of this compound.

References

Mitigating Ivabradine-induced visual disturbances (phosphenes) in study design

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies to mitigate ivabradine-induced visual disturbances (phosphenes) in study designs.

Frequently Asked Questions (FAQs)

Q1: What are ivabradine-induced phosphenes and what is the underlying mechanism?

A1: Phosphenes are transient visual disturbances described as seeing flashes of light, enhanced brightness, halos, or kaleidoscopic effects.[1][2] Ivabradine induces these phenomena by inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the retina.[3][4] Specifically, ivabradine blocks the Ih current in retinal photoreceptors, which is analogous to the If current it targets in the sinoatrial node of the heart.[3][5] This inhibition alters the normal filtering of light signals in the retina, leading to the perception of phosphenes, particularly in response to sudden changes in light intensity.[1][3]

Q2: What is the incidence of phosphenes in subjects treated with ivabradine?

A2: The incidence of phosphenes is dose-dependent.[6] Clinical trials have reported varying rates. For instance, the SHIFT trial reported phosphenes in 2.8% of patients receiving ivabradine compared to 0.5% in the placebo group.[6] Other studies have reported incidences around 3% to 14.5%.[1][7] These visual disturbances are generally mild to moderate and transient.[1]

Q3: How can the risk of phosphenes be minimized during study design and execution?

A3: Several strategies can be employed to mitigate the occurrence and impact of phosphenes:

  • Dose Titration: Start with a lower dose of ivabradine (e.g., 2.5 mg or 5 mg twice daily) and titrate upwards after a couple of weeks based on heart rate and tolerability.[6][8]

  • Subject Counseling: Proactively inform study participants about the possibility of experiencing phosphenes. Describe the nature of these visual disturbances (transient, flashes of light, etc.) and that they are often triggered by changes in light.[1] Reassure them that these effects are typically not serious and often resolve with continued treatment.[1]

  • Lighting Conditions: Advise subjects to be cautious with sudden changes in light intensity, such as moving from a dark to a bright environment.[1]

  • Monitoring: Implement a clear protocol for monitoring and reporting visual disturbances. This can include standardized questionnaires at study visits.

Q4: Are ivabradine-induced phosphenes reversible?

A4: Yes, phosphenes are typically reversible.[9] They often decrease in intensity or resolve completely with continued treatment or upon discontinuation of the drug.[1] Studies in animal models have shown no long-term structural damage to the retina.[10]

Q5: How should visual disturbances be monitored and quantified in a clinical trial setting?

A5: A standardized approach to monitoring is crucial. This should include:

  • Baseline Ophthalmic Examination: Conduct a thorough eye exam before initiating treatment to rule out pre-existing conditions.

  • Patient-Reported Outcome (PRO) Questionnaires: Utilize validated questionnaires to systematically capture the incidence, frequency, severity, and impact of visual disturbances. An example is the "Questionnaire for Visual Disturbances (QUVID)".[11][12][13]

  • Scheduled Follow-ups: Regularly inquire about visual symptoms at each study visit.

Troubleshooting Guide

Issue Probable Cause Recommended Action(s)
Subject reports new onset of flashing lights or bright spots. Ivabradine-induced phosphenes due to HCN channel inhibition in the retina.1. Reassure the subject: Explain that this is a known and often transient side effect. 2. Assess Severity: Use a standardized scale (e.g., mild, moderate, severe) to quantify the disturbance and its impact on daily activities. 3. Review Dosing: If the symptoms are bothersome, consider a dose reduction to the previous well-tolerated dose.[6] 4. Advise on Lighting: Remind the subject to allow their eyes to adjust slowly to changes in light.[1] 5. Document: Record the event thoroughly in the case report form.
Subject is anxious about the visual disturbances and is considering withdrawing from the study. Lack of understanding or reassurance about the nature of phosphenes.1. Provide Detailed Counseling: Reiterate that phosphenes are a known pharmacological effect of the drug on the retina, are generally not harmful, and often resolve over time.[1] 2. Discuss Dose Adjustment: Propose a dose reduction as a first step to manage the symptoms.[6] 3. Reinforce Safety Monitoring: Explain the visual safety monitoring procedures in place for the study. 4. Ethical Considerations: If the subject still wishes to withdraw, follow all institutional and regulatory guidelines for subject withdrawal.
An increase in the reporting of visual disturbances is observed across multiple subjects. May indicate a dose-related trend or a particular susceptibility in the study population.1. Data Analysis: Analyze the incidence of phosphenes in relation to the administered dose levels. 2. Review Protocol: Assess if the current dose titration schedule is appropriate or if a more conservative approach is needed. 3. DSMB Review: Present the findings to the Data and Safety Monitoring Board for their assessment and recommendations.

Data Presentation

Table 1: Incidence of Phosphenes in Clinical Trials with Ivabradine

Study/SourceIvabradine DoseIncidence of PhosphenesPlacebo IncidenceNotes
SHIFT Trial5 - 7.5 mg twice daily2.8%0.5%Statistically significant difference.[6]
Dr. OracleNot specified~3%Not specifiedGenerally transient.[1]
Clinical Trial Overview2.5 - 7.5 mg twice dailyUp to 14.5%Not specifiedDose-dependent.[7]

Experimental Protocols

Protocol: Assessment of Ivabradine-Induced Retinal Dysfunction using Electroretinography (ERG) in Rodent Models

Objective: To evaluate the functional effects of ivabradine on the retina by measuring electrical responses to light stimuli.

Methodology:

  • Animal Preparation:

    • Use adult male Wistar rats or C57BL/6 mice.

    • Dark-adapt the animals overnight (at least 12 hours) before the experiment. All subsequent procedures until recording should be performed under dim red light.[9][14]

    • Anesthetize the animal with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).[9]

    • Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).[15]

  • ERG Recording Setup:

    • Place the anesthetized animal on a heated platform to maintain body temperature.

    • Place a ground electrode subcutaneously in the tail or back. A reference electrode is placed subcutaneously in the forehead.[9]

    • Place a gold-wire loop or contact lens electrode on the cornea, ensuring good contact with a drop of methylcellulose.[14]

  • Stimulation and Recording:

    • Use a Ganzfeld dome for uniform retinal illumination.

    • Scotopic (dark-adapted) ERG:

      • Record rod-driven responses to a series of increasing intensity single flash stimuli.

      • Record mixed rod-cone responses to higher intensity flashes.

    • Photopic (light-adapted) ERG:

      • Light-adapt the animal for 10 minutes to a standard background illumination to saturate rod activity.[9]

      • Record cone-driven responses to single flashes and flickering stimuli.

    • Specialized Protocols for Ivabradine:

      • Multistep Light Stimulus: Present a series of flashes at various luminance levels to assess dose-dependent changes in a- and b-wave latencies and amplitudes.[16]

      • Long-Duration Light Stimulus: Use prolonged light steps to investigate changes in the b-wave trough and c-wave, which can indicate effects on photoreceptor feedback mechanisms.[16]

  • Data Analysis:

    • Measure the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (bipolar cell response).

    • Analyze oscillatory potentials.

    • Compare the ERG waveforms before and after ivabradine administration.

Mandatory Visualizations

Ivabradine_Phosphene_Pathway Ivabradine Ivabradine HCN_Channel Retinal HCN Channels (Hyperpolarization-activated Cyclic Nucleotide-gated channels) Ivabradine->HCN_Channel Binds to Ih_Current Inhibition of Ih Current HCN_Channel->Ih_Current Leads to Retinal_Filtering Altered Retinal Signal Filtering Ih_Current->Retinal_Filtering Causes Phosphenes Perception of Phosphenes (Visual Disturbances) Retinal_Filtering->Phosphenes Results in Experimental_Workflow_ERG Animal_Prep 1. Animal Preparation - Dark Adaptation - Anesthesia - Pupil Dilation Electrode_Placement 2. Electrode Placement - Corneal (Active) - Reference - Ground Animal_Prep->Electrode_Placement Baseline_ERG 3. Baseline ERG Recording - Scotopic - Photopic Electrode_Placement->Baseline_ERG Ivabradine_Admin 4. Ivabradine Administration Baseline_ERG->Ivabradine_Admin Post_Dose_ERG 5. Post-Dose ERG Recording - Multistep & Long-Duration Stimuli Ivabradine_Admin->Post_Dose_ERG Data_Analysis 6. Data Analysis - Compare Waveforms - Amplitude & Latency Post_Dose_ERG->Data_Analysis Troubleshooting_Logic Start Subject Reports Visual Disturbance Assess Assess Severity & Impact Start->Assess Is_Bothersome Is it bothersome? Assess->Is_Bothersome Dose_Reduction Consider Dose Reduction Is_Bothersome->Dose_Reduction Yes Counsel_Monitor Counsel & Monitor Is_Bothersome->Counsel_Monitor No Resolved Symptoms Resolved? Dose_Reduction->Resolved Continue_Monitoring Continue Monitoring Counsel_Monitor->Continue_Monitoring Resolved->Continue_Monitoring Yes Re_evaluate Re-evaluate / Consider Discontinuation Resolved->Re_evaluate No

References

Technical Support Center: Ivabradine Hydrochloride Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ivabradine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound purity analysis?

A1: A common starting point for analyzing this compound is using a reversed-phase HPLC (RP-HPLC) method with a C18 column.[1] The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate or ammonium acetate) and an organic solvent like acetonitrile or methanol.[1][2] Detection is typically carried out using a UV detector at a wavelength between 281 nm and 287 nm.[2][3]

Q2: What are the common impurities of this compound that I should be aware of?

A2: Impurities in this compound can originate from the synthetic process or degradation.[4][5] These can be categorized as process-related impurities, degradation products, and residual solvents.[4] Some known impurities include Ivabradine Impurity D, Ivabradine Impurity B, and the N-desmethyl ivabradine, which is also an active metabolite.[4][6] Other identified impurities include various oxidation and hydrolysis products.[7]

Q3: My chromatogram shows poor peak shape for Ivabradine. What are the possible causes and solutions?

A3: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. One common issue is the interaction of the basic amine groups in Ivabradine with residual silanols on the HPLC column. To mitigate this, consider adding a competing base, like triethylamine (TEA), to the mobile phase or using a base-deactivated column. Adjusting the pH of the mobile phase can also improve peak shape. Additionally, ensure that the sample is fully dissolved in the mobile phase to prevent solvent mismatch effects.

Q4: I am observing unexpected peaks in my chromatogram. How can I determine if they are degradation products?

A4: To identify if unknown peaks are degradation products, a forced degradation study is recommended.[6] This involves subjecting a sample of this compound to various stress conditions such as acid, base, oxidation, heat, and light.[7][8] Any new peaks that appear in the chromatograms of the stressed samples are likely degradation products. Comparing the retention times of these new peaks with those in your sample chromatogram can help in their identification.

Troubleshooting Guides

Issue 1: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Mobile Phase Composition Fluctuation Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase from a single, well-mixed batch for a sequence of analyses. Premixing solvents before pumping can also help.
Column Temperature Variation Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times.[9]
Inadequate Column Equilibration Before starting a run, ensure the column is thoroughly equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration.[10]
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate. A fluctuating backpressure can be a sign of pump issues.
Issue 2: Poor Resolution Between Ivabradine and Impurities
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Strength Adjust the ratio of organic solvent to aqueous buffer. Decreasing the organic solvent percentage will generally increase retention times and may improve the resolution of early-eluting peaks.
Incorrect Mobile Phase pH The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Ivabradine and its impurities. Experiment with slight adjustments to the buffer pH.
Suboptimal Column Chemistry If resolution is still an issue, consider trying a different column with a different stationary phase (e.g., a phenyl or cyano column) or a different C18 column from another manufacturer with different bonding chemistry.
Flow Rate Too High Reducing the flow rate can sometimes improve resolution, although it will increase the run time.[1]

Experimental Protocols

Stability-Indicating RP-HPLC Method

This protocol is a representative method for the purity analysis of this compound.

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase Ammonium acetate buffer (pH 6.2) : Methanol (40:60 v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection UV at 281 nm[2]
Injection Volume 10 µL[2]
Column Temperature Ambient
Run Time 10 min[10]

Note: This is a starting point, and optimization may be required based on your specific instrumentation and sample matrix.

Forced Degradation Study Protocol

A forced degradation study helps to identify potential degradation products and demonstrates the stability-indicating nature of an analytical method.[6]

  • Acid Hydrolysis : Dissolve 1 mg of Ivabradine HCl in 2 mL of 2 M HCl and incubate at 80°C for 24 hours.[6]

  • Base Hydrolysis : Dissolve 1 mg of Ivabradine HCl in 2 mL of 1 M NaOH and incubate at 80°C for 24 hours.[6]

  • Oxidative Degradation : Dissolve 1 mg of Ivabradine HCl in 2 mL of 3-15% H₂O₂ and incubate at 80°C for 24 hours.[6]

  • Thermal Degradation : Store the solid drug substance at 70°C for 3 hours.[2]

  • Photolytic Degradation : Expose the solid drug substance to UV radiation for 2 hours.[2]

After exposure, the samples should be appropriately diluted and analyzed by the HPLC method to observe any degradation.

Visualizations

Ivabradine_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_reporting Reporting Sample Ivabradine HCl Sample Dissolution Dissolve in Diluent Sample->Dissolution Standard Reference Standard Standard->Dissolution Filtration Filter through 0.45µm Syringe Filter Dissolution->Filtration HPLC Inject into HPLC System Filtration->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Purity_Calculation Calculate Purity Peak_Integration->Purity_Calculation Impurity_Profiling Profile Impurities Peak_Integration->Impurity_Profiling Report Generate Analysis Report Purity_Calculation->Report Impurity_Profiling->Report Troubleshooting_Tree Start Problem with HPLC Analysis Problem_Type Identify Problem Type Start->Problem_Type RT_Issue Inconsistent Retention Time Problem_Type->RT_Issue Retention Time Peak_Shape_Issue Poor Peak Shape Problem_Type->Peak_Shape_Issue Peak Shape Resolution_Issue Poor Resolution Problem_Type->Resolution_Issue Resolution Check_Mobile_Phase Check Mobile Phase Prep & Composition RT_Issue->Check_Mobile_Phase Check_Temp Check Column Temperature RT_Issue->Check_Temp Check_Equilibration Ensure Proper Equilibration RT_Issue->Check_Equilibration Adjust_pH Adjust Mobile Phase pH Peak_Shape_Issue->Adjust_pH Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Peak_Shape_Issue->Add_Modifier Check_Sample_Solvent Check Sample Solvent vs. Mobile Phase Peak_Shape_Issue->Check_Sample_Solvent Modify_Gradient Modify Mobile Phase Ratio Resolution_Issue->Modify_Gradient Change_Column Try a Different Column Resolution_Issue->Change_Column Optimize_Flow_Rate Optimize Flow Rate Resolution_Issue->Optimize_Flow_Rate

References

Technical Support Center: In-Use Stability of Ivabradine Hydrochloride Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the in-use stability of experimental solutions of Ivabradine hydrochloride. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my stock solution of this compound?

A1: For optimal stability, this compound stock solutions should be prepared using a suitable solvent and stored under appropriate conditions.

  • Solvents: this compound is soluble in organic solvents like DMSO and ethanol, as well as in water.[1][2] For aqueous solutions, you can dissolve the crystalline solid directly in buffers like PBS (pH 7.2) to a concentration of approximately 10 mg/mL.[1]

  • Storage of Stock Solutions:

    • It is recommended to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles.[3]

    • For long-term storage, keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[3]

    • Aqueous solutions are not recommended to be stored for more than one day.[1]

Q2: What are the main factors that can cause degradation of this compound in my experimental solution?

A2: this compound is susceptible to degradation under several conditions. The primary factors to be aware of are:

  • pH: The drug degrades in both acidic and basic conditions.[4][5] Forced degradation studies have shown significant degradation in the presence of acids like HCl and bases like NaOH.[6]

  • Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to complete degradation of the molecule.[6]

  • Light: Photolytic degradation can occur, so it is advisable to protect solutions from light.[7]

  • Temperature: Elevated temperatures can induce thermal degradation.[6][8]

Q3: I am observing unexpected results in my cell-based assay. Could the stability of my Ivabradine solution be the issue?

A3: Yes, the degradation of Ivabradine in your experimental solution could lead to a loss of potency and the formation of degradation products with potentially different biological activities, leading to unexpected results. Some degradation products have been found to be severe irritants in silico toxicity studies.[4][5] To troubleshoot, consider the following:

  • Solution Age and Storage: Are you using a freshly prepared solution? If not, how was it stored and for how long?

  • Experimental Conditions: Could any components of your media or buffer have a pH that is not conducive to Ivabradine stability?

  • Preparation of a Fresh Solution: Prepare a fresh stock solution and compare the results with those obtained using the older solution.

Q4: How can I check the stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the stability of your Ivabradine solution. This will allow you to quantify the amount of intact Ivabradine and detect the presence of any degradation products. Key parameters for a suitable HPLC method include a C18 column and detection at approximately 286 nm.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of drug activity or inconsistent results. Degradation of this compound in the experimental solution.Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution (aliquoted, at -20°C or -80°C, protected from light).[3] Verify the pH of your experimental buffers and media.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Compare the chromatogram with a freshly prepared standard. Characterize the degradation products if necessary. Forced degradation studies show that Ivabradine can degrade into several products under stress conditions.[4][6]
Precipitation of the compound in aqueous solution. Poor solubility at the working concentration or pH.This compound has good solubility in water and PBS (pH 7.2).[1] If precipitation occurs, consider adjusting the pH or using a co-solvent if your experimental design allows. Ensure the solution is not oversaturated.

Data on In-Use Stability

The following tables summarize data from forced degradation studies, which provide insights into the conditions under which this compound is unstable.

Table 1: Summary of this compound Degradation Under Various Stress Conditions

Stress Condition Observations Reference
Acidic Hydrolysis (e.g., HCl, H2SO4) Significant degradation observed. Different degradation products can form depending on the acid used.[4][5][6]
Basic Hydrolysis (e.g., NaOH) Significant degradation observed.[4][5][6]
Oxidative (e.g., H2O2) Complete degradation can occur.[6]
Thermal (e.g., 80°C) Degradation observed at elevated temperatures.[6][9]
Photolytic (e.g., UV light) Degradation can occur upon exposure to UV light.[7][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution:

    • For Organic Stock: Dissolve the powder in an appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 20 mg/mL in DMSO).[1]

    • For Aqueous Stock: Dissolve the powder in an appropriate volume of sterile water or buffer (e.g., PBS, pH 7.2) to the desired concentration (e.g., 10 mg/mL).[1]

  • Mixing: Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline based on published methods.[4][5][6] Optimization may be required for your specific equipment and experimental needs.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile).[4][5]

  • Flow Rate: Approximately 0.7-1.0 mL/min.[4][6]

  • Detection Wavelength: 286 nm.[4][5]

  • Sample Preparation: Dilute your experimental samples and a freshly prepared standard of this compound to a suitable concentration with the mobile phase.

  • Analysis: Inject the samples and the standard into the HPLC system. Compare the peak area of Ivabradine in your samples to the standard to quantify its concentration. The appearance of new peaks with different retention times indicates the presence of degradation products.

Visualizations

Ivabradine_Mechanism_of_Action Ivabradine Ivabradine hydrochloride HCN_Channel HCN Channel (Sinoatrial Node) Ivabradine->HCN_Channel Blocks If_Current Funny Current (If) (Pacemaker Current) Ivabradine->If_Current Inhibits HCN_Channel->If_Current Generates Diastolic_Depolarization Slows Diastolic Depolarization If_Current->Diastolic_Depolarization Initiates Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow_for_Stability_Testing start Prepare Ivabradine Solution stress Expose to Stress Conditions (e.g., pH, Temp, Light) start->stress sampling Collect Samples at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Quantify Ivabradine & Degradants) hplc->data

Caption: Workflow for Ivabradine stability testing.

Troubleshooting_Logic rect_node rect_node start Inconsistent Experimental Results? check_solution Is the Ivabradine solution fresh? start->check_solution check_storage Was it stored correctly? check_solution->check_storage No rerun Rerun experiment check_solution->rerun Yes prepare_new Prepare a fresh solution check_storage->prepare_new No check_storage->rerun Yes prepare_new->rerun problem_persists Problem persists? rerun->problem_persists other_factors Investigate other experimental factors problem_persists->other_factors Yes resolved Problem Resolved problem_persists->resolved No

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

A Comparative Analysis of Ivabradine and Beta-Blockers on Myocardial Oxygen Demand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the management of cardiovascular diseases, particularly stable angina and heart failure, reducing myocardial oxygen demand is a cornerstone of therapy. This is primarily achieved by modifying its key determinants: heart rate, myocardial contractility, and myocardial wall stress (influenced by systolic blood pressure). Two major classes of drugs employed for this purpose are beta-blockers and the selective If current inhibitor, ivabradine. While both effectively reduce heart rate, their mechanisms of action and overall hemodynamic effects differ significantly. This guide provides a detailed comparison of ivabradine and beta-blockers, focusing on their impact on myocardial oxygen demand, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.

Mechanisms of Action

Ivabradine: The Selective Heart Rate Reducer

Ivabradine exerts its effect by selectively and specifically inhibiting the If "funny" current in the sinoatrial (SA) node, the heart's natural pacemaker.[1][2][3] This inhibition slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate.[4] Crucially, ivabradine has no direct effect on myocardial contractility, atrioventricular conduction, or blood pressure.[5][6] Its "pure" heart rate-lowering effect reduces myocardial oxygen consumption and increases diastolic time, which can improve coronary blood flow.[4]

Beta-Blockers: The Comprehensive Modulators

Beta-blockers, in contrast, competitively antagonize β-adrenergic receptors, which are stimulated by endogenous catecholamines like epinephrine and norepinephrine.[7] The heart predominantly has β1-adrenergic receptors.[7] By blocking these receptors, beta-blockers exert negative chronotropic (decreased heart rate), inotropic (decreased contractility), and dromotropic (slowed atrioventricular conduction) effects. This comprehensive reduction in cardiac workload leads to a decrease in myocardial oxygen demand.[8]

Signaling Pathways

The distinct mechanisms of ivabradine and beta-blockers are rooted in their unique interactions with cardiac cell signaling pathways.

Ivabradine_Signaling_Pathway cluster_SANode Sinoatrial (SA) Node Cell Ivabradine Ivabradine HCN_Channel HCN Channel (Iƒ 'funny' current) Ivabradine->HCN_Channel Inhibits Diastolic_Depolarization Slowing of Diastolic Depolarization Slope Ivabradine->Diastolic_Depolarization Leads to Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate Beta_Blocker_Signaling_Pathway cluster_Cardiomyocyte Cardiomyocyte Beta_Blocker Beta-Blocker Beta_Adrenergic_Receptor β-Adrenergic Receptor Beta_Blocker->Beta_Adrenergic_Receptor Blocks G_Protein G-Protein (Gs) Beta_Blocker->G_Protein Prevents activation of Heart_Rate Decreased Heart Rate Beta_Blocker->Heart_Rate Reduces SA node firing Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx ↓ Ca²⁺ Influx Calcium_Channels->Calcium_Influx Contractility Decreased Contractility Calcium_Influx->Contractility Fick_Principle_Workflow Start Patient Preparation Catheterization Catheterization of Coronary Sinus and Femoral Artery Start->Catheterization Blood_Sampling Simultaneous Blood Sampling: - Arterial Blood (from femoral artery) - Venous Blood (from coronary sinus) Catheterization->Blood_Sampling Coronary_Blood_Flow Measure Coronary Blood Flow (CBF) (e.g., thermodilution or Doppler flow wire) Catheterization->Coronary_Blood_Flow Oxygen_Content Measure O₂ Content (CaO₂ and CvO₂) in blood samples Blood_Sampling->Oxygen_Content Calculation Calculate MVO₂: MVO₂ = CBF x (CaO₂ - CvO₂) Oxygen_Content->Calculation Coronary_Blood_Flow->Calculation End Result: Myocardial Oxygen Consumption Calculation->End

References

Ivabradine Versus Clonidine: A Comparative Guide to Attenuating Hemodynamic Stress Response

Author: BenchChem Technical Support Team. Date: November 2025

In the critical perioperative period, managing the hemodynamic stress response to noxious stimuli such as laryngoscopy and endotracheal intubation is paramount to patient safety. This guide provides a detailed comparison of two pharmacological agents, ivabradine and clonidine, used to attenuate these responses. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, and a synthesis of experimental data.

Mechanism of Action

Ivabradine: This novel heart rate-lowering agent acts by selectively and specifically inhibiting the I f ("funny") current in the sinoatrial (SA) node of the heart.[1][2] The I f current is a mixed sodium-potassium current that plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells, thus controlling the heart rate.[1][3] By blocking this channel, ivabradine reduces the pacemaker firing rate, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility, atrioventricular conduction, or blood pressure.[2][3][4]

Clonidine: As a centrally acting alpha-2 adrenergic agonist, clonidine's primary mechanism involves stimulating α2-receptors in the brainstem.[5][6][7] This stimulation inhibits sympathetic outflow from the central nervous system, resulting in reduced circulating catecholamines.[5][8] The consequence is a decrease in heart rate, blood pressure, and peripheral vascular resistance.[6][9] Clonidine can also act on presynaptic α2-receptors at peripheral nerve terminals to inhibit the release of norepinephrine.[5]

Signaling Pathway Diagrams

Ivabradine_Mechanism If_channel If Channel (HCN Channel) Na+/K+ influx depolarization Spontaneous Diastolic Depolarization If_channel:f1->depolarization Initiates reduced_hr Reduced Heart Rate action_potential Action Potential Generation depolarization->action_potential Triggers heart_rate Heart Rate action_potential->heart_rate Determines ivabradine Ivabradine ivabradine->If_channel:f0 ivabradine->If_channel:f0 Clonidine_Mechanism alpha2_receptor Presynaptic α2-Adrenergic Receptor sympathetic_outflow Sympathetic Outflow alpha2_receptor->sympathetic_outflow hemodynamic_effects Reduced Heart Rate, Blood Pressure, and Peripheral Resistance sympathetic_outflow->hemodynamic_effects peripheral_alpha2 Presynaptic α2-Adrenergic Receptor norepinephrine_release Norepinephrine Release peripheral_alpha2->norepinephrine_release Inhibits norepinephrine_release->hemodynamic_effects clonidine Clonidine clonidine->alpha2_receptor:f0 Stimulates clonidine->alpha2_receptor:f0 clonidine->peripheral_alpha2:f0 clonidine->peripheral_alpha2:f0 Experimental_Workflow cluster_pre_induction Pre-Induction Phase cluster_induction_intubation Induction and Intubation Phase cluster_post_intubation Post-Intubation Monitoring cluster_analysis Data Analysis screening Patient Screening (ASA I/II, Age 18-60) randomization Randomization screening->randomization drug_admin Drug Administration (e.g., Oral Ivabradine 5mg 1hr prior or IV Clonidine 2µg/kg 10 min prior) randomization->drug_admin baseline Baseline Hemodynamic Measurement drug_admin->baseline induction Induction of Anesthesia baseline->induction Anesthetic Procedure Begins intubation Laryngoscopy and Endotracheal Intubation induction->intubation monitoring Hemodynamic Monitoring (at 1, 3, 5, 10 min post-intubation) intubation->monitoring Data Collection analysis Statistical Analysis (e.g., ANOVA, Chi-square) monitoring->analysis

References

Validating the Absence of Negative Inotropic Effects of Ivabradine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ivabradine's inotropic effects with other heart rate-lowering agents, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the existing evidence validating the lack of negative inotropic effects of Ivabradine.

Executive Summary

Ivabradine, a selective inhibitor of the I(f) current in the sinoatrial node, effectively reduces heart rate without impairing myocardial contractility.[1][2][3][4][5] This key characteristic distinguishes it from other rate-lowering agents like beta-blockers and certain calcium channel blockers, which are known to exert negative inotropic effects.[6][7] Experimental evidence from in vitro studies on human cardiac tissue indicates that Ivabradine does not decrease the force of contraction at therapeutic concentrations and may even exhibit a modest positive inotropic effect at supratherapeutic doses.[8][9] This unique pharmacological profile makes Ivabradine a valuable therapeutic option for heart rate reduction in patients where preserving cardiac contractility is crucial.

Mechanism of Action: A Focus on Specificity

Ivabradine's primary mechanism of action is the selective and specific inhibition of the "funny" (I_f) current in the sinoatrial (SA) node.[1][5][6] The I_f_ current is a mixed sodium-potassium inward current that plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells, thereby regulating the heart rate.[5] By binding to the intracellular side of the HCN4 channels, which mediate the I_f_ current, Ivabradine slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate.[1][6] Importantly, this action is localized to the SA node, and Ivabradine has no significant effect on other cardiac ion channels, including those involved in ventricular repolarization or myocardial contraction.[1][2][3][4][5]

cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell cluster_Myocardium Ventricular Myocyte If_Channel I(f) Channel (HCN4) Diastolic_Depolarization Slower Diastolic Depolarization If_Channel->Diastolic_Depolarization Reduces Slope Ivabradine Ivabradine Ivabradine->If_Channel Inhibits Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate Leads to Contractility Myocardial Contractility No_Effect No Direct Effect

Figure 1. Signaling pathway of Ivabradine's action.

Comparative Inotropic Effects: Ivabradine vs. Alternatives

The primary advantage of Ivabradine over other heart rate-lowering agents lies in its neutral to potentially positive inotropic profile.

AgentMechanism of ActionInotropic EffectSupporting Evidence
Ivabradine Selective I(f) current inhibitor in the SA nodeNone (Neutral) to slightly positive at supratherapeutic dosesNumerous studies confirm no negative inotropic effect.[1][3][4][5] One in vitro study on human atrial tissue showed a slight increase in contractility at high concentrations.[8][9]
Beta-Blockers (e.g., Metoprolol)Block β-adrenergic receptorsNegative Well-established negative inotropic effect due to blockade of catecholamine-induced increases in contractility.[7]
Calcium Channel Blockers (Non-dihydropyridine, e.g., Verapamil, Diltiazem)Block L-type calcium channelsNegative Reduce calcium influx into cardiac myocytes, leading to decreased contractility.[6]

Experimental Data on Inotropic Effects

In Vitro Study on Human Atrial Myocardium

An in vitro study investigated the direct effects of Ivabradine on the contractility of human atrial myocardial tissues obtained from patients undergoing cardiac surgery.[8][9]

Key Findings:

  • At therapeutic concentrations (60 nM and 200 nM), Ivabradine did not significantly alter the force of contraction compared to the control group.[8][9]

  • At a supratherapeutic concentration (2 µM), Ivabradine led to a statistically significant increase in the force of contraction.[8][9]

  • Other parameters of contraction, such as passive tension, duration of contraction, time to peak, and time to relaxation, were unaffected at all tested concentrations.[8][9]

Experimental GroupIvabradine ConcentrationChange in Force of Contraction (%)
Control0-6.5 ± 4.7
Group 260 nM-5.9 ± 4.5
Group 3200 nM+1.0 ± 4.1
Group 42 µM+8.9 ± 11.6
p=0.008 vs. control

It is important to note that one study on isolated human atrial trabeculae reported a concentration-dependent negative inotropic effect in 7 out of 10 samples, while the remaining 3 showed a positive inotropic effect.[10][11] The reasons for this discrepancy are not fully clear but may relate to experimental conditions or patient-specific factors. However, the majority of clinical and preclinical data do not support a negative inotropic effect of Ivabradine at therapeutic doses.

Experimental Protocols

Assessment of Inotropic Effects on Isolated Cardiac Muscle

A common method to assess the direct inotropic effects of a compound on cardiac muscle involves the use of isolated, electrically stimulated muscle preparations.

Representative Protocol:

  • Tissue Preparation: Myocardial tissues, such as trabeculae or papillary muscles, are dissected from animal or human hearts.

  • Mounting: The muscle preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and pH, and continuously gassed with 95% O2 and 5% CO2.

  • Stimulation: The muscle is stimulated to contract at a fixed frequency using external electrodes.

  • Force Measurement: The isometric force of contraction is measured using a force transducer.

  • Stabilization: The preparation is allowed to stabilize until a steady-state contractile force is achieved.

  • Drug Administration: The compound of interest (e.g., Ivabradine) is added to the organ bath in increasing concentrations.

  • Data Acquisition: The force of contraction and other contractile parameters (e.g., time to peak tension, time to relaxation) are recorded at each concentration.

  • Analysis: The change in contractile force from baseline is calculated and compared to a control preparation (vehicle only).

A Tissue Preparation B Mounting in Organ Bath A->B C Electrical Stimulation B->C D Force Measurement C->D E Stabilization D->E F Drug Administration E->F G Data Acquisition F->G H Data Analysis G->H

Figure 2. Experimental workflow for assessing inotropic effects.

Conclusion

References

Cross-Study Validation of Ivabradine's Effect on Heart Rate Variability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Ivabradine's effects on heart rate variability (HRV) with alternative therapies, supported by experimental data from multiple studies. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced impacts of Ivabradine on cardiac autonomic function.

Introduction

Heart rate variability (HRV) is a non-invasive measure of the autonomic nervous system's influence on the heart. Reduced HRV is an independent predictor of adverse cardiovascular events and mortality, particularly in patients with chronic heart failure (CHF).[1] Ivabradine, a selective inhibitor of the I-funny (If) current in the sinoatrial node, effectively reduces heart rate without impacting myocardial contractility or blood pressure.[2][3] This guide synthesizes findings from various studies to evaluate the consistent effects of Ivabradine on HRV parameters and compares its performance against beta-blockers, a standard alternative for heart rate control.

Mechanism of Action: I-funny (If) Current Inhibition

Ivabradine's primary mechanism involves the selective blockade of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels in the sinoatrial node.[2][4] This inhibition slows the rate of diastolic depolarization, leading to a "pure" reduction in heart rate.[5] Unlike beta-blockers, Ivabradine's action is confined to the sinoatrial node, preserving other aspects of cardiac function.[6][7]

cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell If_Current If Current (Na+/K+ ions influx) Diastolic_Depolarization Spontaneous Diastolic Depolarization If_Current->Diastolic_Depolarization initiates HCN_Channel HCN Channel HCN_Channel->If_Current mediates Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate determines Ivabradine Ivabradine Ivabradine->HCN_Channel selectively inhibits

Caption: Ivabradine's signaling pathway in the sinoatrial node.

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous methodologies to assess Ivabradine's effect on HRV. A typical experimental workflow is outlined below.

Key Methodologies:

  • Study Design: Most studies are prospective, with some employing a randomized, placebo-controlled, or crossover design.

  • Patient Population: Typically includes patients with stable coronary artery disease or chronic heart failure with reduced ejection fraction, who are in sinus rhythm with a baseline heart rate of ≥70 bpm.[8][9]

  • Intervention: Ivabradine is usually initiated at a dose of 5 mg twice daily and titrated up to 7.5 mg twice daily, based on heart rate response.[8]

  • HRV Analysis: 24-hour Holter monitoring is the standard for HRV assessment, performed at baseline and after a specified treatment period (e.g., 8 weeks or 8 months).[9][10][11] Time-domain and, in some cases, frequency-domain parameters are analyzed.

Start Patient Recruitment (e.g., CHF, HR ≥70 bpm) Baseline Baseline Assessment - Clinical Evaluation - 24h Holter Monitoring (HRV) Start->Baseline Randomization Randomization Baseline->Randomization Group_Iva Treatment Group: Ivabradine (e.g., 5-7.5 mg BID) Randomization->Group_Iva Group 1 Group_Alt Control/Alternative Group: - Placebo - Beta-Blocker Randomization->Group_Alt Group 2 FollowUp Follow-up Period (e.g., 8 weeks to 8 months) Group_Iva->FollowUp Group_Alt->FollowUp Endpoint Endpoint Assessment - Repeat 24h Holter (HRV) - Clinical Evaluation FollowUp->Endpoint Analysis Data Analysis (Comparison of HRV parameters between groups and vs. baseline) Endpoint->Analysis

Caption: A typical experimental workflow for an Ivabradine HRV study.

Quantitative Data Summary

Multiple studies have consistently demonstrated that Ivabradine significantly improves time-domain HRV parameters in patients with heart failure. These parameters reflect overall autonomic tone and parasympathetic activity.

Table 1: Effect of Ivabradine on Time-Domain HRV Parameters in Patients with Nonischemic Dilated Cardiomyopathy

Parameter Baseline (Mean ± SD) After 8 Weeks of Ivabradine (Mean ± SD) p-value
Mean Heart Rate (bpm) 83.6 ± 8.0 64.6 ± 5.8 < 0.0001
Mean RR Interval (ms) 713 ± 74 943 ± 101 < 0.0001
SDNN (ms) 56.2 ± 15.7 87.9 ± 19.4 < 0.0001
SDANN (ms) 49.5 ± 14.7 76.4 ± 19.5 < 0.0001
RMSSD (ms) 13.5 ± 4.6 17.8 ± 5.4 < 0.0001
pNN50 (%) 2.4 ± 1.6 3.2 ± 2.2 < 0.0001

(Data sourced from Kurtoglu et al.[8][9][10][12])

The SHIFT Holter substudy further corroborated these findings in a larger cohort of patients with systolic heart failure, showing that after 8 months, Ivabradine significantly reduced the 24-hour heart rate and improved HRV compared to placebo.[11]

Beta-blockers are a cornerstone of heart failure therapy and also influence HRV. Direct comparative studies provide insight into the distinct effects of Ivabradine.

Table 2: Comparative Effects of Ivabradine and Metoprolol on HRV in Angina Patients

Parameter Ivabradine Effect Metoprolol Tartrate Effect Key Finding
Sympathetic Tone (LF power) Significant downregulation Downregulation Ivabradine's effect was more significant.
Total Power No significant change Decreased Metoprolol reduced the overall variability.

(Data sourced from a comparative study on patients with angina pectoris.[13])

While both Ivabradine and beta-blockers reduce heart rate, their impact on the autonomic balance can differ.[3] A study in healthy cats showed that both Ivabradine and atenolol significantly reduced heart rate, but only Ivabradine significantly increased HRV compared to baseline.[14] Another study comparing Ivabradine to propranolol found that for a similar reduction in heart rate, Ivabradine did not exhibit the depressant effect on cardiac function seen with the beta-blocker.[15]

Discussion and Conclusion

When compared to beta-blockers, Ivabradine demonstrates a more pronounced effect on downregulating sympathetic tone in some contexts and may increase overall HRV where some beta-blockers do not.[13][14] This distinction is crucial for patient populations where beta-blockers are contraindicated or not tolerated, or for those who remain symptomatic with a heart rate above 70 bpm despite optimal beta-blocker therapy.[6]

References

A Comparative Guide to the Electrophysiological Effects of Ivabradine and Other Bradycardic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties of Ivabradine against other prominent bradycardic agents, including beta-blockers and calcium channel blockers. The information herein is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.

Mechanism of Action: A Tale of Two Pathways

The primary bradycardic agents achieve heart rate reduction through distinct molecular mechanisms. Ivabradine exhibits a highly specific action on the sinoatrial (SA) node, the heart's natural pacemaker, while beta-blockers and calcium channel blockers have broader systemic effects.

Ivabradine acts as a selective and specific inhibitor of the "funny" current (If), an ionic current crucial for regulating pacemaker activity in the SA node.[1][2] This current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is responsible for the spontaneous diastolic depolarization that sets the rhythm of the heart.[3][4] By blocking this channel, Ivabradine reduces the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate without significantly affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.[5][6][7]

Beta-blockers , such as metoprolol, function by antagonizing β-adrenergic receptors.[8] In the heart, this primarily involves blocking β1-receptors, which are coupled to Gs-proteins that activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[9] Increased cAMP levels enhance the If current and calcium currents, thereby increasing the heart rate. By blocking this pathway, beta-blockers reduce the heart rate and also exert negative inotropic (contractility) and dromotropic (conduction velocity) effects.[9][10]

Non-dihydropyridine calcium channel blockers , like diltiazem and verapamil, reduce heart rate by blocking L-type calcium channels in the SA and atrioventricular (AV) nodes.[11] This action depresses the pacemaker potential and slows conduction through the AV node.[11] It is important to note that co-administration of Ivabradine with diltiazem or verapamil can lead to significant drug interactions, potentially causing severe bradycardia, as these drugs inhibit the CYP3A4 enzyme responsible for Ivabradine's metabolism.[12][13][14]

Quantitative Comparison of Electrophysiological Effects

The following tables summarize the quantitative effects of Ivabradine and other bradycardic agents on key electrophysiological parameters, as reported in various preclinical and clinical studies.

Table 1: Comparative Effects on Heart Rate

AgentStudy Population/ModelDoseMean Heart Rate ReductionReference(s)
Ivabradine Patients undergoing CT coronary angiography15 mg (oral)11.83 ± 8.6 beats/min[15]
Metoprolol Patients undergoing CT coronary angiography50 mg (oral)13.20 ± 7.8 beats/min[15]
Ivabradine Patients with inappropriate sinus tachycardiaup to 7.5 mg twice dailyResting: 24.1 b.p.m.; Mean (24h): 20.9 b.p.m.[16]
Metoprolol Patients with inappropriate sinus tachycardiaup to 190 mg once dailyResting: 21.5 b.p.m.; Mean (24h): 18.8 b.p.m.[16]
Ivabradine Patients after heart transplantation (10-year follow-up)N/AFrom 88.8 ± 7.6 to 72.7 ± 8.5 bpm[17]
Metoprolol Patients after heart transplantation (10-year follow-up)N/AFrom 86.9 ± 9.5 to 80.1 ± 8.1 bpm[17]
Ivabradine + Metoprolol Post-CABG patients with inappropriate sinus tachycardia5 mg Iva + 25 mg Meto (twice daily)30% reduction at 72h[18]
Ivabradine Post-CABG patients with inappropriate sinus tachycardia5 mg (twice daily)26% reduction at 72h[18]
Metoprolol Post-CABG patients with inappropriate sinus tachycardia25 mg (twice daily)21% reduction at 72h[18]

Table 2: Comparative Effects on Other Electrophysiological Parameters

ParameterIvabradineMetoprolol (Beta-Blockers)Diltiazem/Verapamil (Ca2+ Channel Blockers)Zatebradine (If Inhibitor)
Action Potential Duration (APD) No significant effect on ventricular APD.[19][20]Can increase action potential duration.[9]Shortens APD at 30% and 50% repolarization, but increases APD at 90% repolarization.[5]Increases action potential duration at higher doses.[1][5]
Effective Refractory Period (ERP) No significant effect on atrial or ventricular ERP.[21]Can prolong atrial refractory periods.[8]N/AIncreases atrial effective refractory period at higher doses.[1]
QT Interval Uncorrected QT interval is prolonged due to heart rate slowing, but the rate-corrected QT interval (QTc) is not significantly affected.[20][21][22]Generally does not significantly affect the QT interval.Can prolong the PR interval.QTc significantly increased at higher doses.[1]
Myocardial Contractility No effect on myocardial contractility.[4][5][6][23]Negative inotropic effect (reduces contractility).[10]Negative inotropic effect (reduces contractility).No effect on left ventricular pressure or (+)dp/dtmax.[5]
Blood Pressure No significant effect on blood pressure.[10][15]Reduces blood pressure.[10][15]Reduces blood pressure.[5]No effect on left ventricular pressure.[5]

Experimental Protocols

The data presented in this guide are derived from a variety of experimental methodologies. Below are outlines of common protocols used to assess the electrophysiological effects of these cardiac agents.

In Vivo Electrophysiology Studies
  • Objective: To assess the effects of a drug on cardiac electrical activity in a living animal model.

  • Animal Model: Commonly used models include mice, rats, rabbits, and dogs.[24][25][26]

  • Procedure:

    • The animal is anesthetized, and catheters with electrodes are inserted into the heart, typically via the jugular vein, to record intracardiac electrograms.[27][28]

    • Baseline electrophysiological parameters are recorded, including heart rate, PR interval, QRS duration, and QT interval from a surface electrocardiogram (ECG).

    • Programmed electrical stimulation protocols are used to determine parameters such as sinus node recovery time, atrioventricular conduction properties, and effective refractory periods of different cardiac tissues.[27][29]

    • The test compound (e.g., Ivabradine, metoprolol) is administered intravenously or orally, and the electrophysiological measurements are repeated at various time points and/or concentrations.

    • Data are analyzed to determine the dose-dependent effects of the compound on cardiac electrophysiology.

Patch-Clamp Electrophysiology
  • Objective: To study the effect of a drug on specific ion channels in isolated cardiomyocytes.

  • Cell Preparation: Cardiomyocytes are isolated from animal hearts (e.g., rabbit sinoatrial node cells) or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.[30][31]

  • Procedure:

    • A glass micropipette with a very small tip is used to form a high-resistance "giga-seal" with the cell membrane of a single cardiomyocyte.[8][16][30][31][32]

    • The patch of membrane under the pipette tip is then ruptured to achieve a "whole-cell" configuration, allowing control of the membrane potential and measurement of the ionic currents flowing across the entire cell membrane.[16]

    • In voltage-clamp mode, the membrane potential is held at a specific level, and the currents flowing through different ion channels (e.g., If, calcium currents, potassium currents) are recorded in response to voltage steps.

    • The drug is applied to the cell, and the changes in the ionic currents are measured to determine the drug's mechanism and potency of action on specific channels.

    • In current-clamp mode, the current injected into the cell is controlled, and the changes in the membrane potential (i.e., action potentials) are recorded to assess the drug's effect on cellular excitability.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by these bradycardic agents and a typical experimental workflow for their comparison.

Signaling_Pathways cluster_ivabradine Ivabradine Pathway cluster_beta_blocker Beta-Blocker Pathway cluster_ca_channel_blocker Calcium Channel Blocker Pathway ivabradine Ivabradine hcn_channel HCN Channel (If 'funny' current) ivabradine->hcn_channel Inhibits sa_node_depol Sinoatrial Node Diastolic Depolarization hcn_channel->sa_node_depol Reduces Slope heart_rate_iv Heart Rate sa_node_depol->heart_rate_iv Decreases beta_blocker Beta-Blocker (e.g., Metoprolol) beta_receptor β1-Adrenergic Receptor beta_blocker->beta_receptor Blocks adenylyl_cyclase Adenylyl Cyclase beta_receptor->adenylyl_cyclase Activates (inhibited) camp cAMP adenylyl_cyclase->camp Reduces pka Protein Kinase A camp->pka Reduces Activation if_ca_currents If and Ca2+ Currents pka->if_ca_currents Reduces heart_rate_bb Heart Rate if_ca_currents->heart_rate_bb Decreases contractility_bb Myocardial Contractility if_ca_currents->contractility_bb Decreases ca_blocker Ca2+ Channel Blocker (e.g., Diltiazem) l_type_ca_channel L-type Ca2+ Channel ca_blocker->l_type_ca_channel Blocks ca_influx Ca2+ Influx in SA/AV Nodes l_type_ca_channel->ca_influx Reduces sa_av_conduction SA Node Depolarization & AV Node Conduction ca_influx->sa_av_conduction Slows heart_rate_ca Heart Rate sa_av_conduction->heart_rate_ca Decreases

Caption: Signaling pathways of Ivabradine, Beta-Blockers, and Calcium Channel Blockers.

Experimental_Workflow cluster_workflow Comparative Electrophysiology Experimental Workflow cluster_ex_vivo Ex Vivo / In Vitro Validation animal_model Select Animal Model (e.g., Rabbit, Dog) baseline_ep Baseline In Vivo EP Study (ECG, Intracardiac Recordings) animal_model->baseline_ep cell_isolation Isolate Sinoatrial Node Cardiomyocytes animal_model->cell_isolation drug_admin Randomized Drug Administration (Ivabradine vs. Metoprolol vs. Vehicle) baseline_ep->drug_admin post_drug_ep Post-Drug In Vivo EP Study drug_admin->post_drug_ep data_analysis Data Analysis (Heart Rate, Intervals, ERP, APD) post_drug_ep->data_analysis patch_clamp Whole-Cell Patch Clamp (Voltage and Current Clamp) cell_isolation->patch_clamp ionic_currents Measure Ionic Currents (e.g., If, ICa,L) patch_clamp->ionic_currents ionic_currents->data_analysis

Caption: Workflow for comparing electrophysiological effects of bradycardic agents.

Conclusion

Ivabradine represents a targeted approach to heart rate reduction, with its primary electrophysiological effect being the selective inhibition of the If current in the sinoatrial node. This specificity distinguishes it from beta-blockers and non-dihydropyridine calcium channel blockers, which exhibit broader physiological effects, including impacts on myocardial contractility and blood pressure. The choice of a bradycardic agent in a research or clinical setting will depend on the desired electrophysiological profile and the specific conditions being investigated or treated. The data and protocols presented in this guide offer a foundational understanding for further investigation into these important cardiovascular agents.

References

Assessing the specificity of Ivabradine for HCN channels over other ion channels

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the electrophysiological data reveals Ivabradine's notable, but not absolute, specificity for Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels over other cardiac and neuronal ion channels. This guide provides a comprehensive comparison of Ivabradine's effects on various ion channels, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.

Ivabradine is a heart rate-lowering agent clinically approved for the treatment of stable angina pectoris and heart failure.[1][2] Its primary mechanism of action is the selective inhibition of the "funny" current (If) in the sinoatrial node, which is mediated by HCN channels.[3][4] This inhibition leads to a reduction in the pacemaker firing rate and consequently, a lower heart rate.[5] While highly selective, studies have shown that at higher concentrations, Ivabradine can interact with other ion channels, a crucial consideration for its overall pharmacological profile and potential side effects.[2][6]

Comparative Potency of Ivabradine Across Ion Channels

The specificity of a drug is quantitatively assessed by comparing its potency (commonly the half-maximal inhibitory concentration, IC50) across its primary target and various off-targets. The following table summarizes the IC50 values of Ivabradine for different ion channels as reported in various electrophysiological studies.

Ion Channel FamilySpecific ChannelReported IC50 (µM)Tissue/Expression SystemReference(s)
HCN Channels HCN42.0 - 2.2Heterologous expression[7][8]
HCN1Use-dependent blockHeterologous expression[9]
Potassium Channels hERG (Kv11.1)2.07 - 3.5Heterologous expression[3][7][8]
Kv1.529.0Not specified[1][2]
Kv7.1No significant effectHeterologous expression[3]
IKr (rabbit)3.5Rabbit ventricular myocytes[1]
Kir2.4No effectMouse rod photoreceptors[10]
Sodium Channels Nav1.530.0Heterologous expression[3]
Calcium Channels Cav1.2 (L-type)No significant effectHeterologous expression, Rabbit SAN cells[1][3]

The data clearly indicates that Ivabradine is most potent on HCN4 channels, the primary isoform in the sinoatrial node.[7] Notably, its potency on the hERG potassium channel is in a similar micromolar range, which is a critical consideration for cardiac safety, although Ivabradine is not typically associated with significant QT prolongation.[3][5] The inhibitory effects on other channels like Kv1.5 and Nav1.5 occur at concentrations that are an order of magnitude higher than those required for therapeutic HCN channel block.[1][3]

Signaling Pathway and Mechanism of Action

Ivabradine exerts its effect by directly binding to the HCN channel pore from the intracellular side. This binding is state-dependent, with a higher affinity for the open state of the channel.[9][11] The blockade of the channel pore obstructs the influx of sodium and potassium ions, thereby reducing the "funny" current (If). This current is responsible for the spontaneous diastolic depolarization in sinoatrial node cells, and its reduction leads to a slower heart rate.

Ivabradine_Signaling_Pathway cluster_membrane Cell Membrane HCN_channel HCN Channel (Open State) If_current Funny Current (If) (Na+/K+ influx) HCN_channel->If_current generates Block Channel Block HCN_channel->Block Reduced_If Reduced If Current Ivabradine Ivabradine (intracellular) Ivabradine->Block Block->Reduced_If Slower_Depolarization Slower Diastolic Depolarization Reduced_If->Slower_Depolarization Reduced_HR Reduced Heart Rate Slower_Depolarization->Reduced_HR

Caption: Ivabradine's mechanism of action on HCN channels.

Experimental Protocols for Assessing Ivabradine's Specificity

The determination of Ivabradine's ion channel specificity predominantly relies on the whole-cell patch-clamp technique. This electrophysiological method allows for the direct measurement of ionic currents through specific channels in isolated cells.

Heterologous Expression System Protocol
  • Cell Culture and Transfection:

    • HEK293 or tsA-201 cells are cultured under standard conditions.

    • Cells are transiently transfected with plasmids containing the cDNA for the human ion channel of interest (e.g., hHCN4, hKv11.1, hNav1.5). A fluorescent marker like GFP is often co-transfected to identify successfully transfected cells.

  • Electrophysiological Recording:

    • Preparation: Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously superfused with an external solution.

    • Patch Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution specific to the ion channel being studied.

    • Whole-Cell Configuration: A giga-seal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

    • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -40 mV). Specific voltage protocols are applied to elicit currents through the channel of interest.

      • For HCN channels: Hyperpolarizing voltage steps are used to activate the channels (e.g., from a holding potential of -35 mV to -140 mV).[11]

      • For Kv and Nav channels: Depolarizing voltage steps are applied to elicit outward potassium or inward sodium currents, respectively.

  • Drug Application and Data Analysis:

    • A stable baseline current is recorded.

    • Ivabradine at various concentrations is applied to the cell via the superfusion system.

    • The effect of the drug on the peak current amplitude is measured.

    • The percentage of current inhibition is calculated for each concentration.

    • A concentration-response curve is generated, and the IC50 value is determined by fitting the data with the Hill equation.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_drug_test Drug Testing & Analysis Cell_Culture Cell Culture (e.g., HEK293) Transfection Transfection with Ion Channel cDNA Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Baseline_Current Record Baseline Current Voltage_Protocol->Baseline_Current Drug_Application Apply Ivabradine (various concentrations) Baseline_Current->Drug_Application Record_Effect Record Current Inhibition Drug_Application->Record_Effect Dose_Response Generate Dose-Response Curve Record_Effect->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Caption: Workflow for assessing Ivabradine's ion channel specificity.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Ivabradine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ivabradine Hydrochloride in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

This compound is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker.[1] While its toxicological properties have not been fully investigated, it may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory system.[1] It is also recognized as very toxic to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) and Safety Measures

Engineering controls, such as the use of a chemical fume hood or other forms of local exhaust ventilation, should be the primary method of controlling exposure.[3] Personal protective equipment should be used to supplement these controls. The following table summarizes the recommended PPE and safety practices.

Protection Type Equipment/Practice Specifications and Remarks Citations
Engineering Controls Chemical Fume HoodUse a properly functioning fume hood to avoid inhalation of dust or aerosols, especially when handling the solid compound.[3]
Safety Shower & EyewashEnsure a safety shower and eyewash station are readily accessible in the work area.[2]
Respiratory Protection Air-Purifying RespiratorRecommended when engineering controls are insufficient or during spill cleanup. Use a full-face particle respirator (N100/P3 cartridges) or a supplied-air respirator.[3]
Eye Protection Safety Glasses/GogglesWear tightly fitting safety goggles with side-shields.[4]
Hand Protection Chemical-Resistant GlovesUse appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use. Due to a lack of specific permeation data, it is crucial to change gloves immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[2][4]
Skin and Body Protection Lab Coat/Protective SuitWear a lab coat. For larger quantities or in case of a spill, a complete chemical-protective suit may be necessary.[1]
Hygiene Practices Hand WashingWash hands thoroughly after handling, before breaks, and at the end of the workday.[2][3]
No Food/DrinkDo not eat, drink, or smoke in laboratory areas where chemicals are handled.[2]

Operational Plan: Handling and Storage

1. Preparation and Weighing:

  • Perform all manipulations of solid this compound within a chemical fume hood to prevent dust formation and inhalation.

  • Use non-sparking tools and take precautionary measures against static discharge.[2][4]

2. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Handle all solutions in a well-ventilated area, preferably within a fume hood.

3. Storage:

  • Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4]

  • Some suppliers recommend specific storage temperatures, such as 2-8°C or -20°C under an inert atmosphere.[4] Always follow the storage instructions on the product-specific information sheet.

  • Keep the compound away from strong oxidizing agents and strong acids.

Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[3][4]

  • Spills: Evacuate the area. Wear full personal protective equipment, including respiratory protection. Avoid generating dust. Cover the spill with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and collect it into a suitable, closed container for disposal.[3] Prevent the substance from entering drains or waterways.

Disposal Plan

  • Waste Chemical: Dispose of surplus and non-recyclable this compound through a licensed professional waste disposal company. Do not allow the chemical to enter the environment.[2][4]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself. Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.

Workflow and Safety Protocol Diagrams

The following diagrams illustrate the key procedural workflows for safely handling this compound.

cluster_prep Preparation & Weighing cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Storage prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Weigh Compound prep2->prep3 handle1 Prepare Solution prep3->handle1 handle2 Conduct Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Store Compound clean1->clean2 clean3 Doff PPE clean2->clean3 start Waste Generated (Chemical & Contaminated Items) waste_container Collect in a Labeled, Closed Hazardous Waste Container start->waste_container spill_check Is waste container leaking or damaged? waste_container->spill_check repackage Repackage into a secure container spill_check->repackage Yes disposal_service Arrange for pickup by a Licensed Waste Disposal Service spill_check->disposal_service No repackage->disposal_service final_disposal Final Disposal (In accordance with regulations) disposal_service->final_disposal

References

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Ivabradine Hydrochloride

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